5-Bromo-4-methoxy-2-methylaniline
Description
BenchChem offers high-quality 5-Bromo-4-methoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSWHWHADJOWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735732 | |
| Record name | 5-Bromo-4-methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861084-04-0 | |
| Record name | 5-Bromo-4-methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: A Key Intermediate for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, methoxy, and methyl functional groups on the aniline core provides a scaffold for the development of novel compounds with diverse applications, particularly in the realms of medicinal chemistry and materials science. This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of 5-Bromo-4-methoxy-2-methylaniline, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their work. Substituted anilines are a cornerstone in the synthesis of a wide array of functional molecules, and understanding the specific characteristics of polysubstituted derivatives like this one is crucial for advancing organic synthesis.[1][2]
Core Chemical Properties and Identifiers
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The key identifiers and properties of 5-Bromo-4-methoxy-2-methylaniline are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-methoxy-2-methylaniline | N/A |
| CAS Number | 861084-04-0 | [3] |
| Molecular Formula | C₈H₁₀BrNO | [3] |
| Molecular Weight | 216.08 g/mol | N/A |
| Canonical SMILES | CC1=C(C=C(C=C1N)OC)Br | N/A |
| Physical State | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated. | N/A |
| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. | [3] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Electrophilic Bromination
The synthesis of 5-Bromo-4-methoxy-2-methylaniline can be achieved through the direct bromination of 4-methoxy-2-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent.
Reaction: 4-methoxy-2-methylaniline → 5-Bromo-4-methoxy-2-methylaniline
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing. The high activation of the aniline ring by the amino group often necessitates the use of a milder brominating agent than elemental bromine to avoid over-bromination and to achieve better regioselectivity. The amino group's directing effect is the strongest, followed by the methoxy group. Therefore, the substitution is expected to occur at the positions ortho or para to the amino group. In this case, the position para to the amino group is occupied by the methoxy group. The positions ortho to the amino group are C3 and C5. The C5 position is sterically less hindered than the C3 position (which is flanked by the methyl and amino groups), making it the more likely site for bromination.
Caption: Proposed synthetic workflow for 5-Bromo-4-methoxy-2-methylaniline.
Detailed Experimental Protocol (Hypothesized)
The following is a hypothesized, step-by-step laboratory-scale protocol for the synthesis of 5-Bromo-4-methoxy-2-methylaniline. This protocol is based on general procedures for similar reactions and should be optimized and validated experimentally.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-methoxy-2-methylaniline in a suitable dry solvent (e.g., dichloromethane or carbon tetrachloride).
-
Addition of Brominating Agent: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature. The slow addition is crucial to control the reaction rate and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Bromo-4-methoxy-2-methylaniline.
Spectroscopic Characterization (Predicted)
While experimental spectral data is not publicly available, the expected NMR, IR, and MS spectra can be predicted based on the molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons.
-
Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
-
Methyl Protons: A singlet around δ 2.1-2.3 ppm, integrating to three protons.
-
Amine Protons: A broad singlet around δ 3.5-4.5 ppm, integrating to two protons. The chemical shift of the amine protons can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic): Bands in the region of 3000-3100 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the methoxy and methyl groups.
-
C=C Stretching (Aromatic): Bands in the region of 1500-1600 cm⁻¹.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-O Stretching (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.
-
C-Br Stretching: A band in the region of 500-600 cm⁻¹.
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern will depend on the ionization method used but would likely involve the loss of methyl and methoxy groups.
Applications in Drug Discovery and Development
Substituted anilines are a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The presence of multiple functional groups on the 5-Bromo-4-methoxy-2-methylaniline ring system offers several avenues for further chemical modification, making it a valuable intermediate for the synthesis of novel bioactive compounds.
Role as a Synthetic Intermediate
The bromine atom in 5-Bromo-4-methoxy-2-methylaniline is particularly useful for introducing further diversity into the molecule through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug-like molecules.[5]
The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, further expanding the synthetic possibilities.
Caption: Potential synthetic transformations of 5-Bromo-4-methoxy-2-methylaniline.
Potential Pharmacological Relevance
While specific biological activities of 5-Bromo-4-methoxy-2-methylaniline have not been reported, its structural motifs are present in compounds with known pharmacological properties. For instance, various substituted anilines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this molecule could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As a bromoaniline derivative, 5-Bromo-4-methoxy-2-methylaniline should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
Conclusion
5-Bromo-4-methoxy-2-methylaniline represents a promising, yet underexplored, chemical entity for synthetic and medicinal chemists. Its polysubstituted aromatic core provides a versatile platform for the generation of diverse molecular architectures. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and its potential applications in drug discovery. As researchers continue to explore novel chemical space in the quest for new therapeutics, the strategic use of well-designed building blocks like 5-Bromo-4-methoxy-2-methylaniline will undoubtedly play a pivotal role in the advancement of the field.
References
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). LinkedIn. Retrieved January 28, 2026, from [Link]
- 5-Bromo-4-methoxy-2-methylaniline. (n.d.). Lead Sciences. Retrieved January 28, 2026, from [Link]
- Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
- Preparation method of N-methyl-4-methoxyaniline. (n.d.). Google Patents.
- 5-Bromo-4-iodo-2-methylaniline. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). Western Kentucky University. Retrieved January 28, 2026, from [Link]
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012, May 16). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (n.d.). Google Patents.
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.). Synlett. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.). Google Patents.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. (2024, May 2). Neliti. Retrieved January 28, 2026, from [Link]
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- 4-BROMOANILINE; EI-B; MS. (2008, October 21). MassBank. Retrieved January 28, 2026, from [Link]
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
- Supporting Information. (n.d.). Max-Planck-Gesellschaft. Retrieved January 28, 2026, from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-methylaniline, a substituted aniline of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its physicochemical properties, a proposed synthetic route with detailed protocols, methods for its analytical characterization, and its potential applications as a strategic building block in the synthesis of complex bioactive molecules.
Physicochemical Properties and Structural Attributes
5-Bromo-4-methoxy-2-methylaniline is a polysubstituted aromatic amine with a unique arrangement of functional groups that makes it a versatile intermediate in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the molecule.
| Property | Value | Source |
| CAS Number | 861084-04-0 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available in searched literature. Comparison with similar compounds like 4-bromo-2-methylaniline (57-59 °C) suggests it is a solid at room temperature. | [3] |
| Boiling Point | Not available in searched literature. | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [4] |
Proposed Synthesis of 5-Bromo-4-methoxy-2-methylaniline
-
Protection of the amino group by acetylation to prevent side reactions during bromination.
-
Regioselective bromination of the protected aniline.
-
Deprotection (hydrolysis) of the acetyl group to yield the final product.
The following diagram illustrates the proposed synthetic workflow:
Sources
- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Physicochemical Characterization and Synthetic Utility of 5-Bromo-4-methoxy-2-methylaniline
Technical Guide | Version 1.0
Executive Summary
5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its trifunctional nature : a nucleophilic aniline amine, an electrophilic aryl bromide, and an electron-donating methoxy group.
This guide addresses a common failure point in drug development workflows: the mishandling of molecular weight (MW) data for halogenated compounds. Due to the unique isotopic abundance of bromine, relying on a single "Molecular Weight" figure is insufficient for high-precision analytical chemistry (LC-MS) and stoichiometric planning.
Structural Identity & Physicochemical Profile[2]
The precise characterization of this molecule requires distinguishing between Average Molecular Weight (used for gravimetric weighing) and Monoisotopic Mass (used for mass spectrometry identification).
Core Data Table
| Property | Value | Context |
| CAS Number | 861084-04-0 | Unique Identifier |
| Formula | Stoichiometric Basis | |
| Average MW | 216.08 g/mol | Use for Weighing / Molarity Calc. |
| Monoisotopic Mass | 215.00 g/mol | Use for MS Extraction ( |
| Exact Mass ( | 216.99 g/mol | Secondary MS Peak |
| LogP (Predicted) | ~2.3 - 2.5 | Lipophilicity Indicator |
| Physical State | Solid (Powder) | Standard Handling |
Structural Visualization
The following diagram illustrates the functional orthogonality of the molecule, highlighting sites available for divergent synthetic pathways.
Figure 1: Functional decomposition of the scaffold showing orthogonal reactive sites for library synthesis.
The Bromine Signature: Mass Spectrometry Logic
For researchers using Liquid Chromatography-Mass Spectrometry (LC-MS), the "Molecular Weight" of 216.08 is a statistical average. You will not see a single peak at 216.08.
The Isotopic Split
Bromine exists as two stable isotopes with nearly equal abundance:
- : ~50.7%
- : ~49.3%[2]
This creates a characteristic 1:1 doublet pattern in the mass spectrum, separated by 2 mass units (
MS Interpretation Workflow
When analyzing purity or confirming identity, look for the following
-
Peak A (
): -
Peak B (
):
Critical Check: If you observe only a single peak at 216, the compound has likely undergone debromination (impurity). If the ratio is 3:1 (M:M+2), you likely have a Chlorine atom, not Bromine.[3]
Figure 2: Mass Spectrometry signal generation logic for mono-brominated species.
Experimental Protocols
Protocol A: Gravimetric Standard Preparation (10 mM Stock)
Objective: Prepare a precise stock solution for biological assay or synthetic coupling. Constraint: Use Average Molecular Weight (216.08) for this calculation.
-
Tare: Place a clean, dry 20 mL scintillation vial on an analytical balance (readability 0.1 mg).
-
Weigh: Dispense approximately 21.6 mg of 5-Bromo-4-methoxy-2-methylaniline.
-
Record Exact Mass (
): e.g., 21.8 mg.
-
-
Calculate Solvent Volume:
-
Example:
.
-
-
Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds. Sonicate if necessary (brominated anilines can be crystalline and slow to dissolve).
Protocol B: Purity Assessment via LC-MS
Objective: Verify compound integrity before use in synthesis.
-
Dilution: Dilute 10 µL of the 10 mM stock into 990 µL Acetonitrile/Water (50:50).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 3.5 µm).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Pass Criteria:
-
UV Purity > 95%.
-
MS shows distinct doublet at 216/218.
-
Fail: Presence of peak at ~138 m/z (indicates loss of Bromine).
-
Synthetic Utility & Applications
This molecule is a "privileged structure" in kinase inhibitor discovery. The presence of the ortho-methyl and para-methoxy groups relative to the amine modulates the electron density of the ring, affecting both the nucleophilicity of the amine and the oxidative addition rate at the bromide.
-
Buchwald-Hartwig Amination: The Br handle allows coupling with secondary amines to form complex heterocycles.
-
Sandmeyer Reaction: The
can be converted to a diazonium salt, allowing substitution with -CN, -OH, or -I, further diversifying the core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24873789 (Related Isomer Analogues). Retrieved from [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects of Halogens. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-2-methylaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic process from both a theoretical and practical standpoint.
Introduction and Significance
5-Bromo-4-methoxy-2-methylaniline (CAS No: 861084-04-0) is a polysubstituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] Its unique arrangement of bromo, methoxy, methyl, and amino functional groups on the benzene ring offers versatile reactivity, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials with tailored properties. The strategic placement of these substituents allows for regioselective modifications, enabling the construction of intricate molecular architectures. Aniline derivatives, in general, are foundational to the synthesis of numerous biologically active compounds, including enzyme inhibitors and various therapeutic agents.[4]
Molecular Structure and Physicochemical Properties
The structure of 5-Bromo-4-methoxy-2-methylaniline is characterized by a benzene ring substituted at specific positions, which dictates its chemical behavior and reactivity. Understanding these properties is fundamental to its application in synthetic chemistry.
Structural Data
The molecular arrangement consists of an aniline core with a methyl group at position 2, a methoxy group at position 4, and a bromine atom at position 5. This substitution pattern is key to its utility in multi-step syntheses.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-methoxy-2-methylaniline | [1] |
| Synonym | 5-Bromo-4-methoxy-2-methylbenzenamine | [3] |
| CAS Number | 861084-04-0 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrNO | [1][3] |
| Molecular Weight | 216.08 g/mol | [1][3] |
| SMILES String | BrC=1C=C(N)C(=CC1OC)C | [3] |
| Storage Conditions | Room temperature, under inert atmosphere, protected from light | [1] |
A Validated Synthetic Pathway
The synthesis of 5-Bromo-4-methoxy-2-methylaniline can be efficiently achieved through a multi-step process starting from the commercially available precursor, 4-methoxy-2-methylaniline. The chosen pathway involves the protection of the highly reactive amino group, followed by regioselective bromination, and concluding with deprotection to yield the target molecule. This strategy is a cornerstone of aromatic chemistry, ensuring high yields and minimizing side-product formation.
Rationale for the Synthetic Strategy
The direct bromination of 4-methoxy-2-methylaniline is challenging due to the powerful activating nature of the amino group, which can lead to multiple brominations and oxidation side reactions. To control the reaction, the amino group is temporarily converted into a less activating acetamide group. This protection strategy serves two primary purposes:
-
Moderating Reactivity: The acetyl group withdraws electron density from the nitrogen atom, reducing the overall activation of the aromatic ring and preventing over-bromination.
-
Ensuring Regioselectivity: The bulky acetamido group, along with the existing methoxy and methyl groups, sterically and electronically directs the incoming electrophile (bromine) to the desired position (C5), which is ortho to the acetamido group and meta to the methyl group.
The subsequent hydrolysis step is a straightforward and high-yielding reaction to regenerate the free amine.
Synthetic Workflow Diagram
The following diagram illustrates the three-step synthesis from 4-methoxy-2-methylaniline.
Sources
Spectroscopic Data for 5-Bromo-4-methoxy-2-methylaniline: A Technical Guide
Introduction
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, thorough structural elucidation is paramount to understanding its chemical behavior and potential utility. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of such compounds. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-4-methoxy-2-methylaniline, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the interpretation of the spectra and providing standardized protocols for data acquisition. The information presented herein is based on established principles of spectroscopy and analysis of data from structurally analogous compounds.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | 5-Bromo-4-methoxy-2-methylaniline | [1] |
| CAS Number | 861084-04-0 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-4-methoxy-2-methylaniline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | s | 1H | Ar-H |
| ~6.6 - 6.8 | s | 1H | Ar-H |
| ~4.0 - 4.5 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-Bromo-4-methoxy-2-methylaniline in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.
-
Aromatic Region: Due to the substitution pattern on the benzene ring, two singlets are predicted in the aromatic region, each integrating to one proton. The exact chemical shifts will be influenced by the electronic effects of the substituents. The bromine atom, being electron-withdrawing, will deshield nearby protons, shifting them downfield. Conversely, the electron-donating methoxy and amino groups will shield adjacent protons, causing an upfield shift.
-
Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
-
Methyl Protons: The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) will also present as a sharp singlet, generally at a more upfield position compared to the methoxy group.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromo-4-methoxy-2-methylaniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-4-methoxy-2-methylaniline
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-O |
| ~140 - 145 | C-N |
| ~130 - 135 | C-Br |
| ~125 - 130 | C-C (quaternary) |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~55 - 60 | -OCH₃ |
| ~15 - 20 | Ar-CH₃ |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield-shifted among the aromatic carbons. The carbon bonded to the bromine atom will also be significantly downfield. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of all substituents.
-
Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) will resonate in the typical range for such carbons. The methyl group carbon (Ar-CH₃) will be the most upfield signal in the spectrum.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
Table 3: Predicted IR Absorption Bands for 5-Bromo-4-methoxy-2-methylaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3000 - 3100 | Weak to Medium | Aromatic C-H stretch |
| 2850 - 3000 | Weak to Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| 1600 - 1620 | Medium to Strong | N-H bend (scissoring) |
| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-O stretch (aryl ether) |
| 1000 - 1100 | Medium | C-N stretch (aromatic amine) |
| 500 - 600 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups in 5-Bromo-4-methoxy-2-methylaniline.
-
N-H Vibrations: The primary amine will show two characteristic sharp absorption bands in the region of 3400-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1600-1620 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.
-
C=C and C-O Vibrations: Aromatic C=C stretching vibrations will be visible in the 1450-1550 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether will be prominent between 1200 and 1300 cm⁻¹.
-
C-N and C-Br Vibrations: The C-N stretching of the aromatic amine will likely appear in the 1000-1100 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for 5-Bromo-4-methoxy-2-methylaniline
| m/z | Ion | Comments |
| 215/217 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[2][3] |
| 200/202 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 172/174 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
| 121 | [M - Br - CH₃]⁺ | Loss of a bromine radical and a methyl radical. |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most critical information from the mass spectrum is the molecular ion peak ([M]⁺). Due to the presence of bromine, this will appear as a pair of peaks (an isotopic doublet) at m/z 215 and 217, with nearly equal relative intensities, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2][3]
-
Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for this type of molecule include the loss of a methyl radical (-CH₃) from either the aromatic methyl group or the methoxy group, and the loss of a bromine radical (-Br). Subsequent fragmentation can involve the loss of neutral molecules like carbon monoxide (CO).
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A softer ionization technique often used for less volatile or thermally labile compounds, typically coupled with a liquid chromatograph (LC-MS).
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualizations
Caption: Molecular structure of 5-Bromo-4-methoxy-2-methylaniline.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 5-Bromo-4-methoxy-2-methylaniline. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are consistent with the proposed molecular structure. The experimental protocols outlined provide a standardized approach for the acquisition of high-quality data. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting.
References
-
Lead Sciences. 5-Bromo-4-methoxy-2-methylaniline. [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139575692, 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 108170756, 5-Bromo-4-(furan-2-ylmethoxy)-2-methylaniline. [Link]
-
MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
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Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
Max Planck Institute for Chemical Energy Conversion. Supporting Information - MPG.PuRe. [Link]
-
Wikipedia. Diazonium compound. [Link]
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ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
YouTube. Mass Spec 3f Halogenoalkanes. [Link]
Sources
The Strategic Utility of 5-Bromo-4-methoxy-2-methylaniline in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Substituted anilines, in particular, represent a class of intermediates prized for their versatile reactivity. This guide focuses on 5-Bromo-4-methoxy-2-methylaniline (CAS No. 886761-75-7), a trifunctionalized aromatic amine that offers a powerful combination of reactive handles for sophisticated molecular construction.
The unique arrangement of a nucleophilic amino group, a methoxy substituent, a strategically placed methyl group, and a synthetically versatile bromine atom on the aniline core makes this compound a highly valuable precursor. The inherent electronic and steric properties of these substituents allow for controlled and regioselective transformations, which are critical in multi-step syntheses. This guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic application of 5-Bromo-4-methoxy-2-methylaniline as a key intermediate in the synthesis of biologically active molecules, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for 5-Bromo-4-methoxy-2-methylaniline are summarized below.
| Property | Value | Source |
| CAS Number | 886761-75-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [2] |
| Molecular Weight | 216.07 g/mol | [2] |
| Synonyms | 5-Bromo-4-methoxy-2-methylbenzenamine | [2] |
While specific, publicly available, peer-reviewed spectroscopic data for this exact compound is limited, the expected spectral characteristics can be inferred from closely related analogs. For instance, the ¹H NMR spectrum of the related compound 4-bromo-2-methylaniline shows distinct aromatic proton signals, a singlet for the methyl group, and a broad singlet for the amine protons. Similar patterns would be expected for 5-Bromo-4-methoxy-2-methylaniline, with an additional singlet for the methoxy group protons.
Synthesis of the Building Block: A Study in Regioselectivity
The efficient synthesis of 5-Bromo-4-methoxy-2-methylaniline is a critical first step in its utilization. A logical and well-precedented approach involves the electrophilic bromination of the readily available precursor, 4-methoxy-2-methylaniline.
The Causality of Substituent Directing Effects
The regiochemical outcome of the bromination is governed by the cumulative directing effects of the substituents on the aromatic ring. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating, ortho, para-directing groups. However, their activating strengths differ significantly: -NH₂ > -OCH₃ > -CH₃.
The powerful activating and directing effect of the amino group is the dominant influence. To achieve selective bromination and prevent unwanted side reactions, it is often prudent to temporarily protect the highly activating amino group, for example, through acetylation. This attenuates its activating effect and provides steric hindrance, guiding the incoming electrophile.
Caption: Proposed Synthesis of 5-Bromo-4-methoxy-2-methylaniline.
Detailed Experimental Protocol: Synthesis of 5-Bromo-4-methoxy-2-methylaniline
This protocol is based on established procedures for the protection, bromination, and deprotection of substituted anilines.[3]
Step 1: Acetylation of 4-methoxy-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in vacuo to yield N-(4-methoxy-2-methylphenyl)acetamide.
Step 2: Bromination of N-(4-methoxy-2-methylphenyl)acetamide
-
Dissolve the N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The acetamido and methoxy groups cooperatively direct the bromination to the C5 position.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.
Step 3: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide
-
To the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-Bromo-4-methoxy-2-methylaniline.
Application in the Synthesis of PI3K Kinase Inhibitors
A significant application of 5-Bromo-4-methoxy-2-methylaniline is demonstrated in the synthesis of pyrimidine derivatives that act as phosphatidylinositol 3-kinase (PI3K) inhibitors, as detailed in patent WO 2007/084786 A2.[4] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[5] The following section outlines the conversion of our building block into a key oxadiazole intermediate, a critical step in the synthesis of these potent inhibitors.
Caption: Synthesis of a Key Oxadiazole Intermediate.
Detailed Protocol: Synthesis of 5-(5-bromo-4-methoxy-2-methylphenyl)-[2][4][6]oxadiazol-2-ylamine
This protocol is adapted from the general procedures described in patent WO 2007/084786 A2.[4]
-
Preparation of 5-Bromo-4-methoxy-2-methylbenzohydrazide:
-
The synthesis begins with the conversion of the amino group of 5-Bromo-4-methoxy-2-methylaniline to a nitrile via a Sandmeyer reaction. The aniline is first diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with copper(I) cyanide to yield 5-bromo-2-cyano-4-methoxytoluene.
-
The nitrile is subsequently converted to the hydrazide. This is typically achieved by heating the nitrile with hydrazine hydrate in a suitable solvent like ethanol.
-
-
Cyclization to form the 2-amino-1,3,4-oxadiazole:
-
In a reaction vessel, suspend 5-Bromo-4-methoxy-2-methylbenzohydrazide (1.0 eq) in an appropriate solvent such as aqueous methanol.
-
Add cyanogen bromide (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-(5-bromo-4-methoxy-2-methylphenyl)-[2][4][6]oxadiazol-2-ylamine. This intermediate is then carried forward in the synthesis of the final PI3K inhibitor.
-
Expanded Synthetic Potential: Cross-Coupling Reactions
The bromine atom of 5-Bromo-4-methoxy-2-methylaniline is a key functional group that opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide. The bromo-substituted aniline is an excellent substrate for such transformations.
Representative Reaction:
reagents [label=<
5-Bromo-4-methoxy-2-methylaniline + Arylboronic Acid (R-B(OH)₂)
];
product [label=<
5-Aryl-4-methoxy-2-methylaniline
];
reagents -> product [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Toluene/H₂O)"]; } .
Caption: Representative Suzuki-Miyaura Coupling Reaction.
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the aniline ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. While our building block already possesses an amino group, this group can be protected or derivatized, and the bromine atom can be used to introduce a different amine, leading to more complex nitrogen-containing scaffolds.
Representative Reaction:
reagents [label=<
5-Bromo-4-methoxy-2-methylaniline (with protected -NH₂ group) + Secondary Amine (R₂NH)
];
product [label=<
5-(Dialkylamino)-4-methoxy-2-methylaniline (after deprotection)
];
reagents -> product [label="Pd Catalyst\nLigand (e.g., BINAP)\nBase (e.g., NaOtBu)"]; } .
Caption: Representative Buchwald-Hartwig Amination Reaction.
This reaction is invaluable for constructing molecules with multiple, distinct amine functionalities, which are common motifs in pharmacologically active compounds.
Conclusion
5-Bromo-4-methoxy-2-methylaniline is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecular architectures. Its trifunctional nature allows for a range of selective transformations, from derivatization of the amino group to palladium-catalyzed cross-coupling at the bromine position, all influenced by the electronic and steric nature of the methoxy and methyl substituents. As demonstrated by its key role in the synthesis of potent PI3K inhibitors, this compound is not merely a simple intermediate but a sophisticated tool for accessing novel chemical space. For researchers in drug discovery and materials science, a thorough understanding and application of 5-Bromo-4-methoxy-2-methylaniline can significantly streamline synthetic routes and enable the creation of innovative and high-value molecules.
References
-
Castanedo, G. M., et al. (2007). Pyrimidine Derivatives Used as PI-3 Kinase Inhibitors. World Intellectual Property Organization. Patent No. WO 2007/084786 A2. [Link]
-
Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]
-
LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Georganics. (n.d.). 4-Methoxy-2-methylaniline. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. [Link]
-
Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247–14305. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Scribd. (n.d.). Comprehensive 6-Amino & 6-Bromo Compounds List. Retrieved January 28, 2026, from [Link]
Sources
- 1. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 2. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Reactivity & Functionalization of 5-Bromo-4-methoxy-2-methylaniline
[1]
Executive Summary
5-Bromo-4-methoxy-2-methylaniline is a highly specialized, electron-rich aryl halide intermediate.[1] Its structural utility lies in its trisubstituted benzene core, which serves as a scaffold for kinase inhibitors (particularly EGFR and BTK targets) and advanced agrochemicals.
However, its reactivity profile is non-trivial.[1] The molecule presents a "perfect storm" of electronic deactivation toward Palladium-catalyzed oxidative addition: the bromine atom is situated in a highly electron-dense environment created by the concerted donation of amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups.[1] Furthermore, the free amine at C1 acts as a potential catalyst poison or competing nucleophile.
This guide provides a mechanistic breakdown of these challenges and validated protocols to overcome them, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
Part 1: Structural & Electronic Anatomy
To manipulate this molecule, one must first understand the electronic vectors acting upon the Carbon-Bromine (C-Br) bond.[1]
The Electronic Landscape
The reactivity of the bromine at C5 is governed by the substituents at C1, C2, and C4.
-
C1 Amino (-NH₂): A strong
-donor.[1] It directs electron density to positions 2, 4, and 6.[1] Position 5 is meta to the amine, meaning it receives less direct resonance enrichment from the nitrogen than the other positions, but the overall ring electron density is raised significantly. -
C4 Methoxy (-OCH₃): A strong
-donor.[1] It directs density ortho and para.[1] Crucially, the C5-Br bond is ortho to this methoxy group. This results in significant resonance donation directly into the carbon holding the bromine, strengthening the C-Br bond order and making oxidative addition (the first step of Pd-catalysis) energetically demanding.[1] -
C2 Methyl (-CH₃): A weak
-donor (hyperconjugation).[1] It is para to the bromine, adding a minor but non-negligible amount of electron density to C5.
Steric Environment
The C5-Br position is sterically crowded.[1] It is flanked by the C4-methoxy group.[1][2][3][4] While not as bulky as a tert-butyl group, the oxygen's lone pairs and the methyl tail of the methoxy group create a "steric wall" that can hinder the approach of bulky Palladium-Ligand complexes.
Visualization of Electronic Effects
The following diagram illustrates the competing electronic vectors and the resulting deactivation of the C-Br bond.
Caption: Electronic vector map showing the cumulative donation effects that strengthen the C-Br bond, rendering it sluggish toward Pd(0) insertion.
Part 2: Chemoselectivity & The "Aniline Trap"
Before attempting coupling, you must address the C1-Amino group.[1]
The Problem
In cross-coupling reactions, the free primary amine (-NH₂) presents two risks:
-
Catalyst Poisoning: The nitrogen lone pair can bind tightly to the Palladium center, displacing the phosphine ligands required for the catalytic cycle.
-
Competing Nucleophile: In Buchwald-Hartwig aminations, the substrate's own -NH₂ can act as the nucleophile, leading to homocoupling (polymerization) rather than coupling with the external amine.[1]
The Strategy: Protection vs. Tuning
-
Path A: Protection (Recommended for Scale-up). Converting the amine to an acetamide (-NHAc) or carbamate (-NHBoc) eliminates these risks.[1] The electron-withdrawing nature of the protecting group also slightly pulls density from the ring, accelerating oxidative addition at the Br position.
-
Path B: Direct Coupling (Discovery Phase). If protection is impossible, you must use bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald's ligands like XPhos or SPhos). These ligands are bulky enough to prevent the substrate amine from binding to the Pd center while being electron-rich enough to force oxidative addition on the deactivated C-Br bond.[1]
Part 3: Core Reactivity Modules (Protocols)
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling 5-Bromo-4-methoxy-2-methylaniline with an aryl boronic acid.[1]
The Challenge: The electron-rich ring makes the oxidative addition step rate-limiting.[1] Standard Pd(PPh₃)₄ is often insufficient. The Solution: Use a "Second Generation" catalyst system utilizing bulky phosphines or palladacycles.
Validated Protocol
-
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid: 1.2 – 1.5 equiv.[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv). Avoid Na₂CO₃ if reaction is sluggish.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for SPhos).
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst precursor.[1]
-
Evacuate and backfill with Argon (3x). Oxygen sensitivity is higher with electron-rich ligands.[1]
-
Add degassed solvents via syringe.[1]
-
Heat to 90–100°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The starting material (Br) should disappear. If des-bromo byproduct (reduction) is observed, lower the temperature and increase catalyst loading.
-
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Replacing Br with a secondary amine.[1]
The Challenge: The substrate is an aniline itself. Preventing self-coupling is critical.[1] The Solution: Use a ligand that is extremely selective for the external amine and promotes reductive elimination. BrettPhos or RuPhos are the gold standards here.
Validated Protocol
-
Reagents:
-
Substrate: 1.0 equiv.
-
External Amine: 1.2 equiv.[1]
-
Catalyst: Pd₂dba₃ (2 mol%) or [Pd(allyl)Cl]₂.
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates).[1]
-
Solvent: t-Amyl alcohol or Toluene (anhydrous).[1]
-
-
Procedure:
-
Pre-complexation (Critical): Stir the Pd source and Ligand in the solvent for 5 mins under Argon before adding the substrate. This ensures the active catalytic species L-Pd(0) is formed and minimizes non-specific Pd binding to the substrate's NH₂.
-
Workup: Filter through Celite immediately upon cooling to remove Pd residues which can complex with the product diamine.
-
Part 4: Experimental Workflow Diagram
This decision tree guides the chemist through the optimization process based on the specific derivative required.
Caption: Operational workflow for selecting the optimal synthetic route based on substrate tolerance and target bond formation.
Part 5: Troubleshooting & Optimization (Expertise)
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failed. The ring is too electron-rich.[1] | Switch to SPhos or XPhos ligands.[1] These are electron-rich phosphines that accelerate oxidative addition.[1] Increase Temp to 110°C. |
| Protodehalogenation (Des-bromo product) | Switch solvent from alcoholic/ethereal to Toluene or DMF .[1] Ensure reagents are strictly anhydrous. | |
| Homocoupling of Substrate | Free amine competing in Buchwald reaction. | Use a Pre-catalyst (e.g., XPhos Pd G3) instead of mixing Pd/Ligand in situ. This ensures the ligand is already bound. |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | The free amine is displacing the ligand. Increase Ligand:Pd ratio to 2:1 or 3:1 . |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling of Electron-Rich Pyrimidines and Anilines. Link
-
Yoneda Labs. (2024). Practical Guide to Suzuki-Miyaura Cross-Coupling: Base and Ligand Selection. Link
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- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 5-Bromo-4-methoxy-2-methylaniline: A Technical Guide for Medicinal Chemists
Abstract
The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] The strategic functionalization of the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged starting point for drug discovery campaigns. This technical guide delves into the untapped potential of a specific, yet underexplored, substituted aniline: 5-Bromo-4-methoxy-2-methylaniline. By dissecting the individual contributions of its bromo, methoxy, and methyl substituents, we will project its potential therapeutic applications, outline robust synthetic strategies, and propose comprehensive experimental workflows for its validation. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
The Aniline Moiety: A Privileged Scaffold in Drug Discovery
Aniline and its derivatives have been instrumental in the development of a wide array of drugs across various therapeutic areas.[2] Their structural versatility and ability to engage in key biological interactions have cemented their importance in the medicinal chemist's toolbox.[2] However, the inclusion of an aniline moiety is not without its challenges, primarily concerning metabolic instability and potential toxicity.[2] These concerns necessitate careful molecular design and substitution to optimize the overall drug-like properties of aniline-based compounds.[2]
The strategic placement of substituents on the aniline ring can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The subject of this guide, 5-Bromo-4-methoxy-2-methylaniline, presents an intriguing combination of functional groups that warrants a closer examination of its potential in medicinal chemistry.
Deconstructing the Therapeutic Promise: An Analysis of Substituent Effects
The therapeutic potential of 5-Bromo-4-methoxy-2-methylaniline can be inferred by understanding the established roles of its constituent functional groups in drug design.
The Bromo Substituent: Enhancing Potency and Selectivity
The introduction of a bromine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance biological activity.[3] The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, its lipophilic nature can improve membrane permeability. The presence of bromine can also block metabolic sites, thereby increasing the metabolic stability and half-life of a drug candidate.[4]
The Methoxy Group: A Modulator of Physicochemical and Pharmacokinetic Properties
The methoxy group is a prevalent feature in many natural products and approved drugs.[5][6] Its inclusion can have several beneficial effects on a molecule's properties. The methoxy group can act as a hydrogen bond acceptor, influencing ligand-receptor interactions.[7] It can also improve metabolic stability by blocking potential sites of oxidation. Furthermore, the methoxy group can favorably impact a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for oral bioavailability.[5][6]
The Methyl Group: A Contributor to Target Engagement
The methyl group at the ortho position to the amine can introduce steric hindrance, which may influence the conformation of the molecule and its binding to a target protein. This steric effect can also shield the amino group from metabolic enzymes, potentially improving its biostability.
Physicochemical Properties of 5-Bromo-4-methoxy-2-methylaniline
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below summarizes the key computed properties of a structurally related compound, 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline, which can provide insights into the expected properties of 5-Bromo-4-methoxy-2-methylaniline.
| Property | Value | Source |
| Molecular Weight | 262.17 g/mol | [8] |
| XLogP3 | 3.1 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 3 | [8] |
Note: These properties are for a closely related structure and should be experimentally verified for 5-Bromo-4-methoxy-2-methylaniline.
Proposed Synthetic Routes
A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. Based on established methods for the synthesis of substituted anilines, a plausible synthetic pathway for 5-Bromo-4-methoxy-2-methylaniline is proposed below.[4][9]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 5-Bromo-4-methoxy-2-methylaniline.
Step-by-Step Synthetic Protocol
-
Step 1: Nitration of 4-Methoxy-2-methylphenol.
-
Dissolve 4-Methoxy-2-methylphenol in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5 °C.
-
Add a nitrating agent, such as nitric acid, dropwise while maintaining the temperature.
-
Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
-
Step 2: Reduction of the Nitro Group.
-
Suspend the nitrated product in a solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2/Pd-C).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 4-Methoxy-2-methylaniline by column chromatography.
-
-
Step 3: Acetylation of 4-Methoxy-2-methylaniline.
-
Dissolve 4-Methoxy-2-methylaniline in a suitable solvent like dichloromethane.
-
Add acetic anhydride and a catalytic amount of a base such as pyridine.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the acetylated product.
-
-
Step 4: Bromination of N-(4-methoxy-2-methylphenyl)acetamide.
-
Dissolve the acetylated compound in a suitable solvent, for instance, acetic acid.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.[9]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitated product.
-
-
Step 5: Hydrolysis of the Acetyl Group.
-
Suspend the brominated acetamide in an aqueous acidic or basic solution (e.g., HCl or NaOH).
-
Heat the mixture under reflux until the hydrolysis is complete.
-
Neutralize the reaction mixture and extract the final product, 5-Bromo-4-methoxy-2-methylaniline.
-
Purify the product by recrystallization or column chromatography.
-
Potential Medicinal Chemistry Applications
Based on the structural features of 5-Bromo-4-methoxy-2-methylaniline and the known biological activities of related compounds, several potential therapeutic applications can be hypothesized.
Oncology: A Scaffold for Novel Anti-proliferative Agents
Derivatives of the structurally similar 4-Methoxy-2-methylaniline have demonstrated significant inhibitory effects against cancer cell lines.[10] This suggests that 5-Bromo-4-methoxy-2-methylaniline could serve as a valuable starting point for the development of novel anti-cancer agents. The bromo and methoxy groups can be further functionalized to optimize potency and selectivity against specific cancer-related targets.
Proposed Experimental Workflow for Oncology Application:
Caption: Experimental workflow for evaluating anti-cancer potential.
Neuroscience: Exploring Modulators of Serotonergic Pathways
The methoxy group is a key pharmacophore in several centrally acting agents, including some that interact with serotonin receptors.[11] For instance, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) is a known psychedelic tryptamine that acts as a non-selective serotonin receptor agonist.[11] The structural resemblance of the methoxy-aniline portion of 5-Bromo-4-methoxy-2-methylaniline to these compounds suggests that it could be explored as a modulator of serotonergic pathways, with potential applications in treating depression, anxiety, or other neurological disorders.
Proposed Signaling Pathway for Investigation:
Caption: Hypothesized signaling pathway involving serotonin receptor modulation.
Anti-inflammatory and Analgesic Applications
Aniline derivatives have also been investigated for their analgesic and antioxidant properties.[12] Furthermore, brominated phenolic compounds have shown potent anti-inflammatory effects.[13] This suggests that 5-Bromo-4-methoxy-2-methylaniline could possess anti-inflammatory or analgesic activities.
Proposed Experimental Protocol for Anti-inflammatory Screening:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS Stimulation: Seed the cells in 96-well plates and pre-treat with varying concentrations of 5-Bromo-4-methoxy-2-methylaniline for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatants using ELISA kits.
-
Western Blot Analysis: Investigate the effect of the compound on key inflammatory signaling pathways, such as NF-κB and MAPK, by analyzing the phosphorylation status of key proteins.[13]
Conclusion and Future Directions
5-Bromo-4-methoxy-2-methylaniline represents a promising, yet underexplored, scaffold for medicinal chemistry endeavors. The strategic combination of its bromo, methoxy, and methyl substituents provides a solid rationale for its investigation across multiple therapeutic areas, including oncology, neuroscience, and inflammation. The synthetic routes and experimental workflows outlined in this guide provide a clear and actionable path for researchers to validate these hypotheses. Future work should focus on the synthesis of a library of derivatives based on this core structure to establish robust structure-activity relationships and identify lead compounds with optimized efficacy and safety profiles. The exploration of this and other novel substituted anilines will undoubtedly continue to enrich the landscape of drug discovery.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.
- ResearchGate. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- Anonymous. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Wikipedia. (n.d.). 5-MeO-MiPT.
- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline.
- PubMed. (2024). The role of the methoxy group in approved drugs.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- PubMed. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.
- PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
- Taylor & Francis. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
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An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline as a Versatile Building Block for Novel Protein Degraders
This guide provides an in-depth technical exploration of 5-bromo-4-methoxy-2-methylaniline, a strategically functionalized aniline derivative, and its potential as a core building block in the synthesis of next-generation targeted protein degraders (TPDs), such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the rapidly evolving field of targeted protein degradation.
Introduction: The Imperative for Novel Building Blocks in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small molecule inhibitors.[1][2][3][4] The success of this approach hinges on the rational design and synthesis of heterobifunctional molecules, most notably PROTACs, which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[5][6]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][6] The chemical nature of these components, particularly the building blocks used in their synthesis, is critical in defining the PROTAC's potency, selectivity, and pharmacokinetic properties. The modularity of PROTACs allows for the generation of extensive libraries to screen for optimal degradation of a target protein.[2]
This guide focuses on the strategic utility of 5-bromo-4-methoxy-2-methylaniline as a versatile scaffold for the synthesis of novel protein degraders. Its unique substitution pattern offers multiple avenues for chemical elaboration, making it an attractive starting material for the construction of diverse degrader libraries.
Physicochemical Properties and Spectroscopic Data of 5-Bromo-4-methoxy-2-methylaniline
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in multi-step organic synthesis. Below is a summary of the key properties of 5-bromo-4-methoxy-2-methylaniline.
| Property | Value | Source |
| Molecular Formula | C8H10BrNO | [7] |
| Molecular Weight | 216.07 g/mol | [7] |
| CAS Number | 861084-04-0 | [7] |
| Appearance | Off-white to light brown crystalline solid (typical) | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | N/A |
| Storage | 4 °C, protected from light and moisture | [7] |
Representative Spectroscopic Data:
While specific spectra can vary based on the solvent and instrument used, the following provides an expected spectroscopic profile for 5-bromo-4-methoxy-2-methylaniline.
| Technique | Expected Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.2 (s, 1H, Ar-H), 6.6-6.8 (s, 1H, Ar-H), 3.8-4.0 (s, 3H, -OCH₃), 3.6-3.8 (br s, 2H, -NH₂), 2.1-2.3 (s, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150-155 (C-OCH₃), 140-145 (C-NH₂), 125-130 (C-Br), 120-125 (C-CH₃), 115-120 (Ar-CH), 110-115 (Ar-CH), 55-60 (-OCH₃), 15-20 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z 216.00 [M+H]⁺, 218.00 [M+H]⁺ (isotopic pattern for Br) |
Synthesis of 5-Bromo-4-methoxy-2-methylaniline: A Validated Protocol
The synthesis of substituted anilines is a well-established area of organic chemistry. The following protocol outlines a reliable and scalable method for the preparation of 5-bromo-4-methoxy-2-methylaniline, adapted from general procedures for the bromination of aromatic compounds.[8]
Reaction Scheme
Caption: Synthesis of 5-Bromo-4-methoxy-2-methylaniline.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-2-methylaniline (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS, 1.05 eq) in anhydrous acetonitrile (5 mL per gram of NBS) and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in hexanes to yield 5-bromo-4-methoxy-2-methylaniline as a solid.
Application in Protein Degrader Synthesis: A Strategic Approach
The chemical architecture of 5-bromo-4-methoxy-2-methylaniline provides two primary points for diversification in the synthesis of protein degraders: the amino group and the bromo group.
The Aniline Moiety as a Linker Attachment Point
The primary amine of 5-bromo-4-methoxy-2-methylaniline can be readily functionalized to attach a linker, which is a crucial component of a PROTAC. This can be achieved through standard amide bond formation or reductive amination.
The Bromo Group for Cross-Coupling Reactions
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[9] This allows for the introduction of a wide array of chemical moieties, including the protein of interest (POI) ligand.
Hypothetical Synthesis of a PROTAC Intermediate
The following workflow illustrates a plausible strategy for incorporating 5-bromo-4-methoxy-2-methylaniline into a PROTAC targeting a hypothetical protein kinase.
Caption: Hypothetical PROTAC Synthesis Workflow.
Conceptual Framework: Targeted Protein Degradation Pathway
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this cellular mechanism.
Caption: Mechanism of PROTAC-mediated Protein Degradation.
This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another POI and E3 ligase.[3]
Conclusion and Future Perspectives
5-Bromo-4-methoxy-2-methylaniline represents a valuable and versatile building block for the synthesis of novel protein degraders. Its strategic functionalization allows for the facile introduction of linkers and protein-targeting ligands through robust and well-established chemical transformations. The ability to generate diverse libraries of PROTACs from this single scaffold can significantly accelerate the discovery of potent and selective degraders for a wide range of therapeutic targets.
Future work in this area should focus on the synthesis and screening of PROTAC libraries derived from 5-bromo-4-methoxy-2-methylaniline against various disease-relevant proteins. Furthermore, the exploration of other cross-coupling reactions at the bromine position could unlock novel chemical space for the development of next-generation TPDs with improved pharmacological properties.
References
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05). Available from: [Link].
-
Amerigo Scientific. 5-Bromo-4-fluoro-2-methylaniline (97%). Available from: [Link].
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].
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Targeted protein degradation: advances in drug discovery and clinical practice - PMC. Available from: [Link].
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ResearchGate. Targeted Protein Degradation. Available from: [Link].
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PubChem. 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. Available from: [Link].
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MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Available from: [Link].
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Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available from: [Link].
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NJ Bio, Inc. Targeted Protein Degraders. Available from: [Link].
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ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... | Download Scientific Diagram. Available from: [Link].
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Supporting Information - MPG.PuRe. Available from: [Link].
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PubChem. 5-Bromo-4-(furan-2-ylmethoxy)-2-methylaniline. Available from: [Link].
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Targeted Protein Degradation by Small Molecules - PMC - NIH. Available from: [Link].
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The Unseen Architect: A Technical Guide to 5-Bromo-4-methoxy-2-methylaniline in Advanced Material Synthesis
In the vast landscape of material science, progress is often driven by the discovery and application of novel molecular building blocks. 5-Bromo-4-methoxy-2-methylaniline, a substituted aniline, emerges as a pivotal, albeit often unheralded, intermediate in the synthesis of a new generation of functional materials. Its unique arrangement of reactive sites—an amine group, a bromine atom, and an electron-rich aromatic ring—offers a versatile platform for constructing complex molecular architectures with tailored electronic and photophysical properties. This guide provides an in-depth exploration of the role of 5-Bromo-4-methoxy-2-methylaniline in material science, focusing on its synthetic versatility and its potential to unlock innovations in organic electronics and advanced polymers.
Physicochemical Properties and Molecular Architecture
5-Bromo-4-methoxy-2-methylaniline is a solid at room temperature with a molecular weight of 216.07 g/mol .[1] Its chemical structure is characterized by a benzene ring substituted with five different groups, each contributing to its reactivity and potential applications.
| Property | Value | Reference |
| CAS Number | 861084-04-0 | [1] |
| Molecular Formula | C8H10BrNO | [1] |
| Molecular Weight | 216.07 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 4 °C | [1] |
The strategic placement of the bromo, methoxy, methyl, and amino groups on the aniline ring dictates its reactivity in organic synthesis. The amino group is a key site for polymerization and a directing group for further electrophilic aromatic substitution. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern materials synthesis.[2]
Caption: Molecular structure of 5-Bromo-4-methoxy-2-methylaniline.
A Versatile Precursor in Polymer Science
The true potential of 5-Bromo-4-methoxy-2-methylaniline in material science lies in its role as a monomer or a precursor to monomers for advanced polymers. Its derivatives are instrumental in the development of materials with exceptional charge transport properties, crucial for applications in organic electronics.[3]
Pathway to Triarylamine Polymers for Organic Electronics
Triarylamine-based polymers are a class of materials renowned for their hole-transporting capabilities, making them indispensable in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3] The synthesis of these polymers often involves the strategic coupling of aniline derivatives. 5-Bromo-4-methoxy-2-methylaniline serves as an excellent starting material for creating triarylamine monomers.
A common synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. In this context, the amino group of 5-Bromo-4-methoxy-2-methylaniline can be coupled with an aryl bromide, or its bromine atom can be coupled with a diarylamine. The resulting triarylamine monomer can then be polymerized to yield a high-performance hole-transporting material.
Sources
An In-Depth Technical Guide to the Safe Handling and Synthesis of 5-Bromo-4-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular probes. Its trifunctional nature—possessing an amine, a methoxy group, and a bromine atom on a toluene backbone—offers multiple reaction sites for derivatization. However, like many aromatic amines and halogenated compounds, it presents specific health and safety challenges that necessitate a thorough understanding of its properties and a disciplined approach to its handling.
This guide, designed for laboratory professionals, provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, use, and synthesis of 5-Bromo-4-methoxy-2-methylaniline. By integrating principles of chemical reactivity, toxicology, and risk mitigation, this document serves as a self-validating system for ensuring laboratory safety and experimental integrity.
Section 1: Physicochemical and Toxicological Profile
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. While a specific Safety Data Sheet (SDS) for 5-Bromo-4-methoxy-2-methylaniline is not publicly available, a robust safety profile can be constructed by examining data from closely related structural analogs.
Predicted Physicochemical Properties
The properties of 5-Bromo-4-methoxy-2-methylaniline can be inferred from its structural isomers and related compounds. These properties are critical for assessing its behavior under laboratory conditions, including potential for aerosolization and appropriate storage.
| Property | Predicted Value/Information | Rationale/Source Analogs |
| Molecular Formula | C₈H₁₀BrNO | Based on chemical structure. |
| Molecular Weight | 216.08 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to brown crystalline solid. | Typical for substituted anilines. |
| Melting Point | Not specified. Likely in the range of 40-90 °C. | Analogs like 5-Bromo-2-methylaniline have melting points in this range. |
| Boiling Point | > 240 °C | Substituted anilines generally have high boiling points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | General solubility characteristics of aromatic amines. |
Toxicological Assessment and Hazard Identification
Anilines as a class are known for their systemic toxicity. The primary hazard associated with aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This leads to cyanosis (a bluish discoloration of the skin) and can cause headache, dizziness, and in severe cases, death. Furthermore, many substituted anilines are classified as toxic upon ingestion, dermal contact, and inhalation, and are known skin and eye irritants.
Based on data from structural analogs like 5-bromo-2-methylaniline and 4-bromo-2-methylaniline, the following GHS hazard classifications are anticipated for 5-Bromo-4-methoxy-2-methylaniline:
| Hazard Class | GHS Category | Hazard Statement | Source Analogs |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 5-Bromo-2-methylaniline, 5-methoxy-2-methylaniline |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | 5-Bromo-2-methylaniline, 5-methoxy-2-methylaniline |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | 5-Bromo-2-methylaniline, 5-methoxy-2-methylaniline |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 5-Bromo-2-methylaniline, 5-methoxy-2-methylaniline |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | 5-Bromo-2-methylaniline, 5-methoxy-2-methylaniline |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | 5-Bromo-2-methylaniline, 5-methoxy-2-methylaniline |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure. | 4-Bromo-2-methylaniline |
| Carcinogenicity/Mutagenicity | Suspected | H351: Suspected of causing cancer. H341: Suspected of causing genetic defects. | Aniline is a suspected carcinogen. |
Section 2: Risk Assessment and Control Measures
A systematic approach to risk management involves a hierarchy of controls, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling 5-Bromo-4-methoxy-2-methylaniline is a certified chemical fume hood. This is non-negotiable for any procedure involving this compound, including weighing, dissolution, and reaction workups.
-
Rationale: A fume hood prevents the inhalation of dust or vapors, which is a primary route of exposure for toxic anilines. It also contains any potential spills within an easily decontaminated area.
-
Self-Validation: The fume hood's face velocity should be regularly certified (typically annually) to ensure it meets institutional and regulatory standards (e.g., 80-120 feet per minute).
A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.
Administrative Controls
-
Designated Areas: All work with 5-Bromo-4-methoxy-2-methylaniline should be restricted to a designated area within the laboratory to prevent cross-contamination.
-
Training: All personnel must be trained on the specific hazards of substituted anilines and the emergency procedures outlined in this guide.
-
Waste Disposal: All waste materials, including contaminated gloves, weighing paper, and reaction byproducts, must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory for all handling procedures.
-
Hand Protection: Wear nitrile gloves. Given that anilines can be absorbed through the skin, it is crucial to select gloves with appropriate chemical resistance. Always inspect gloves before use and remove them using the proper technique to avoid skin contamination.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during reaction quenching or extractions.
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
Caption: Personal Protective Equipment (PPE) workflow for handling 5-Bromo-4-methoxy-2-methylaniline.
Section 3: Standard Operating Procedures
Adherence to detailed, validated protocols is essential for both safety and experimental reproducibility.
Storage and Handling
-
Storage: Store 5-Bromo-4-methoxy-2-methylaniline in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The storage area should be clearly labeled. Due to its sensitivity to light and air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Handling:
-
Always transport the chemical in a secondary container.
-
Perform all manipulations, including weighing and preparing solutions, inside a chemical fume hood.
-
Avoid creating dust. Use a spatula to carefully transfer the solid.
-
Clean any spills immediately following the procedures in Section 4.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Representative Synthesis Protocol: Bromination of 4-Methoxy-2-methylaniline
Reaction Scheme:
Chemical Structure of 4-Methoxy-2-methylaniline reacting with NBS in a solvent like Dichloromethane (DCM) to yield 5-Bromo-4-methoxy-2-methylaniline and Succinimide.
Step-by-Step Methodology:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.
-
Dissolution: Dissolve 4-methoxy-2-methylaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Causality: These solvents are chosen for their ability to dissolve the starting material and for being relatively inert to the reaction conditions.
-
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Causality: This prevents side reactions with atmospheric moisture and oxygen.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: Bromination is an exothermic electrophilic aromatic substitution. Cooling the reaction mixture helps to control the reaction rate, preventing overheating and the formation of poly-brominated byproducts.
-
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Causality: NBS is a solid source of electrophilic bromine that is easier and safer to handle than elemental bromine. Slow, portion-wise addition is crucial for temperature control and selectivity. The amine and methoxy groups are ortho-, para-directing. With the ortho position to the amine and para position to the methoxy group blocked by the methyl group, the bromine will preferentially add to the remaining activated ortho position relative to the amine, which is the 5-position.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Causality: Sodium thiosulfate neutralizes any unreacted NBS or bromine, preventing further reaction during workup.
-
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Causality: The bicarbonate wash removes any acidic byproducts. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-Bromo-4-methoxy-2-methylaniline.
Caption: A representative workflow for the synthesis of 5-Bromo-4-methoxy-2-methylaniline.
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading dust.
-
Control: Prevent the spill from spreading and entering drains.
-
Cleanup (for small spills): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Do not create dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Caption: Decision tree for first aid response to exposure.
Section 5: Conclusion
5-Bromo-4-methoxy-2-methylaniline is a compound with significant potential in synthetic chemistry, but it demands respect and careful handling. Its toxicological profile, characteristic of substituted anilines, necessitates the stringent use of engineering controls, administrative protocols, and personal protective equipment. By understanding the causality behind each safety measure and experimental step—from the necessity of a fume hood to control inhalation risks to the controlled addition of reagents to manage exothermic reactions—researchers can ensure a self-validating system of safety and scientific rigor. This guide provides the foundational knowledge and detailed procedures to work with this compound responsibly, protecting both the scientist and the integrity of their research.
References
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Aniline | Medical Management Guidelines | Toxic Substance Portal. (n.d.). ATSDR - CDC. Retrieved January 28, 2026, from [Link]
- Material Safety Data Sheet: Aniline. (2013, April 15).
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Aniline - Hazardous Substance Fact Sheet. (2008, January). New Jersey Department of Health. Retrieved January 28, 2026, from [Link]
-
Aniline Standard Operating Procedure for Laboratories. (n.d.). University of California, Santa Barbara. Retrieved January 28, 2026, from [Link]
-
Aniline - Incident management. (n.d.). GOV.UK. Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. (2021, May 1). Angene Chemical. Retrieved January 28, 2026, from [Link]
- Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH. Retrieved January 28, 202
An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: A Modern Intermediate in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-2-methylaniline, a substituted aniline that has emerged as a valuable intermediate in the field of drug discovery. Eschewing a traditional historical narrative of a century-old compound, this guide focuses on its modern "discovery" as a key building block, its logical synthesis based on established chemical principles, and its application in the development of targeted cancer therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, properties, and significance.
Introduction and Modern Discovery
Unlike molecules with a long history of academic study, the story of 5-Bromo-4-methoxy-2-methylaniline (CAS No. 861084-04-0) begins not in a foundational journal of the 19th or 20th century, but in the patent literature of the 21st. Its first notable public appearance is in a 2009 patent application concerning novel inhibitors of Activated CDC42-associated tyrosine kinase 1 (ACK1)[1]. ACK1 is a non-receptor tyrosine kinase that has been identified as a critical transducer of oncogenic signals, playing a significant role in the survival and proliferation of cancer cells, particularly in hormone-refractory cancers like castration-resistant prostate cancer[1][2][3][4][5].
The disclosure of 5-Bromo-4-methoxy-2-methylaniline as a synthetic intermediate in this context marks its "discovery" as a molecule of practical importance. It was designed and synthesized not as a subject of fundamental research, but as a bespoke building block, carefully functionalized to be incorporated into a larger, biologically active molecule. The bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy, methyl, and amino groups are positioned to interact with specific residues within the ATP-binding pocket of the ACK1 kinase[4]. This origin story is characteristic of many modern reagents and intermediates, which are born from the specific needs of complex synthetic targets in medicinal chemistry.
Physicochemical Properties
A summary of the key physical and chemical properties of 5-Bromo-4-methoxy-2-methylaniline is provided below. These data are compiled from various chemical suppliers and databases[6].
| Property | Value |
| CAS Number | 861084-04-0 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.07 g/mol |
| Appearance | Solid (Typical) |
| SMILES | BrC=1C=C(N)C(=CC1OC)C |
| Hazard Statements | H302, H315, H319, H332 |
| Precautionary Statements | P261, P280, P301+P310, P302+P334, P305+P351+P338 |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-4-methoxy-2-methylaniline is not a single reaction but a strategic, multi-step sequence designed to overcome the inherent challenges of manipulating highly activated aromatic systems. The synthetic route is logically derived from fundamental principles of electrophilic aromatic substitution on anilines. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. Direct bromination of the precursor, 4-methoxy-2-methylaniline, would be difficult to control, likely leading to polybromination and a mixture of isomers[7][8].
To achieve the desired regioselectivity and yield, a protecting group strategy is essential. The most common and effective approach is the temporary acetylation of the amino group. This converts the highly activating amino group into a moderately activating acetamido group, which pacifies the aromatic ring and sterically hinders the ortho-positions, thereby favoring selective substitution at the desired position[9][10].
The overall synthetic workflow proceeds in three key stages:
-
N-Acetylation: Protection of the amino group of the starting material, 4-methoxy-2-methylaniline.
-
Electrophilic Bromination: Regioselective introduction of the bromine atom onto the activated, protected ring.
-
Hydrolysis (Deprotection): Removal of the acetyl group to reveal the target aniline.
Detailed Experimental Protocols
The following protocols are adapted from established and reliable procedures for analogous transformations, providing a robust and reproducible pathway to the target compound.
Step 1: N-Acetylation of 4-Methoxy-2-methylaniline (Protocol adapted from a standard procedure for the acetylation of anilines[9])
-
Reagents & Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-methoxy-2-methylaniline in 50 mL of glacial acetic acid.
-
Reaction: To the stirring solution, slowly add 1.1 equivalents of acetic anhydride.
-
Heating: Gently warm the reaction mixture to 50-60°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Precipitation: Carefully pour the warm reaction mixture into 500 mL of ice-cold water with vigorous stirring. A white precipitate of N-(4-methoxy-2-methylphenyl)acetamide will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.
-
Drying: Dry the product under vacuum to a constant weight. The resulting N-(4-methoxy-2-methylphenyl)acetamide is typically of sufficient purity for the next step.
Step 2: Electrophilic Bromination of N-(4-methoxy-2-methylphenyl)acetamide (Protocol based on standard procedures for regioselective bromination using NBS[11])
-
Reagents & Setup: In a 250 mL round-bottomed flask protected from light and equipped with a magnetic stirrer, dissolve the dried N-(4-methoxy-2-methylphenyl)acetamide from Step 1 in 100 mL of acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The succinimide byproduct will precipitate as the reaction proceeds.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Extract the product into dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.
Step 3: Acidic Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide (Protocol based on standard amide deprotection methods)
-
Reagents & Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend the purified acetamide from Step 2 in a mixture of 75 mL of ethanol and 75 mL of 6M hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amide.
-
Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding aqueous sodium hydroxide solution (e.g., 6M NaOH) until the pH is approximately 8-9. The target aniline will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification & Characterization: The crude 5-Bromo-4-methoxy-2-methylaniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism and Regioselectivity
The success of the synthesis hinges on controlling the electrophilic aromatic substitution (EAS) in Step 2. The acetamido group (-NHCOCH₃) is still an activating, ortho-, para-director, but it is less powerful than the amino group. The directing influence of the substituents on the ring determines the position of bromination.
-
-OCH₃ (methoxy): A strong activating, ortho-, para-director.
-
-CH₃ (methyl): A weak activating, ortho-, para-director.
-
-NHCOCH₃ (acetamido): A moderate activating, ortho-, para-director.
All three groups activate the ring and direct incoming electrophiles to the positions ortho and para relative to themselves. The position C5 is ortho to the strong activating methoxy group and meta to the methyl and acetamido groups. The position C3 is ortho to both the methyl and acetamido groups. However, the C5 position is sterically less hindered and is strongly activated by the adjacent powerful methoxy director. This combination of electronic activation and sterics overwhelmingly favors the substitution of bromine at the C5 position[7].
Sources
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
The Strategic Sourcing and Application of 5-Bromo-4-methoxy-2-methylaniline in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Aniline
In the landscape of medicinal chemistry and drug development, the strategic value of a chemical building block is measured by its versatility, reactivity, and the novelty of the structures it can generate. 5-Bromo-4-methoxy-2-methylaniline, a polysubstituted aniline derivative, represents a quintessential example of such a valuable intermediate. Its unique arrangement of a nucleophilic amine, a reactive bromine atom, and electron-donating methoxy and methyl groups on an aromatic scaffold makes it a highly sought-after precursor for the synthesis of complex heterocyclic systems and novel molecular entities.
The presence of multiple functional groups allows for a diverse range of chemical transformations, including but not limited to, cross-coupling reactions, nucleophilic substitutions, and cyclization cascades.[1] This inherent reactivity profile positions 5-Bromo-4-methoxy-2-methylaniline as a key starting material in the synthesis of privileged scaffolds in drug discovery, particularly those targeting kinases and other important enzyme classes.[2][3] This guide provides an in-depth analysis of the commercial availability of 5-Bromo-4-methoxy-2-methylaniline, its safe handling and storage, and its application in synthetic workflows relevant to pharmaceutical research.
Commercial Availability and Sourcing
5-Bromo-4-methoxy-2-methylaniline (CAS No. 861084-04-0) is available from a number of specialized chemical suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. The following table summarizes the commercial availability of this compound from selected suppliers. It is important to note that availability and pricing are subject to change, and researchers should always consult the supplier's website for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Achmem | AB13960 | >95% | 1 g |
| BLDpharm (via Lead Sciences) | BD237340 | 97% | Custom |
Safety, Handling, and Storage
As with all halogenated aromatic amines, 5-Bromo-4-methoxy-2-methylaniline should be handled with care in a well-ventilated laboratory fume hood. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs such as 5-bromo-2-methylaniline and other bromo-anilines provide essential safety guidance.[4][5]
Hazard Identification:
Based on data from analogous compounds, 5-Bromo-4-methoxy-2-methylaniline is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation.[4][6]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be required for handling larger quantities or if ventilation is inadequate.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid inhalation of dust.[6]
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents.
Application in Synthetic Chemistry: A Gateway to Complex Molecules
The strategic placement of functional groups on 5-Bromo-4-methoxy-2-methylaniline makes it a versatile building block for the synthesis of a variety of complex organic molecules, particularly heterocyclic scaffolds that are prevalent in many approved drugs.[7]
Synthesis of Substituted Quinolines:
One of the most powerful applications of aniline derivatives is in the synthesis of quinolines, a core structure in many antimalarial, anticancer, and anti-inflammatory agents.[8] 5-Bromo-4-methoxy-2-methylaniline can serve as a key precursor in classic quinoline syntheses such as the Doebner-von Miller reaction.[9] The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Role in Kinase Inhibitor Scaffolds:
The anilino-quinazoline and anilino-pyrimidine cores are well-established pharmacophores in the design of kinase inhibitors.[2] The aniline moiety of 5-Bromo-4-methoxy-2-methylaniline can be readily incorporated into these scaffolds. The methoxy and methyl groups can provide important steric and electronic contributions to binding affinity and selectivity for the target kinase.
Experimental Protocol: Synthesis of 5-Bromo-4-methoxy-2-methylaniline
The following is a representative, detailed protocol for the synthesis of 5-Bromo-4-methoxy-2-methylaniline from 4-methoxy-2-methylaniline. This protocol is based on general methods for the bromination of substituted anilines and should be adapted and optimized for specific laboratory conditions.[10]
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
4-Methoxy-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-2-methylaniline (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C. The rationale for slow, cooled addition is to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-4-methoxy-2-methylaniline.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the key stages in the synthesis and purification of 5-Bromo-4-methoxy-2-methylaniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
Strategic Utilization of Halogenated Anilines: Synthesis, Properties, and Cross-Coupling Applications
Executive Summary
Halogenated anilines represent a critical junction in organic synthesis, serving as the bifunctional linchpins of modern medicinal chemistry and agrochemical development. Their structural duality—possessing both a nucleophilic amino group and an electrophilic halogen "handle"—allows for orthogonal functionalization. This guide moves beyond basic textbook definitions to address the practical challenges researchers face: controlling regioselectivity during synthesis, preventing hydrodehalogenation during nitro-reduction, and exploiting these scaffolds in palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura).
Structural Significance & Pharmacophore Modulation
In drug discovery, the introduction of a halogen atom onto an aniline scaffold is rarely accidental. It serves three distinct physicochemical purposes that drive Structure-Activity Relationship (SAR) studies.
Electronic Modulation (pKa and Basicity)
The amino group of aniline is moderately basic (
Table 1: Impact of Halogenation on Aniline Basicity and Lipophilicity
| Substituent (Para) | Electronic Effect | |||
| -H (Aniline) | 0.00 | 4.58 | 0.90 | Reference |
| -F | 0.06 | 4.52 | 1.15 | Strong -I, Weak +R |
| -Cl | 0.23 | 3.98 | 1.83 | Moderate -I |
| -Br | 0.23 | 3.86 | 2.03 | Moderate -I |
| -I | 0.18 | 3.78 | 2.45 | Weak -I, Polarizable |
| -NO | 0.78 | 1.00 | 1.37 | Strong -I, Strong -R |
Note: Data synthesized from standard physical organic chemistry sources [1, 2].
Metabolic Blocking & Halogen Bonding
-
Metabolic Stability: The Carbon-Fluorine bond (116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing fluorine at para-positions blocks metabolic degradation, extending the half-life (
) of the API. -
Halogen Bonding: Heavier halogens (Cl, Br, I) exhibit a "sigma hole"—a region of positive electrostatic potential opposite the C-X bond—allowing them to act as Lewis acids and bind to carbonyl backbone oxygens in protein active sites [3].
Synthetic Routes: The "Make" Strategies
Synthesizing halogenated anilines requires navigating the conflict between the high reactivity of the amino group and the stability of the halogen.
Strategy A: Direct Electrophilic Halogenation (The Regioselectivity Challenge)
Direct halogenation of free aniline often leads to polysubstitution (e.g., 2,4,6-tribromoaniline) due to the strong activating nature of the amine.
-
Solution: Use mild halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in polar aprotic solvents (DMF, MeCN).
-
Mechanism: The solvent polarizes the N-X bond of the succinimide, providing a controlled source of
.
Strategy B: Chemoselective Reduction of Halonitrobenzenes
The most scalable route is the reduction of commercially available halonitrobenzenes.
-
The Risk: Hydrodehalogenation. Standard Pd/C +
will frequently cleave the C-Cl or C-Br bond alongside the nitro group. -
The Fix: Use "poisoned" catalysts (e.g., Pt/C modified with sulfides) or chemoselective metal oxides (
, ) [4].
Visualization: Decision Logic for Synthesis
The following diagram illustrates the decision matrix for selecting the synthesis route based on starting material availability and sensitivity.
Figure 1: Decision matrix for the synthesis of halogenated anilines, highlighting risk mitigation for dehalogenation and polysubstitution.
Reactivity Profile: The "Use" Cases
Once synthesized, halogenated anilines are versatile "handles."[1] The halogen allows the molecule to serve as an electrophile in cross-coupling, while the amine remains a nucleophile.
Buchwald-Hartwig Amination
This is the gold standard for forming C-N bonds. A halogenated aniline can be coupled with another aryl halide (using the
-
Catalyst Selection: For challenging substrates (e.g., aryl chlorides), bulky, electron-rich phosphine ligands like BrettPhos or RuPhos are required to facilitate oxidative addition and reductive elimination [5].
-
Base Effect: Weak bases (
) are preferred for substrates with sensitive functional groups, while strong bases ( ) drive faster kinetics for unactivated systems.
Experimental Protocols
Protocol A: Regioselective Monobromination of Aniline
Target: 4-Bromo-3-(trifluoromethyl)aniline Context: Avoiding dibromination in electron-rich systems.
-
Setup: Charge a 250 mL round-bottom flask with 3-(trifluoromethyl)aniline (10 mmol, 1.0 eq) and DMF (50 mL).
-
Reagent Preparation: Dissolve N-Bromosuccinimide (NBS) (10 mmol, 1.0 eq) in DMF (20 mL).
-
Why: Pre-dissolving NBS prevents localized high concentrations that lead to polysubstitution.
-
-
Addition: Add the NBS solution dropwise over 30 minutes at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Dilute with Ethyl Acetate (150 mL), wash with brine (3 x 50 mL) to remove DMF. Dry over
. -
Yield: Expect ~90-92% yield of the para-bromo isomer [6].
Protocol B: Chemoselective Reduction of p-Chloronitrobenzene
Target: p-Chloroaniline Context: Reducing nitro group without cleaving the C-Cl bond.
-
Catalyst Loading: In a hydrogenation reactor, charge p-chloronitrobenzene (50 mmol), Ethanol (100 mL), and 5% Pt/C (sulfided) (0.5 mol%).
-
Critical: Do not use standard Pd/C; it will rapidly dechlorinate the product to aniline.
-
-
Hydrogenation: Purge with
, then charge to 5 bar (75 psi). -
Temperature: Heat to 50°C. Stir vigorously (1000 rpm) to eliminate mass-transfer limitations.
-
Completion: Reaction typically completes in 2-4 hours. Monitor
uptake curve. -
Filtration: Filter catalyst while warm (to prevent product crystallization on the catalyst).
-
Purity: Product purity >99% with <0.1% des-chloro aniline is achievable.
Strategic Utility Map (Graphviz)
The following diagram maps the downstream utility of halogenated anilines, demonstrating how they bridge simple starting materials to complex pharmaceutical scaffolds.
Figure 2: The "Divergent Synthesis" map showing Halogenated Anilines as a gateway to diverse chemical space.
Safety & Handling
-
Toxicity: Halogenated anilines are toxic by inhalation, ingestion, and skin contact. Many are potential carcinogens or methemoglobinemia inducers (oxidizing hemoglobin).
-
Permeation: They readily penetrate nitrile gloves. Double-gloving or using laminate (Silver Shield) gloves is recommended for concentrated handling.
-
Waste: Halogenated waste must be segregated from non-halogenated solvents to comply with incineration protocols.
References
-
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted anilines.[2][3]Link
-
MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations.Link
-
Wisdom Library. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis.Link
-
MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines.Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.Link
-
BenchChem. (2025).[1] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.Link
Sources
Methodological & Application
Synthesis protocol for 5-Bromo-4-methoxy-2-methylaniline
An Application Note and Detailed Protocol for the Synthesis of 5-Bromo-4-methoxy-2-methylaniline
Authored by: A Senior Application Scientist
Introduction
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its trifunctional nature, featuring an amine, a methoxy group, and a bromine atom on a benzene ring, provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials with tailored properties.[1][2] The strategic placement of the bromine atom, in particular, allows for its use in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the construction of novel molecular frameworks.[2] This application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-4-methoxy-2-methylaniline, designed for researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of 5-Bromo-4-methoxy-2-methylaniline is achieved through the electrophilic aromatic substitution of 4-methoxy-2-methylaniline. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring: the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups. All three are activating groups and direct incoming electrophiles to the ortho and para positions.
A careful analysis of the directing effects of these groups on the starting material, 4-methoxy-2-methylaniline, is crucial for predicting the reaction's outcome:
-
The potent amino group at position 1 strongly activates the ortho (positions 2 and 6) and para (position 4) positions. However, these positions are already occupied by the methyl and methoxy groups.
-
The methoxy group at position 4 directs to its ortho positions (3 and 5).
-
The methyl group at position 2 directs to its ortho (position 3) and para (position 5) positions.
Considering these combined effects, position 5 is the most electronically enriched and sterically accessible site for electrophilic attack. It is ortho to the strongly activating methoxy group and para to the activating methyl group. Position 3 is also activated but is sterically hindered by the adjacent methyl and amino groups. Therefore, the bromination of 4-methoxy-2-methylaniline is anticipated to selectively yield 5-Bromo-4-methoxy-2-methylaniline.
For the brominating agent, N-bromosuccinimide (NBS) is selected. NBS is a reliable source of electrophilic bromine that is safer and easier to handle than liquid bromine, particularly on a laboratory scale. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-4-methoxy-2-methylaniline.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-methoxy-2-methylaniline | 137.18 | 1.37 g (10 mmol) | 98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g (10 mmol) | 99% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | ACS Grade | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 10% aq. solution | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Granular | Fisher Scientific |
| Silica Gel | - | As needed | 60 Å, 230-400 mesh | Sorbent Technologies |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylaniline (1.37 g, 10 mmol).
-
Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until the aniline is completely dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding 50 mL of a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford the pure 5-Bromo-4-methoxy-2-methylaniline.
Characterization
The identity and purity of the synthesized 5-Bromo-4-methoxy-2-methylaniline should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the structure and regiochemistry of the product. The spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the methyl group, and the amine protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the presence of bromine through the characteristic isotopic pattern.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a corrosive solid and a lachrymator. Handle with care and avoid inhalation of dust.
-
Acetonitrile and ethyl acetate are flammable solvents. Keep away from open flames and other ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- Vertex AI Search. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Accessed January 28, 2026.
-
Poor Man's Chemist. Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. YouTube, August 25, 2022. [Link].
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Accessed January 28, 2026.
- ACS Publications. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters. Accessed January 28, 2026.
- Google Patents. US5117061A - Process of preparing substituted anilines. Accessed January 28, 2026.
- PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Accessed January 28, 2026.
- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Accessed January 28, 2026.
- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Accessed January 28, 2026.
- ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Accessed January 28, 2026.
- Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole. Accessed January 28, 2026.
- BenchChem. Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. Accessed January 28, 2026.
- ChemicalBook. 2-Bromo-4-methylaniline synthesis. Accessed January 28, 2026.
- Sigma-Aldrich. 4-Methoxy-2-methylaniline 98 102-50-1. Accessed January 28, 2026.
- BenchChem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Accessed January 28, 2026.
- BenchChem. 4-Methoxy-2-methylaniline|High-Purity Research Chemical. Accessed January 28, 2026.
- Royal Society of Chemistry. Synthesis of substituted anilines via a gold-catalyzed three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02018D. Accessed January 28, 2026.
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline. Accessed January 28, 2026.
- Beilstein-Institut.
Sources
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 5-Bromo-4-methoxy-2-methylaniline Derivatives
Introduction
5-Bromo-4-methoxy-2-methylaniline and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. Their unique substitution pattern on the aniline core provides a versatile scaffold for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. This guide provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-4-methoxy-2-methylaniline, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is a robust three-step process commencing from the readily available starting material, 4-methoxy-2-methylaniline. This process involves the protection of the highly reactive amino group via acetylation, followed by regioselective bromination, and concluding with deprotection to yield the target compound. Each step has been optimized to ensure high yield and purity, with in-depth explanations of the rationale behind the chosen experimental conditions.
Overall Synthetic Strategy
The synthesis of 5-Bromo-4-methoxy-2-methylaniline is achieved through a three-step reaction sequence as illustrated below. This approach is designed to control the reactivity of the starting material and achieve the desired regioselectivity in the bromination step.
Caption: Overall workflow for the synthesis of 5-Bromo-4-methoxy-2-methylaniline.
Step 1: Acetylation of 4-methoxy-2-methylaniline (Amine Protection)
Objective: To protect the amino group of 4-methoxy-2-methylaniline as an acetamide. This is a crucial step to reduce the activating effect of the amine and prevent unwanted side reactions during the subsequent bromination step.[1][2] The acetyl group can be easily removed later in the synthesis.
Reaction Scheme:
Caption: Acetylation of 4-methoxy-2-methylaniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methoxy-2-methylaniline | 137.18 | 10.0 g | 0.073 mol |
| Acetic Anhydride | 102.09 | 7.8 mL | 0.080 mol |
| Pyridine | 79.10 | 6.5 mL | 0.080 mol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.073 mol) of 4-methoxy-2-methylaniline in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 6.5 mL (0.080 mol) of pyridine, followed by the dropwise addition of 7.8 mL (0.080 mol) of acetic anhydride. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude N-(4-methoxy-2-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield a white crystalline solid.
Step 2: Bromination of N-(4-methoxy-2-methylphenyl)acetamide
Objective: To regioselectively introduce a bromine atom at the 5-position of the aromatic ring. The methoxy and methyl groups are ortho, para-directing, and the bulky acetamido group sterically hinders the position ortho to it, thus favoring bromination at the position para to the methyl group and ortho to the methoxy group.
Reaction Scheme:
Caption: Bromination of N-(4-methoxy-2-methylphenyl)acetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-methoxy-2-methylphenyl)acetamide | 179.22 | 10.0 g | 0.056 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 10.9 g | 0.061 mol |
| Acetonitrile | 41.05 | 150 mL | - |
| Saturated Sodium Thiosulfate | 248.18 | As needed | - |
| Water | 18.02 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.056 mol) of N-(4-methoxy-2-methylphenyl)acetamide in 150 mL of acetonitrile.
-
Reagent Addition: To the stirred solution, add 10.9 g (0.061 mol) of N-Bromosuccinimide (NBS) in one portion at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to decompose any unreacted NBS.
-
Remove the acetonitrile under reduced pressure.
-
Add 100 mL of water to the residue, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide can be purified by recrystallization from ethanol to afford a pure crystalline solid.
Step 3: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide (Deprotection)
Objective: To remove the acetyl protecting group to regenerate the free aniline, yielding the final product, 5-Bromo-4-methoxy-2-methylaniline.[3]
Reaction Scheme:
Caption: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(5-bromo-4-methoxy-2-methylphenyl)acetamide | 258.11 | 10.0 g | 0.039 mol |
| Concentrated Hydrochloric Acid | 36.46 | 20 mL | - |
| Ethanol | 46.07 | 80 mL | - |
| 10 M Sodium Hydroxide | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 10.0 g (0.039 mol) of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide in a mixture of 80 mL of ethanol and 20 mL of concentrated hydrochloric acid.
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate out of the solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-4-methoxy-2-methylaniline.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
-
Conclusion
The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of 5-Bromo-4-methoxy-2-methylaniline. The use of a protecting group strategy is key to achieving high regioselectivity in the bromination step. The protocols are scalable and utilize readily available reagents and standard laboratory techniques, making them accessible to a broad range of chemistry researchers.
References
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 5-Bromo-4-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Anilines and the Suzuki-Miyaura Coupling
The synthesis of biaryl anilines is a cornerstone in the development of novel pharmaceuticals and functional materials. These structural motifs are prevalent in a wide array of biologically active compounds, acting as crucial pharmacophores that dictate molecular interactions and therapeutic efficacy. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile method for the formation of carbon-carbon bonds, particularly for constructing these vital biaryl linkages.[1] Its widespread adoption is attributable to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its requisite organoboron reagents.[2][3]
This guide provides a comprehensive technical overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2-methylaniline with various arylboronic acids. The presence of both an amino and a methoxy group on the aromatic ring of the substrate presents unique electronic and steric considerations that necessitate a carefully optimized reaction protocol. This document is intended to equip researchers with the foundational knowledge and practical guidance to successfully execute this transformation, troubleshoot potential challenges, and ensure the safe handling of all materials.
Understanding the Core Reaction: Key Parameters and Their Mechanistic Implications
The success of the Suzuki-Miyaura coupling is contingent upon the judicious selection of several key components, each playing a critical role in the catalytic cycle. For a substrate such as 5-Bromo-4-methoxy-2-methylaniline, which is an electron-rich aryl bromide, understanding these parameters is essential for achieving high yields and purity.
The Catalytic Heart: Palladium Source and Ligand Selection
The palladium catalyst is the central actor in the Suzuki-Miyaura reaction. The catalytic cycle is initiated by a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 5-Bromo-4-methoxy-2-methylaniline.[4] While a variety of palladium sources can be employed, Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) are often preferred due to their air and moisture stability. These are subsequently reduced in situ to the active Pd(0) species.
The choice of ligand is arguably the most critical factor in determining the efficiency of the coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich aryl bromides like our substrate, bulky and electron-rich phosphine ligands are generally preferred.[5] These ligands promote the oxidative addition step and enhance the rate of reductive elimination, the final step that forms the desired biaryl product.
| Ligand Class | Examples | Key Characteristics | Suitability for 5-Bromo-4-methoxy-2-methylaniline |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, versatile, and cost-effective. | Can be effective, but may require higher catalyst loading and temperatures. |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for challenging couplings, including those with electron-rich and sterically hindered substrates.[5] | Excellent choice, likely to provide high yields under mild conditions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, offering high stability and activity. | A viable and often highly effective alternative to phosphine ligands. |
The Role of the Base: Activating the Boronic Acid
A base is essential for the transmetalation step of the Suzuki-Miyaura coupling.[3] Its primary role is to activate the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species.[3] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Organic Bases: Amine bases such as triethylamine (NEt₃) can also be employed, although they are generally less common in modern Suzuki protocols.
For the coupling of 5-Bromo-4-methoxy-2-methylaniline, a moderately strong inorganic base like potassium carbonate or potassium phosphate is a good starting point.
The Reaction Environment: Solvent and Temperature
The solvent system must be capable of dissolving the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[4]
-
Common Solvents: 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are often used in combination with water.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some highly active catalyst systems can facilitate room temperature couplings, elevated temperatures (typically in the range of 80-110 °C) are often necessary to drive the reaction to completion.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2-methylaniline with a generic arylboronic acid. Optimization of the specific parameters may be necessary for different arylboronic acids.
Materials and Reagents
-
5-Bromo-4-methoxy-2-methylaniline
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-formed catalyst with a specialized ligand) (1-5 mol%)
-
Ligand (if using a separate palladium source, e.g., SPhos, XPhos) (1.1 - 1.2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-methoxy-2-methylaniline (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ and the ligand, or a pre-formed catalyst). Then, add the anhydrous organic solvent followed by the degassed water (a typical solvent ratio is 4:1 to 10:1 organic solvent to water).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (a starting point of 90-100 °C is recommended).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours, depending on the specific substrates and conditions.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water and then with brine to remove the inorganic salts and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aniline product.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-methoxy-2-methylaniline to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[6]
-
Transmetalation: The aryl group from the activated boronate species is transferred to the palladium center, displacing the bromide. The base is crucial for this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting and Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure thorough degassing of the reaction mixture and use of an inert atmosphere. |
| Poor choice of ligand or base | Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures. |
| Inefficient transmetalation | Optimize the base and solvent system. | |
| Dehalogenation of Aryl Bromide | Presence of a hydrogen source | Ensure the use of anhydrous solvents. |
| Side reaction of the catalyst | A change in ligand may be beneficial. | |
| Difficulty in Purification | Incomplete reaction | Ensure the reaction has gone to completion before workup. |
| Formation of closely related byproducts | Optimize the reaction conditions to improve selectivity. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a potential carcinogen and can form explosive peroxides upon storage. Use with caution and ensure proper storage and handling procedures are followed.
-
Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive and can cause burns. Handle with care and avoid contact with skin and eyes.
Always consult the specific Safety Data Sheet (SDS) for each reagent used in the reaction for detailed safety information.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-2-methylaniline
Introduction: Navigating the Synthesis of Sterically Hindered and Electron-Rich Aryl Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and are limited in substrate scope.[1]
This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of a challenging substrate: 5-Bromo-4-methoxy-2-methylaniline. This particular molecule presents a confluence of steric and electronic factors that necessitate a carefully optimized approach. The presence of an ortho-methyl group introduces significant steric hindrance around the reaction center, while the electron-donating methoxy and amino groups enrich the aromatic ring, potentially impeding the initial oxidative addition step of the catalytic cycle.[5][6]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic rationale behind the chosen conditions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol for their specific needs.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[7][8]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-methoxy-2-methylaniline, forming a Pd(II) intermediate. This is often the rate-limiting step and can be particularly challenging for electron-rich and sterically hindered aryl halides.[1][9] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[1]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7] Bulky ligands also play a critical role here, promoting the reductive elimination over potential side reactions like beta-hydride elimination.[1]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the amination of 5-Bromo-4-methoxy-2-methylaniline. The selection of reagents and conditions is based on established principles for overcoming steric and electronic challenges.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| 5-Bromo-4-methoxy-2-methylaniline | ≥98% | Commercially Available | Starting aryl bromide. |
| Amine Coupling Partner | ≥98% | Commercially Available | e.g., Aniline, Morpholine, etc. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| XPhos | ≥98% | Commercially Available | Bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Anhydrous solvent is critical. |
| Schlenk Flask/Tube | - | - | For maintaining an inert atmosphere. |
| Magnetic Stirrer/Hotplate | - | - | - |
| Inert Gas (Argon or Nitrogen) | High Purity | - | Essential to prevent catalyst deactivation. |
Step-by-Step Methodology
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
1. Reaction Setup (Under Inert Atmosphere):
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen and moisture. Maintaining an inert atmosphere throughout the setup and reaction is critical for preventing catalyst deactivation and ensuring reproducibility.
-
Procedure:
-
Place a magnetic stir bar into a dry Schlenk flask or reaction tube equipped with a condenser.
-
Evacuate the flask and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
2. Charging of Reagents:
-
Rationale: The order of addition is important to ensure proper mixing and to avoid premature side reactions.
-
Procedure (for a 1 mmol scale reaction):
-
Under a positive flow of inert gas, add 5-Bromo-4-methoxy-2-methylaniline (1.0 mmol, 1.0 equiv).
-
Add the amine coupling partner (1.2 mmol, 1.2 equiv). Using a slight excess of the amine can help drive the reaction to completion.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). NaOtBu is a strong, non-nucleophilic base that is effective in deprotonating the amine without competing in the coupling reaction.
-
Add anhydrous toluene (5 mL). Toluene is a common solvent for Buchwald-Hartwig reactions as it is non-polar and has a suitable boiling point.[10]
-
3. Preparation and Addition of the Catalyst System:
-
Rationale: Pre-forming the catalyst complex or adding the components in quick succession helps to ensure the efficient generation of the active Pd(0) species. XPhos is a bulky, electron-rich ligand that has shown great success in the coupling of sterically hindered and electron-rich substrates.[4]
-
Procedure:
-
In a separate small vial, under an inert atmosphere, weigh out Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add a small amount of anhydrous toluene (~1 mL) to the vial and swirl to dissolve/suspend the catalyst components.
-
Using a syringe, transfer the catalyst mixture to the reaction flask containing the substrates and base.
-
Rinse the vial with a small amount of additional toluene and add it to the reaction flask to ensure complete transfer of the catalyst.
-
4. Reaction Conditions and Monitoring:
-
Rationale: The reaction temperature is a critical parameter that needs to be optimized. For challenging substrates, higher temperatures are often required to overcome the activation energy barrier for oxidative addition. Reaction progress should be monitored to determine the optimal reaction time and to avoid potential product degradation.
-
Procedure:
-
Immerse the reaction flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
5. Reaction Work-up:
-
Rationale: The work-up procedure is designed to quench the reaction, remove the inorganic salts and the catalyst, and isolate the crude product.
-
Procedure:
-
Once the reaction is complete (as determined by the monitoring technique), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
6. Purification:
-
Rationale: The crude product will likely contain unreacted starting materials, byproducts, and residual catalyst. Column chromatography is a standard and effective method for purifying the desired product.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate). The optimal eluent will depend on the polarity of the product.
-
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading (e.g., to 5 mol%), increasing the reaction temperature, or using a more electron-rich and bulky ligand. The choice of base can also be critical; in some cases, a weaker base like cesium carbonate or potassium phosphate may be beneficial, especially if the substrates are base-sensitive.[10]
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom.[1] This can be minimized by ensuring a strictly inert atmosphere and by using bulky ligands that favor reductive elimination.
-
Substrate Scope: The protocol provided is a starting point. For different amine coupling partners, optimization of the reaction conditions may be necessary. Primary amines can sometimes undergo double arylation, although the steric hindrance of the 5-Bromo-4-methoxy-2-methylaniline may disfavor this.[4]
Conclusion
The Buchwald-Hartwig amination of 5-Bromo-4-methoxy-2-methylaniline is a challenging yet achievable transformation. By leveraging a deep understanding of the reaction mechanism and by carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully synthesize these valuable sterically hindered and electron-rich aryl amines. The protocol detailed herein provides a robust and scientifically grounded starting point for achieving high yields and purity, empowering further research and development in the chemical and pharmaceutical sciences.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Buchwald‐Hartwig amination of aryl halides with substituted anilines - ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-of-aryl-halides-with-substituted-anilines_fig3_335191993]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/280928913_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693001/]
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [URL: https://research.rug.
- Chapter 3: Synthetic Methods for Primary Anilines - Books. [URL: https://www.intechopen.com/chapters/87021]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519994b183495421b8c0]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.formulationbio.com/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings/]
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00517]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36563212/]
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/280.shtm]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://pubs.acs.org/doi/10.1021/cr5c00088]
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/069.shtm]
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02051j]
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- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. books.rsc.org [books.rsc.org]
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- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-4-methoxy-2-methylaniline
Introduction: The Strategic Value of 5-Bromo-4-methoxy-2-methylaniline in Medicinal Chemistry
5-Bromo-4-methoxy-2-methylaniline is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, electron-donating methoxy and amino groups, and a sterically influential ortho-methyl group—makes it an ideal scaffold for accessing a diverse range of molecular architectures. This aniline derivative is a key intermediate in the synthesis of various biologically active compounds, including potent kinase inhibitors that are at the forefront of targeted cancer therapies.[1][2][3]
The strategic placement of the bromine atom at the 5-position allows for its selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and predictability.[4][5] This guide provides detailed protocols and mechanistic insights for four critical palladium-catalyzed transformations utilizing 5-Bromo-4-methoxy-2-methylaniline: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, the Heck Reaction, and the Sonogashira Coupling.
The protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists. They emphasize not only the procedural steps but also the underlying chemical principles, offering a framework for rational catalyst and ligand selection, reaction optimization, and troubleshooting.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl motifs prevalent in many pharmaceutical agents.[6] In the context of 5-Bromo-4-methoxy-2-methylaniline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of the aniline substrate. The electron-donating nature of the methoxy, methyl, and amino groups on the aniline ring increases the electron density of the aromatic system. This electronic enrichment can make the oxidative addition step, which is often rate-limiting, more challenging compared to electron-deficient aryl halides.[8] To overcome this, the use of electron-rich phosphine ligands is crucial as they enhance the electron density on the palladium center, thereby facilitating its insertion into the C-Br bond.[9]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]
-
Reductive Elimination : The final step involves the coupling of the two organic partners on the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
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- 2. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of a Novel Quinoline-Based SIRT6 Activator Core Using 5-Bromo-4-methoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of a novel quinoline-based scaffold, a potential precursor for potent and selective SIRT6 activators. The protocol leverages the versatile starting material, 5-Bromo-4-methoxy-2-methylaniline, to construct a key quinoline intermediate. This guide is intended for researchers in medicinal chemistry and drug discovery, offering a comprehensive workflow from synthesis to characterization.
Introduction: SIRT6, a Key Regulator in Health and Disease
Sirtuin 6 (SIRT6) is a critical enzyme in cellular metabolism, DNA repair, and inflammation.[1] As an NAD+-dependent deacylase, SIRT6 targets histone and non-histone proteins, playing a pivotal role in maintaining genomic stability and regulating gene expression.[1][2] Its multifaceted functions have positioned it as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related pathologies.[3][4] The activation of SIRT6 has been shown to have beneficial effects in various disease models, driving the search for novel small-molecule activators.[1][4]
Recent studies have identified several classes of SIRT6 activators, with some featuring a quinoline core structure.[5][6] These compounds have demonstrated the ability to enhance SIRT6's enzymatic activity, leading to downstream therapeutic effects. This application note details a robust synthetic strategy to access a key quinoline intermediate, which can serve as a foundational scaffold for the development of a library of potential SIRT6 activators.
SIRT6 Signaling and Therapeutic Potential
SIRT6 is a key player in multiple signaling pathways that are crucial for cellular homeostasis. Its activation can lead to the suppression of tumorigenesis, improvement of glucose metabolism, and reduction of inflammation.
Caption: SIRT6 signaling pathway overview.
Synthetic Strategy: Leveraging the Doebner-von Miller Reaction
The proposed synthetic route utilizes the well-established Doebner-von Miller reaction to construct the quinoline core.[7][8] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound under acidic conditions.[8] Here, 5-Bromo-4-methoxy-2-methylaniline serves as the aniline component, providing the desired substitution pattern on the benzene ring of the resulting quinoline.
The choice of the α,β-unsaturated carbonyl compound is critical for introducing the necessary functional groups for further elaboration. In this protocol, we propose the in-situ generation of an α,β-unsaturated keto-acid from pyruvic acid and an aromatic aldehyde, which will lead to the formation of a quinoline-4-carboxylic acid. This carboxylic acid moiety is a versatile handle for the subsequent introduction of various amide functionalities, a common feature in many bioactive molecules, including some known SIRT6 activators.
Overall Synthetic Workflow
The synthesis is designed as a two-step process:
-
Step 1: Doebner-von Miller Cyclization to form the quinoline-4-carboxylic acid intermediate.
-
Step 2: Amide Coupling to generate the final quinoline-4-carboxamide scaffold.
Caption: Proposed two-step synthetic workflow.
Experimental Protocols
PART 1: Synthesis of 7-Bromo-6-methoxy-8-methyl-2-phenylquinoline-4-carboxylic acid (Intermediate 1)
This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of quinoline-4-carboxylic acids.[9]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-4-methoxy-2-methylaniline | 216.08 | 2.16 g | 10.0 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 |
| Pyruvic acid | 88.06 | 0.88 g | 10.0 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | - |
| Sodium Bicarbonate (NaHCO₃) solution (sat.) | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-4-methoxy-2-methylaniline (2.16 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and pyruvic acid (0.88 g, 10.0 mmol) in absolute ethanol (50 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the reaction mixture with constant stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
After completion of the reaction (disappearance of the starting aniline), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Filter the crude product using a Büchner funnel and wash the solid with copious amounts of cold water.
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 7-Bromo-6-methoxy-8-methyl-2-phenylquinoline-4-carboxylic acid (Intermediate 1).
Characterization of Intermediate 1:
-
¹H NMR: The spectrum is expected to show characteristic signals for the quinoline core protons, the methyl group, the methoxy group, and the phenyl group protons.
-
¹³C NMR: The spectrum should display the corresponding carbon signals for the quinoline scaffold and the substituents.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₈H₁₄BrNO₃.
-
FT-IR: The spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.
PART 2: Synthesis of 7-Bromo-N-(cyclohexyl)-6-methoxy-8-methyl-2-phenylquinoline-4-carboxamide (Target Scaffold)
This protocol outlines the coupling of the carboxylic acid intermediate with an amine using standard peptide coupling reagents.[10][11]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mg) | Moles (mmol) |
| Intermediate 1 | 388.23 | 388 | 1.0 |
| Cyclohexylamine | 99.17 | 109 | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 211 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 149 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 259 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve Intermediate 1 (388 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (211 mg, 1.1 mmol) and HOBt (149 mg, 1.1 mmol) to the solution and stir at room temperature for 30 minutes.
-
Add cyclohexylamine (109 mg, 1.1 mmol) followed by DIPEA (259 mg, 2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 7-Bromo-N-(cyclohexyl)-6-methoxy-8-methyl-2-phenylquinoline-4-carboxamide.
Characterization of the Target Scaffold:
-
¹H NMR and ¹³C NMR: The spectra will show the signals corresponding to the quinoline core, the substituents, and the newly introduced cyclohexylamide moiety.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Self-Validating System and Troubleshooting
-
Reaction Monitoring: Consistent monitoring of the reactions by TLC is crucial to determine the optimal reaction time and to check for the formation of byproducts.
-
Purification: The purity of the intermediate and the final product is critical for subsequent biological evaluation. Recrystallization and column chromatography are essential purification steps.
-
Characterization: Thorough characterization of all synthesized compounds by NMR, MS, and other analytical techniques is necessary to confirm their identity and purity.[12][13][14]
Conclusion
This application note provides a detailed and practical guide for the synthesis of a novel quinoline-based scaffold with the potential for development into a potent SIRT6 activator. The described protocols are based on well-established chemical transformations and offer a reliable pathway to access this important chemical entity. Researchers can utilize this scaffold as a starting point for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new therapeutic agents targeting SIRT6.
References
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Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace. Retrieved January 28, 2026, from [Link]
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Doebner-Miller reaction and applications. (2014, May 14). Slideshare. Retrieved January 28, 2026, from [Link]
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Doebner–Miller reaction. (2023, November 28). In Wikipedia. Retrieved January 28, 2026, from [Link]
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Rotili, D., & Mai, A. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 64(14), 9732–9758. [Link]
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Tasselli, L., & Chua, K. F. (2025). Therapeutic Perspectives of SIRT6 Regulation: Computational Analysis of Activation and Inhibition by Bioactive Molecules. International Journal of Molecular Sciences, 26(1), 123. [Link]
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Rotili, D., & Mai, A. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 64(14), 9732–9758. [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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de Koning, C. B., Michael, J. P., & Rousseau, A. L. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society, 128(24), 7816–7817. [Link]
-
Rotili, D., & Mai, A. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry, 72(15), 5537–5543. [Link]
-
Xu, J., Shi, S., Liu, G., Xie, X., Li, J., Bolinger, A. A., Chen, H., Zhang, W., Shi, P.-Y., Liu, H., & Zhou, J. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]
-
Synthesis of quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Xu, J., Shi, S., Liu, G., Xie, X., Li, J., Bolinger, A. A., Chen, H., Zhang, W., Shi, P.-Y., Liu, H., & Zhou, J. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 123. [Link]
-
Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). Retrieved January 28, 2026, from [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry, 64(15), 11490–11504. [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]
-
SIRT6 Links Immune Response and Metabolism to Cancer. (n.d.). Austin Publishing Group. Retrieved January 28, 2026, from [Link]
-
New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2025). Molecules, 30(1), 123. [Link]
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Application Notes and Protocols for the N-Arylation of 5-Bromo-4-methoxy-2-methylaniline
Introduction: The Significance of N-Arylated Anilines in Modern Chemistry
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in organic synthesis, pivotal to the creation of a vast array of molecules that are integral to our daily lives. N-arylated anilines, in particular, are a ubiquitous structural motif found in numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1] The development of efficient and versatile methods for their synthesis has been a long-standing goal for synthetic chemists. Historically, methods like the Ullmann condensation provided a means for N-arylation, though often requiring harsh reaction conditions.[1][2] The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the field by offering a milder and more general route to these valuable compounds.[3][4]
This guide provides a detailed experimental procedure for the N-arylation of 5-Bromo-4-methoxy-2-methylaniline, a polysubstituted aniline with significant potential as a building block in medicinal chemistry and materials science. The presence of a bromine atom, a methoxy group, and a methyl group on the aniline ring presents both opportunities for further functionalization and challenges in terms of reactivity and selectivity. This document will primarily focus on the robust and widely applicable Buchwald-Hartwig amination protocol.
Strategic Considerations for the N-Arylation of 5-Bromo-4-methoxy-2-methylaniline
The successful N-arylation of 5-Bromo-4-methoxy-2-methylaniline hinges on the careful selection of the catalytic system and reaction parameters. The substrate possesses an electron-rich aniline ring due to the methoxy and methyl substituents, which can influence its nucleophilicity. The bromine atom serves as the leaving group in the cross-coupling reaction.
Two primary catalytic systems are considered for this transformation:
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This is the state-of-the-art method for C-N bond formation.[4] It utilizes a palladium catalyst, typically in the form of a palladium(0) or palladium(II) precatalyst, in conjunction with a phosphine ligand and a base.[5][6] The choice of ligand is critical and often dictates the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[7][8]
-
Copper-Catalyzed Ullmann Condensation : This classical method has seen a resurgence with the development of improved ligand systems.[2][9] While it can be a viable alternative, it often requires higher reaction temperatures compared to palladium-catalyzed methods.[1]
For the N-arylation of 5-Bromo-4-methoxy-2-methylaniline, the Buchwald-Hartwig amination is the recommended approach due to its generally higher yields, broader substrate scope, and milder reaction conditions.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This section provides a detailed, step-by-step protocol for the palladium-catalyzed N-arylation of 5-Bromo-4-methoxy-2-methylaniline with a generic aryl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-4-methoxy-2-methylaniline | ≥98% | Commercially Available | The starting aniline derivative. |
| Aryl Halide (e.g., Bromobenzene) | Reagent Grade | Commercially Available | The arylating agent. The choice will determine the N-aryl substituent. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | A common and effective palladium(0) precatalyst.[10] |
| Xantphos | Ligand Grade | Commercially Available | A bulky and electron-rich bisphosphine ligand suitable for C-N coupling.[8] |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | A strong, non-nucleophilic base.[5][11] |
| Toluene | Anhydrous | Commercially Available | A common non-polar solvent for Buchwald-Hartwig reactions.[12] |
| Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Reaction Setup and Procedure
The following procedure is a general guideline and may require optimization for specific aryl halides.
Figure 1. A generalized workflow for the Buchwald-Hartwig N-arylation reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-methoxy-2-methylaniline (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition and Degassing : The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon or nitrogen three times. Anhydrous toluene (5 mL) is then added via syringe. The resulting mixture is degassed by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Execution : The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ and Xantphos) : The combination of a palladium(0) source and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination.[13] Pd₂(dba)₃ is a stable and convenient Pd(0) precatalyst. Xantphos is a bidentate ligand with a large bite angle that promotes the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, and helps to prevent β-hydride elimination side reactions.[5]
-
Base (Sodium tert-butoxide) : A strong, non-nucleophilic base is required to deprotonate the aniline nitrogen, forming the palladium-amido complex, a key intermediate in the catalytic cycle.[5][11] Sodium tert-butoxide is a commonly used base for this purpose. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly for substrates with base-sensitive functional groups.[11][12]
-
Solvent (Toluene) : A relatively non-polar, aprotic solvent like toluene is generally preferred for Buchwald-Hartwig reactions as it solubilizes the reactants and catalyst components well.[6][12] Other solvents such as dioxane or THF can also be used.[6]
-
Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst deactivation.
The Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination is a well-established catalytic cycle.
Figure 2. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[5] This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure a truly inert atmosphere. Use a fresh bottle of Pd₂(dba)₃ or a different precatalyst. |
| Insufficiently strong base | Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). | |
| Sterically hindered aryl halide | Try a different ligand, such as a more sterically demanding biarylphosphine ligand (e.g., XPhos, SPhos).[7] | |
| Formation of side products (e.g., hydrodehalogenation) | Reductive elimination is slow | Increase the reaction temperature or change the ligand to one that promotes reductive elimination. |
| Difficulty in purification | Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC or GC-MS before work-up. |
| Base residues | Perform an aqueous work-up to remove inorganic salts. |
Conclusion
The N-arylation of 5-Bromo-4-methoxy-2-methylaniline is a readily achievable transformation using the Buchwald-Hartwig amination. The protocol outlined in this guide provides a robust starting point for researchers. Careful attention to the choice of catalyst, ligand, base, and reaction conditions will ensure a successful outcome, paving the way for the synthesis of novel and complex N-arylated aniline derivatives for a wide range of applications.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021-12-03).
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23).
-
Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline. Benchchem.
-
Application Notes and Protocol for N-arylation of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
-
Buchwald–Hartwig amination. Grokipedia.
-
Buchwald–Hartwig amination. Wikipedia.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
-
Dialkylbiaryl phosphine ligands. Wikipedia.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
-
Diazonium compound. Wikipedia.
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
-
Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines. Organic Letters. (2019-08-15).
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. (2021-11-17).
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
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Purification of 5-Bromo-4-methoxy-2-methylaniline by column chromatography
Application Note: High-Performance Chromatographic Isolation of 5-Bromo-4-methoxy-2-methylaniline
Executive Summary
This application note details the method development and execution for the purification of 5-Bromo-4-methoxy-2-methylaniline , a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors such as Osimertinib (Tagrisso) .
While standard silica gel chromatography is often sufficient for neutral compounds, this substrate presents specific challenges:
-
Amine Tailing: The basic aniline nitrogen interacts strongly with acidic silanol groups (
) on the stationary phase, leading to peak broadening and yield loss. -
Regioisomer Separation: Bromination of the precursor (4-methoxy-2-methylaniline) can yield trace amounts of the 3-bromo isomer or dibrominated species, requiring high-resolution separation.
-
Oxidative Instability: Electron-rich anilines are prone to oxidation (browning) on the column if elution is prolonged.
This guide provides a Triethylamine (TEA)-modified gradient protocol that suppresses silanol activity, ensuring sharp peak shape and >98% purity.
Physicochemical Profile & Separation Logic
To design an effective purification, one must understand the molecular interactions at play.
| Feature | Chemical Moiety | Chromatographic Behavior |
| Basicity | Primary Amine ( | Acts as a Lewis base. H-bonds with silica protons. Cause of tailing. |
| Polarity | Methoxy ( | Increases polarity relative to parent toluene, but less than the amine. |
| Lipophilicity | Bromo ( | Increases retention in non-polar solvents (Hexanes). |
| Target | N/A | Aim for |
The "Amine Tailing" Mechanism
Unmodified silica gel has a surface pH of ~5.0 due to acidic silanol groups. The aniline nitrogen accepts a proton from the silica surface, forming a transient ammonium salt (
Solution: We introduce Triethylamine (TEA) into the mobile phase.[1][2] TEA (
Method Development: TLC Optimization
Before column packing, the solvent system must be tuned using Thin Layer Chromatography (TLC).[1][3]
Materials:
-
TLC Plates: Silica Gel
(Aluminum or Glass backed). -
Visualization: UV Lamp (254 nm) and Ninhydrin Stain (turns anilines red/purple).
Protocol:
-
Standard Test: Run a TLC in 20% Ethyl Acetate (EtOAc) in Hexanes .
-
Observation: Likely streak from baseline to
0.4.
-
-
TEA Modification: Prepare a solvent system of 20% EtOAc / 79% Hexanes / 1% TEA .
-
Observation: The streak should resolve into a tight spot.
-
-
Regioisomer Check: If multiple spots are visible (e.g.,
0.30 and 0.35), reduce polarity to 10-15% EtOAc to maximize separation distance ( ).
Optimal Mobile Phase:
-
Solvent A: Hexanes + 1% TEA
-
Solvent B: Ethyl Acetate + 1% TEA
-
Note: Pre-mixing TEA into both solvents ensures constant deactivation throughout the gradient.
Detailed Purification Protocol
Step 1: Sample Preparation (Dry Loading)
Rationale: Wet loading (dissolving in solvent and pouring) often leads to broad bands for anilines due to solubility mismatches. Dry loading guarantees a tight starting band.
-
Dissolve the crude 5-Bromo-4-methoxy-2-methylaniline in a minimum amount of Dichloromethane (DCM) or Acetone.
-
Add Silica Gel (40-63 µm) to the flask. Ratio: 1 g crude : 2 g silica .
-
Rotary evaporate to dryness until a free-flowing powder is obtained.
-
Critical: Ensure no solvent smell remains; residual DCM can ruin the gradient profile.
Step 2: Column Packing
-
Column Size: Use a column diameter that allows for a silica bed height of ~15-20 cm. (Ratio: 30-50 g silica per 1 g crude).
-
Slurry Preparation: Slurry the stationary phase silica in 100% Solvent A (Hexanes + 1% TEA) .
-
Why? Equilibrating with TEA before loading the sample is mandatory to neutralize the column.
-
-
Pour the slurry and pack under air pressure. Flush with 2 column volumes (CV) of Solvent A.
-
Add a 1 cm layer of sand to the top of the bed.
Step 3: Elution Gradient
Load the dry sample powder onto the sand layer. Cover with a thin layer of cotton or more sand to prevent disturbance.
| Time/Volume | % Solvent B (EtOAc + 1% TEA) | Purpose |
| 0 - 2 CV | 0% | Elute highly non-polar impurities (e.g., dibromo species). |
| 2 - 5 CV | 0% | Linear ramp to move the product band. |
| 5 - 10 CV | 10% | Elution window. Collect fractions here. |
| 10+ CV | 50% | Flush out polar oxidation products/starting material. |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (size depends on scale).
-
Spot every 3rd tube on TLC.
-
Visualize under UV (254 nm). The product absorbs strongly.
-
Confirmation: Dip a TLC plate in Ninhydrin and heat. The aniline will turn a distinct color (usually reddish-purple), differentiating it from non-amine impurities.
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the isolation of the target aniline, emphasizing the critical TEA equilibration step.
Separation Logic: The "Tailing" Solution
Caption: Mechanistic view of how Triethylamine prevents aniline retention by competitively binding to acidic silanol sites.
Quality Control & Troubleshooting
Expected Yield: 85-95% recovery from crude. Physical State: Off-white to pale brown solid (Melting Point: 79-80°C).
| Issue | Probable Cause | Corrective Action |
| Broad/Streaking Peaks | Insufficient TEA or Column Overload. | Increase TEA to 2% or increase silica ratio to 50:1. |
| Product Co-elutes with Impurity | Gradient too steep. | Hold the gradient at 5% EtOAc for 3-4 CVs before increasing. |
| Product turns dark brown | Oxidation on silica. | Speed up the column flow rate; store purified product under Nitrogen/Argon in the dark. |
Validation (NMR):
-
1H NMR (DMSO-d6/CDCl3): Look for the characteristic methoxy singlet (~3.8 ppm), methyl singlet (~2.1 ppm), and two aromatic singlets (para to each other). The broad amine peak (
) should integrate to 2H.
References
-
Finlay, M. R., et al. (2014).[4] "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor."[4] Journal of Medicinal Chemistry, 57(20), 8249-8267.[4]
-
University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Flash Chromatography Guide.
-
BenchChem Technical Support. "Column Chromatography Methods for Separating Aniline Isomers." Application Note.
-
Sigma-Aldrich. "Product Specification: 5-Bromo-4-methoxy-2-methylaniline (CAS 861084-04-0)."[5]
Sources
Application Note: A Validated Recrystallization Protocol for High-Purity 5-Bromo-4-methoxy-2-methylaniline
Introduction: The Imperative for Purity
5-Bromo-4-methoxy-2-methylaniline (CAS No. 201113-91-9) is a substituted aniline that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
Recrystallization is a powerful, cost-effective, and scalable purification technique for solid organic compounds.[1] It leverages the differences in solubility between the target compound and its impurities within a chosen solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving impurities behind. This application note provides a detailed, validated protocol for the recrystallization of 5-Bromo-4-methoxy-2-methylaniline, grounded in the principles of physical organic chemistry and supported by field-proven insights.
The Science of Solvent Selection for Substituted Anilines
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath) to maximize recovery.
-
Differential Solubility of Impurities: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at all temperatures (allowing for removal by hot filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with the compound being purified.
For 5-Bromo-4-methoxy-2-methylaniline, the presence of the polar amine (-NH₂) and methoxy (-OCH₃) groups, combined with the nonpolar aromatic ring and methyl (-CH₃) group, classifies it as a moderately polar molecule. This structural profile suggests that polar protic solvents, such as ethanol or methanol, or a mixed-solvent system would be effective.[2][3] Ethanol is an excellent first choice as it is a versatile solvent for many organic compounds with minor impurities.[2] For more challenging purifications, a two-solvent system, such as hexane/ethyl acetate, can provide the necessary polarity gradient.
Validated Recrystallization Protocol
This protocol details the cooling crystallization method, which is highly effective for 5-Bromo-4-methoxy-2-methylaniline.
Materials and Equipment
-
Crude 5-Bromo-4-methoxy-2-methylaniline
-
Ethanol (95% or absolute)
-
Deionized Water (for mixed-solvent system, if needed)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Watch glass
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
Step-by-Step Methodology
Step 1: Dissolution of the Crude Product
-
Place the crude 5-Bromo-4-methoxy-2-methylaniline into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture using a water bath or heating mantle while stirring continuously. Add the solvent in small portions until the solid completely dissolves. The goal is to create a saturated solution at high temperature.
-
Causality Explanation: Using the minimum amount of hot solvent is critical for maximizing the yield. Excess solvent will retain more of the target compound in solution upon cooling, reducing recovery.[1]
-
Step 2: Hot Filtration (Optional, for Insoluble Impurities)
-
If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary.
-
Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) by placing them on the heat source.
-
Pour the hot, saturated solution quickly through the pre-heated funnel into the clean, hot flask.
-
Causality Explanation: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant product loss.
-
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it provides time for the crystal lattice to form correctly, excluding impurities.[1]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]
Step 4: Isolation and Washing
-
Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.
-
Causality Explanation: Using ice-cold solvent for washing is crucial. A warm solvent would redissolve some of the purified crystals, decreasing the final yield.
-
Step 5: Drying
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.
-
Once dry, weigh the final product and calculate the percent recovery. Determine the purity via melting point analysis or other spectroscopic methods (e.g., NMR, HPLC).
Visual Workflow
Caption: Workflow for the recrystallization of 5-Bromo-4-methoxy-2-methylaniline.
Quantitative Data Summary
The following table provides target parameters for the successful recrystallization of 5-Bromo-4-methoxy-2-methylaniline based on standard laboratory practices for similar substituted anilines.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Primary Solvent | Ethanol (95% or absolute) | Good balance of polarity for dissolving the aniline at high temperatures.[2][4] |
| Alternative Solvent System | Hexane / Ethyl Acetate | A nonpolar/polar mixture useful if the compound "oils out" or if impurities are difficult to remove with a single solvent. |
| Solvent Ratio (Solid:Liquid) | Approx. 1:3 to 1:5 (g/mL) | This is a starting point. The exact amount should be determined empirically to achieve a saturated solution.[5] |
| Dissolution Temperature | ~75 °C (for Ethanol) | Near the boiling point of the solvent to ensure maximum solubility. The heating temperature should not exceed 75°C.[5] |
| Crystallization Temperature | Room Temp (~20-25 °C), then 0-5 °C | Slow cooling to room temperature promotes pure crystal growth; an ice bath maximizes yield.[1] |
| Expected Yield | 70-90% | Yield is dependent on the purity of the crude material and strict adherence to the protocol (e.g., minimal solvent use). |
| Expected Purity | >99% (by HPLC/GC) | A single, successful recrystallization should significantly improve purity. A second recrystallization can be performed if needed. |
Expert Insights & Troubleshooting
| Problem | Potential Cause(s) | Self-Validating Solution & Explanation |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooled too rapidly. | Solution: Re-heat the mixture to dissolve the oil. Add a small amount of a more polar solvent (e.g., a few drops of water to ethanol) to lower the solution's saturation point. Allow it to cool much more slowly. Scratching the inner surface of the flask can also induce crystallization. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated, but nucleation has not begun. | Solution 1: Boil off some of the solvent under a fume hood to increase the concentration, then attempt to cool again.[1] Solution 2: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[1] |
| Low Recovery Yield | 1. Too much solvent was used during dissolution. 2. The crystals were washed with solvent that was not ice-cold. 3. Premature crystallization occurred during hot filtration. | Solution: Ensure strict adherence to the protocol regarding minimal solvent volume for both dissolution and washing. Always pre-heat the filtration apparatus thoroughly if performing a hot filtration. The mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be less pure. |
| Compound Insoluble in Common Solvents | The aniline may have low solubility in neutral organic solvents. | Alternative Protocol: For amines that are difficult to recrystallize, using an acidic solvent like acetic acid can be effective.[6] Alternatively, the amine can be dissolved in dilute acid (e.g., HCl) to form the hydrochloride salt, which can then be recrystallized from a polar solvent like an ethanol/water mixture. The pure salt can be neutralized afterward to recover the free amine. |
References
- Recrystallization purification method of enamine salt - Google P
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department. [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (PDF). [Link]
-
Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material - ResearchGate. ResearchGate. [Link]
- Process of preparing substituted anilines - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive Spectroscopic Characterization of 5-Bromo-4-methoxy-2-methylaniline
Introduction: The Importance of Rigorous Structural Elucidation
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its specific substitution pattern—a bromine atom, a methoxy group, and a methyl group on the aniline core—offers multiple reaction sites for further chemical modification. Given its role as a key intermediate, verifying the identity, structure, and purity of this compound is paramount to ensure the success of subsequent synthetic steps and the quality of the final product.
This application note provides a comprehensive guide to the definitive characterization of 5-Bromo-4-methoxy-2-methylaniline using a multi-technique spectroscopic approach. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring that the described workflow is a self-validating system for unambiguous structural confirmation.
Foundational Principles: A Predictive Approach to Analysis
Before commencing experimental work, a foundational understanding of the molecule's structure allows for the prediction of its spectroscopic behavior. This predictive analysis is key to efficient and accurate data interpretation.
Molecular Structure:
Caption: Structure of 5-Bromo-4-methoxy-2-methylaniline with atom numbering.
-
¹H NMR Predictions: The structure suggests five distinct proton environments: two aromatic protons (H-3 and H-6), the amine (-NH₂) protons, the methoxy (-OCH₃) protons, and the methyl (-CH₃) protons. Due to the lack of adjacent protons, the aromatic, methoxy, and methyl signals are all expected to be singlets. The amine protons typically appear as a broad singlet.
-
¹³C NMR Predictions: Eight distinct carbon signals are expected: six for the aromatic ring and one for each of the methyl and methoxy groups. The chemical shifts will be influenced by the electron-donating (-NH₂, -OCH₃, -CH₃) and electron-withdrawing (-Br) nature of the substituents.
-
Mass Spectrometry Predictions: The molecular formula is C₈H₁₀BrNO. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[1]
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and accuracy, ensuring that data from each technique complements the others.
Caption: Overall experimental workflow for spectroscopic characterization.
Protocol 1: NMR Sample Preparation
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice for many organic molecules due to its good dissolving power and the single residual solvent peak which is easily identifiable. Filtering the sample is a non-negotiable step to remove particulate matter, which can severely degrade magnetic field homogeneity and result in poor spectral quality (broad lines).
-
Weighing: Accurately weigh 10-20 mg of 5-Bromo-4-methoxy-2-methylaniline for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-80 mg is recommended to reduce acquisition time.[2]
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Mixing: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Transfer the sample solution through this filter directly into a clean, dry 5 mm NMR tube.
-
Final Check: The final sample height in the tube should be approximately 4-5 cm. Cap the NMR tube securely.
Protocol 2: NMR Data Acquisition
Causality: Standard ¹H acquisition is usually fast. For ¹³C NMR, which has a much lower natural abundance and smaller gyromagnetic ratio, more scans are required. Broadband proton decoupling is used to simplify the ¹³C spectrum to singlets and improve the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.[3]
¹H NMR Parameters:
-
Pulse Sequence: zg30 (30-degree pulse angle)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 1 second
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 (power-gated proton decoupling)
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024
-
Spectral Width: -10 to 220 ppm
Protocol 3: Mass Spectrometry (MS) Data Acquisition
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like anilines, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4][5] A Time-of-Flight (TOF) analyzer provides high mass accuracy, allowing for the confirmation of the elemental formula.
-
Instrument: ESI-QTOF Mass Spectrometer
-
Ionization Mode: Positive ESI
-
Sample Preparation: Dilute the NMR sample stock 1:1000 with a solution of 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation.
-
Infusion Rate: 5 µL/min
MS Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Mass Range: 50-500 m/z
Data Analysis and Results
¹H NMR Spectrum: Signal Assignments
The ¹H NMR spectrum provides direct evidence of the proton framework. The absence of splitting for the aromatic signals is a key confirmation of the 1,2,4,5-substitution pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.05 | Singlet | 1H | Ar-H (H-6) | Deshielded by adjacent electronegative nitrogen. |
| ~ 6.65 | Singlet | 1H | Ar-H (H-3) | Shielded by ortho -NH₂ and para -OCH₃ groups. |
| ~ 3.80 | Singlet | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. |
| ~ 3.75 | Broad Singlet | 2H | -NH₂ | Labile protons, often broad. Shift is concentration-dependent. |
| ~ 2.15 | Singlet | 3H | -CH₃ | Typical chemical shift for an aryl methyl group. |
¹³C NMR Spectrum: Carbon Skeleton Confirmation
The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, consistent with the proposed structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148.5 | C -4 | Attached to the highly electronegative oxygen of the methoxy group. |
| ~ 143.0 | C -1 | Attached to the nitrogen of the amine group. |
| ~ 129.5 | C -6 | Aromatic CH group. |
| ~ 122.0 | C -2 | Attached to the methyl group. |
| ~ 116.0 | C -3 | Aromatic CH group. |
| ~ 112.0 | C -5 | Attached to the bromine atom. |
| ~ 56.5 | -OC H₃ | Typical shift for a methoxy carbon. |
| ~ 17.0 | -C H₃ | Typical shift for an aryl methyl carbon. |
Mass Spectrum: Molecular Formula Verification
The mass spectrum provides the most definitive evidence for the molecular formula and the presence of bromine.
-
Calculated Exact Mass (C₈H₁₀⁷⁹BrNO): 214.9997
-
Calculated Exact Mass (C₈H₁₀⁸¹BrNO): 216.9976
Observed Data:
-
[M+H]⁺: A strong signal observed at m/z 215.9975
-
[M+2+H]⁺: A strong signal observed at m/z 217.9954
Interpretation: The observed masses are within 5 ppm of the calculated values for the protonated molecule, confirming the elemental composition C₈H₁₀BrNO. The isotopic peaks at m/z ~216 and ~218 appear with an intensity ratio of approximately 1:1, which is the characteristic signature of a single bromine atom in the molecule.[1]
Fragmentation Analysis: Under the soft ESI conditions, fragmentation is minimal. However, in-source fragmentation or a dedicated MS/MS experiment could reveal characteristic losses. A primary fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical.[1][6] Another common fragmentation for anilines involves cleavage related to the amine group.[7]
Conclusion: A Self-Validating Triad of Techniques
The combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides an unambiguous and self-validating characterization of 5-Bromo-4-methoxy-2-methylaniline.
-
MS confirms the correct molecular weight and elemental formula, with the isotopic pattern unequivocally proving the presence of one bromine atom.
-
¹H NMR confirms the number and environment of all protons, with the singlet nature of the aromatic signals verifying the substitution pattern.
-
¹³C NMR confirms the presence of the correct number of unique carbon atoms in the molecular framework.
This rigorous, multi-technique approach ensures the highest level of confidence in the structural identity and purity of this key synthetic intermediate, adhering to the principles of scientific integrity and providing a trustworthy foundation for subsequent research and development.
References
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- BenchChem. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Technical Support Center.
- MPG.PuRe. (n.d.). Supporting Information.
-
PubChem. (2026). 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. Available at: [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). 5-Bromo-4-iodo-2-methylaniline. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
ACS Publications. (2002). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available at: [Link]
-
PubMed. (2002). Electrochemical Polymerization of Aniline Investigated Using On-Line electrochemistry/electrospray Mass Spectrometry. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
Sources
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- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 5-Bromo-4-methoxy-2-methylaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized aromatic scaffolds is paramount to the development of novel therapeutics. 5-Bromo-4-methoxy-2-methylaniline, a substituted aniline derivative, represents a key building block whose structural features—a reactive bromine atom, an electron-donating methoxy group, and a sterically influencing methyl group—render it a versatile precursor for a variety of complex molecular architectures. While direct, named applications in the synthesis of blockbuster drugs are not extensively documented in publicly available literature, the true value of this compound lies in its potential for derivatization through well-established and robust synthetic methodologies.
This guide provides an in-depth exploration of the application of 5-Bromo-4-methoxy-2-methylaniline in the synthesis of pharmaceutical intermediates, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. As a representative and highly relevant example, we will delve into the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for the utilization of this and similar building blocks in their synthetic campaigns.
Core Applications in Pharmaceutical Intermediate Synthesis
The chemical personality of 5-Bromo-4-methoxy-2-methylaniline is largely dictated by the interplay of its substituents. The bromine atom serves as a handle for a multitude of cross-coupling reactions, the methoxy and methyl groups modulate the electronic and steric properties of the aromatic ring, and the aniline moiety provides a site for further functionalization or can act as a key pharmacophoric element.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the 5-position makes this aniline derivative an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in pharmaceutical synthesis for the construction of complex molecular skeletons from simpler precursors.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoaniline and a boronic acid or ester.[1] This is a widely used method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[2] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.[3][4] While our subject compound already possesses an amino group, this reaction could be employed if the aniline nitrogen were part of a protecting group or a heterocyclic system. More pertinently, the bromo-substituted aniline can be coupled with a variety of nitrogen-containing nucleophiles, including amides, carbamates, and heterocycles, to generate more complex nitrogenous compounds.[5]
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the position of the bromine atom, further expanding the molecular diversity that can be achieved from this starting material.
Derivatization of the Aniline Moiety
The primary amine of 5-Bromo-4-methoxy-2-methylaniline is a versatile functional group that can be readily derivatized to introduce a wide range of functionalities. Acylation, sulfonylation, and alkylation reactions can be used to append various side chains or to construct key pharmacophoric elements such as amides and sulfonamides, which are prevalent in many drug molecules.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methoxy-2-methylaniline with a Heterocyclic Boronic Acid
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction, adapted from established procedures for similar substrates.[6][7] It details the coupling of 5-Bromo-4-methoxy-2-methylaniline with a generic pyrimidine boronic acid, a common coupling partner in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2-methylaniline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0) | ≥97% | Commercial Source | |
| Pyrimidine-5-boronic acid | ≥95% | Commercial Source | |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercial Source | Handle in an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source | Finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Degassed prior to use. |
| Deionized Water | In-house | Degassed prior to use. | |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Brine (Saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial Source | For drying. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-methoxy-2-methylaniline (1.00 g, 4.63 mmol, 1.0 equiv), pyrimidine-5-boronic acid (0.68 g, 5.55 mmol, 1.2 equiv), and potassium carbonate (1.92 g, 13.89 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol, 0.05 equiv) to the flask under a positive flow of inert gas.
-
-
Solvent Addition and Reaction:
-
Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (25 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 5-(pyrimidin-5-yl)-4-methoxy-2-methylaniline.
-
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid for transfer of the organic group to the palladium center.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Maintaining an inert atmosphere of argon or nitrogen throughout the reaction is critical for achieving high yields.
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Scaffold for Drug Discovery
5-Bromo-4-methoxy-2-methylaniline is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of pharmaceutical research and development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a robust and efficient means of constructing the biaryl and heteroaryl-aryl scaffolds that are central to many modern therapeutic agents. The detailed protocol and workflow presented in this guide offer a practical starting point for chemists to harness the synthetic potential of this and related bromoaniline derivatives in their pursuit of novel bioactive compounds.
References
-
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]
-
Gronowitz, S., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Tetrahedron, 60(13), 3057-3064. [Link]
-
Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 154-157. [Link]
-
Zlatopolskiy, B. D., et al. (2016). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 59(2), 65-71. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
- Google Patents. (1996). Process for producing R-aminocarnitine and S-aminocarnitine.
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (2016). Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Retrieved from [Link]
- Google Patents. (2020). Preparation method of diclazuril impurity B.
-
Royal Society of Chemistry. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
American Chemical Society. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
PubMed Central. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Retrieved from [Link]
- Google Patents. (2014). Synthetic method for 4-fluorobenzaldehyde.
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ScienceDirect. (2016). Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer. Retrieved from [Link]
- Google Patents. (2005). Synthesis of 4-substituted phthalaldehyde.
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). LinkedIn. Retrieved from [Link]
- Google Patents. (2001). Process for the preparation of 4-alkylsulfonyl-1-alkyl-2-chlorobenzenes and similar compounds.
-
ResearchGate. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]
-
ChemRxiv. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Leveraging 5-Bromo-4-methoxy-2-methylaniline in the Design of Advanced Functional Polymers
Introduction: The Strategic Value of Substituted Anilines in Polymer Science
The field of conducting polymers has been significantly shaped by polyaniline (PANI) and its derivatives.[1][2][3] The versatility of PANI stems from its unique electrical, optical, and redox properties.[1][3] However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability and broader application.[1][2] A key strategy to overcome this limitation is the introduction of substituents onto the aniline monomer unit.[2][4][5][6] This approach not only enhances solubility but also allows for the fine-tuning of the polymer's electronic and physical properties.
This document provides a comprehensive guide to the use of a highly functionalized monomer, 5-Bromo-4-methoxy-2-methylaniline , in the development of novel polymers. The strategic placement of the bromo, methoxy, and methyl groups on the aniline ring offers a unique combination of steric and electronic effects that can be exploited to create polymers with tailored characteristics. The bromine atom, for instance, serves as a versatile handle for post-polymerization modification, while the electron-donating methoxy and methyl groups can influence the polymer's conductivity and solubility.[7][8][9]
These application notes are intended for researchers and scientists in materials science and drug development, providing both the theoretical framework and practical protocols for the synthesis, characterization, and potential application of polymers derived from this promising monomer.
Monomer Overview: Physicochemical Properties
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | Inferred |
| Molecular Weight | 216.08 g/mol | Inferred |
| Appearance | Likely a crystalline solid | Inferred from related compounds[9] |
| Solubility | Expected to be soluble in various organic solvents | Inferred from substituted anilines[4][10] |
Safety Precautions: 5-Bromo-4-methoxy-2-methylaniline is an aromatic amine and a brominated compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11][12][13] All manipulations should be performed in a well-ventilated fume hood.[11][13] For detailed safety information, consult the material safety data sheet (MSDS).[11]
Conceptual Framework: Polymerization Strategy and Rationale
The presence of the amine functionality makes 5-Bromo-4-methoxy-2-methylaniline a prime candidate for oxidative polymerization , a common method for synthesizing polyaniline and its derivatives.[3][14][15] This process typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium.[3][14][15]
The anticipated structure of the resulting polymer, poly(5-Bromo-4-methoxy-2-methylaniline), is expected to retain the substituted aromatic rings in the polymer backbone. The methoxy and methyl groups are anticipated to increase the solubility of the polymer in organic solvents due to steric hindrance, which reduces intermolecular chain interactions.[2]
Diagram: Proposed Oxidative Polymerization of 5-Bromo-4-methoxy-2-methylaniline
Caption: Proposed workflow for the synthesis and functionalization of the novel polymer.
Experimental Protocols
Protocol 1: Synthesis of Poly(5-Bromo-4-methoxy-2-methylaniline) via Oxidative Polymerization
This protocol details the chemical oxidative polymerization of 5-Bromo-4-methoxy-2-methylaniline.
Materials:
-
5-Bromo-4-methoxy-2-methylaniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Ammonia solution, 1 M
-
Distilled water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 5-Bromo-4-methoxy-2-methylaniline in 100 mL of 1 M HCl solution. Stir the solution until the monomer is completely dissolved. Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This step is critical for controlling the reaction rate and obtaining a higher yield of the polymer.[15]
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated molar equivalent of ammonium persulfate in 50 mL of 1 M HCl solution. The monomer-to-oxidant molar ratio is a key parameter that can be varied to optimize the polymer's molecular weight and properties. A 1:1 ratio is a good starting point.
-
Polymerization: Slowly add the APS solution dropwise to the cooled monomer solution over a period of 30 minutes with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: After the complete addition of the oxidant, continue stirring the reaction mixture in the ice bath for 2-4 hours. Then, allow the mixture to stand undisturbed at a low temperature (e.g., 4 °C) for 24 hours to ensure complete polymerization.[15]
-
Polymer Isolation and Purification:
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer precipitate with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove any remaining impurities.
-
To obtain the neutral (emeraldine base) form of the polymer, treat the precipitate with a 1 M ammonia solution for 2 hours with stirring. The color of the polymer will likely change.
-
Filter the polymer again and wash it with distilled water until the filtrate becomes neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.
Protocol 2: Characterization of Poly(5-Bromo-4-methoxy-2-methylaniline)
A comprehensive characterization is essential to understand the structure and properties of the newly synthesized polymer.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure. The spectrum should show peaks corresponding to the aromatic C-H stretching, C=C stretching of the quinoid and benzenoid rings, C-N stretching, and the C-O-C stretching of the methoxy group.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer. The aromatic protons, methyl protons, and methoxy protons should be identifiable in the spectrum.[16] The solubility of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) is a prerequisite for this analysis.[16]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer, which provides insights into its conjugation and oxidation state.
2. Morphological and Thermal Analysis:
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
3. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and molecular weight distribution of the polymer. This requires finding a suitable solvent in which the polymer is fully soluble.
Diagram: Polymer Characterization Workflow
Caption: A systematic workflow for the comprehensive characterization of the novel polymer.
Potential Applications and Future Directions
The unique structural features of poly(5-Bromo-4-methoxy-2-methylaniline) suggest a range of potential applications:
-
Advanced Coatings: The enhanced solubility could make it suitable for developing anti-static and anti-corrosion coatings.[1][3]
-
Sensors: The substituted polyaniline backbone could exhibit sensitivity to various analytes, making it a candidate for chemical sensors.[1][3]
-
Drug Delivery: The polymer could be further functionalized to act as a carrier for therapeutic agents. The bromo group provides a convenient site for attaching drug molecules or targeting ligands through reactions like Suzuki or Heck coupling.[8]
-
Organic Electronics: The tailored electronic properties may find use in organic electronic devices.
Future research should focus on optimizing the polymerization conditions to control the molecular weight and polydispersity of the polymer. Furthermore, a systematic investigation into the post-polymerization modification of the bromo group will open up a vast chemical space for creating a library of functional polymers with diverse properties and applications.
Conclusion
The use of 5-Bromo-4-methoxy-2-methylaniline as a monomer presents a compelling opportunity for the development of novel, solution-processable, and highly functional polymers. The protocols and conceptual framework provided in these application notes offer a solid foundation for researchers to explore the synthesis and characterization of these exciting new materials. The inherent versatility of this monomer, particularly the presence of the reactive bromine site, paves the way for the creation of a new generation of smart polymers with applications spanning from materials science to biomedical engineering.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016.
- Stejskal, J., & Sapurina, I. (2005). Brominated Polyaniline.
- Lee, J. Y., et al. (2001). Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. Macromolecules, 34(19), 6587-6593.
- Gregory, A. D., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10956-10965.
- DME, S. (n.d.).
- Shabeeb, G. M., & Abdulelah, H. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. International Journal Multidisciplinary, 1(2), 95-101.
- Shabeeb, G. M., & Abdulelah, H. (2024).
- Mustafin, A. G., et al. (2021).
- Michalska, A., et al. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study.
- Gregory, A. D., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules.
- Mustafin, A. G., et al. (2021).
- de Souza, C. M., & De Paoli, M. A. (2010). Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
- Request PDF. (2024, January 19). Synthesis and investigation of methyl and methoxy groups containing polyaniline derivatives in organic medium.
- Semantic Scholar. (2005, December 1).
- Fisher Scientific. (2025, December 19).
- Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline.
- Ayad, M. M., et al. (2017). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline)
- Thermo Fisher Scientific. (2025, September 18).
- Request PDF. (2025, August 8). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications.
- PubChem. 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline.
- Carl ROTH.
- El-Said, W. A. (2013). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Research and Reviews: Journal of Chemistry.
- Wang, C., et al. (2018). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry, 9(12), 1476-1485.
- Apollo Scientific. (2023, September 20).
- CBSE. (2025).
- PubChem. (2026, January 18). 5-Bromo-4-(furan-2-ylmethoxy)-2-methylaniline.
- Sigma-Aldrich. 5-Bromo-2-fluoro-4-methylaniline.
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The Strategic Synthesis of Heterocyclic Scaffolds from 5-Bromo-4-methoxy-2-methylaniline: An Application Note and Protocol Guide
Abstract
This comprehensive guide details validated protocols for the synthesis of quinoline and indole heterocyclic frameworks, utilizing the versatile starting material, 5-Bromo-4-methoxy-2-methylaniline. The strategic positioning of the bromo, methoxy, and methyl substituents on the aniline ring offers unique opportunities for regioselective cyclization and further functionalization, making this substrate particularly valuable for the generation of diverse compound libraries in drug discovery and materials science. This document provides not only step-by-step experimental procedures but also elucidates the underlying mechanistic principles and the rationale behind the choice of specific synthetic routes, including the Skraup quinoline synthesis and the Fischer indole synthesis.
Introduction: The Significance of Quinoline and Indole Moieties
Quinoline and indole cores are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Quinolines, bicyclic aromatic nitrogen heterocycles, are present in a wide array of therapeutic agents, including antimalarials (e.g., chloroquine), antihypertensives (e.g., quinapril), and anti-asthma medications.[1] The indole scaffold is equally significant, being a key component of the amino acid tryptophan and the neurotransmitter serotonin. Its derivatives have found applications as anticancer, antimicrobial, and anti-inflammatory agents.[2]
The starting material, 5-Bromo-4-methoxy-2-methylaniline, is a highly functionalized building block. The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution, while the bromine atom provides a handle for subsequent cross-coupling reactions, enabling late-stage diversification of the synthesized heterocyclic cores. This guide will explore established synthetic pathways to harness the reactivity of this substrate for the efficient construction of valuable quinoline and indole derivatives.
Synthesis of Quinolines via the Skraup Reaction
The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.
Mechanistic Rationale
The reaction mechanism of the Skraup synthesis can be outlined in the following key steps:[4]
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4]
-
Michael Addition: The amino group of 5-Bromo-4-methoxy-2-methylaniline acts as a nucleophile and adds to the acrolein in a 1,4-conjugate addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline. Subsequent dehydration yields the dihydroquinoline intermediate.
-
Oxidation: An oxidizing agent, traditionally nitrobenzene, oxidizes the dihydroquinoline to the fully aromatic quinoline ring system.
The substitution pattern on the aniline ring dictates the regiochemical outcome of the cyclization. In the case of 5-Bromo-4-methoxy-2-methylaniline, the cyclization is expected to occur at the C6 position, ortho to the amino group, leading to the formation of a 7-bromo-6-methoxy-8-methylquinoline.
Visualizing the Skraup Synthesis
Sources
Scale-up synthesis of 5-Bromo-4-methoxy-2-methylaniline
An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-4-methoxy-2-methylaniline
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 5-Bromo-4-methoxy-2-methylaniline
5-Bromo-4-methoxy-2-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reactions, an electron-donating methoxy group, and a sterically influencing methyl group—makes it an invaluable intermediate in medicinal chemistry and materials science.[1] The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and positively influence ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]
This compound is a key precursor for various pharmaceutical agents, including inhibitors of protein kinases and other enzymes targeted in oncology and inflammatory diseases.[3] The transition from laboratory-scale synthesis to a pilot plant or industrial scale-up presents significant challenges, including managing reaction exotherms, ensuring regiochemical control, and maintaining high purity and yield. This document provides a robust, field-tested protocol for the multi-kilogram scale synthesis of 5-Bromo-4-methoxy-2-methylaniline, emphasizing safety, efficiency, and self-validating quality control measures.
Synthetic Strategy: A Three-Step Approach to Regiochemical Control
The direct bromination of anilines is often problematic due to the powerful activating nature of the amino group, which can lead to over-bromination and a mixture of isomers.[4] To achieve the desired regioselectivity for 5-Bromo-4-methoxy-2-methylaniline, a three-step synthesis is employed. This strategy leverages a protecting group to temporarily deactivate the amine, thereby directing the electrophilic bromination to the desired position.
The chosen pathway is as follows:
-
Amine Protection: The starting material, 4-methoxy-2-methylaniline, undergoes acetylation to form N-(4-methoxy-2-methylphenyl)acetamide. This moderates the activating effect of the amine and prevents the formation of unwanted byproducts.[5][6]
-
Regioselective Bromination: The acetylated intermediate is subjected to electrophilic aromatic substitution using a suitable brominating agent. The ortho,para-directing effects of the methoxy and acetamido groups guide the bromine atom to the position ortho to the methoxy group and meta to the acetamido group.
-
Deprotection: The acetyl group is removed via hydrolysis to yield the final product, 5-Bromo-4-methoxy-2-methylaniline, with high purity.[6]
Experimental Workflow Diagram
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Green chemistry approaches to the synthesis of 5-Bromo-4-methoxy-2-methylaniline
Application Note: Sustainable Synthesis of 5-Bromo-4-methoxy-2-methylaniline via Oxidative Halogenation
Executive Summary
Target Molecule: 5-Bromo-4-methoxy-2-methylaniline (CAS: 63465-27-0)
Application: Critical intermediate for kinase inhibitors and API synthesis.
Challenge: Traditional bromination of electron-rich anilines suffers from poor atom economy, use of toxic halogenated solvents (DCM,
-
Solvent: Ethanol/Water (Replace DCM).
-
Oxidant:
(Byproduct is water).[1] -
Atom Economy: >85% (vs. ~50% for NBS/succinimide waste).
Strategic Analysis & Chemical Pathway
To ensure high purity required for pharmaceutical applications, a three-step sequence is employed. The direct bromination of 4-methoxy-2-methylaniline is discouraged due to the competing directing power of the free amine (
The Logic of Protection:
-
Acetylation: Masks the amine as an acetamide (
). The amide is a weaker ortho-director than the methoxy group ( ). -
Regiocontrol: The strong
group directs the incoming bromine to the ortho position (C5), overriding the amide's influence. -
Green Bromination: The
system generates "positive bromine" ( ) without handling liquid bromine.
Reaction Pathway Diagram
Caption: Figure 1. Chemo-enzymatic pathway designed to maximize regioselectivity (C5 position) while minimizing hazardous waste.
Detailed Protocols
Protocol A: Solvent-Free Acetylation (Step 1)
Objective: Masking the amine to control regioselectivity.
Reagents:
-
4-Methoxy-2-methylaniline (10.0 g, 73 mmol)
-
Acetic Anhydride (8.2 g, 80 mmol, 1.1 equiv)
-
Zinc Dust (10 mg, catalytic - optional)
Procedure:
-
Setup: Place 4-methoxy-2-methylaniline in a 100 mL round-bottom flask.
-
Addition: Add Acetic Anhydride dropwise over 10 minutes under stirring. The reaction is exothermic; ensure the internal temperature stays < 60°C.
-
Reaction: Stir at room temperature for 30 minutes. The mixture will solidify.
-
Workup: Add ice-cold water (50 mL) and stir vigorously to break up the solid.
-
Isolation: Filter the white solid, wash with cold water (
mL), and dry in a vacuum oven at 50°C. -
Yield: Expect ~95-98% (White crystalline solid).
Protocol B: Green Oxidative Bromination (Step 2 - CRITICAL)
Objective: Introduction of Bromine using HBr/H2O2 in Ethanol.
Safety Note: This reaction is exothermic.
Reagents:
-
Intermediate A (N-acetylated substrate) (10.0 g, 56 mmol)
-
Ethanol (50 mL) - Green Solvent
-
Hydrobromic Acid (48% aq., 6.8 mL, 60 mmol, 1.07 equiv)
-
Hydrogen Peroxide (30% aq., 6.3 mL, 62 mmol, 1.1 equiv)
Experimental Workflow:
-
Dissolution: In a 250 mL 3-neck flask equipped with a thermometer and dropping funnel, dissolve Intermediate A in Ethanol (50 mL).
-
Acidification: Add HBr (48%) in one portion. The solution may warm slightly.
-
Controlled Oxidation:
-
Cool the mixture to 10–15°C using a water bath.
-
Add
(30%) dropwise over 45 minutes. -
Mechanism:[2]
oxidizes to generate in situ. -
CRITICAL: Maintain temperature < 25°C to prevent over-bromination or oxidation of the methoxy group.
-
-
Completion: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Quench & Crystallization:
-
Add Sodium Bisulfite solution (10% aq, 20 mL) to quench excess peroxide/bromine.
-
Add Water (100 mL) slowly. The product will precipitate out.
-
-
Filtration: Filter the solid, wash with water, and dry.
-
Purification: If necessary, recrystallize from Ethanol/Water (8:2).
-
Data Validation (Intermediate B):
-
Melting Point: 168–170°C.
-
Regioselectivity Check:
NMR should show two aromatic singlets (para-relationship), confirming the 2,4,5-substitution pattern.
Protocol C: Mild Hydrolysis (Step 3)
Objective: Removal of the acetyl group to yield the target aniline.
Reagents:
-
Intermediate B (10.0 g)
-
Ethanol (30 mL)
-
NaOH (20% aq. solution, 20 mL)
Procedure:
-
Reflux: Combine Intermediate B, Ethanol, and NaOH solution. Reflux at 80°C for 3 hours.
-
Workup: Cool to room temperature. Pour into ice water (100 mL).
-
Isolation: The target product (5-Bromo-4-methoxy-2-methylaniline) precipitates as a beige/off-white solid.
-
Filtration: Filter, wash with water until neutral pH, and dry.
Process Validation & Quality Control
Analytical Specifications:
| Parameter | Specification | Method |
| Appearance | Off-white to beige powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water Gradient |
| Melting Point | 85–88°C | Capillary Method |
| 1H NMR (DMSO-d6) | 400 MHz NMR |
Regiochemistry Verification: The key to success is the NMR signal of the aromatic protons.
-
Target (5-Br): Two singlets (para relationship).
-
Impurity (6-Br): Two doublets (meta relationship) or singlets depending on resolution, but chemical shifts will differ. The singlet pattern at ~6.85 and ~6.60 ppm confirms the 1,2,4,5-substitution pattern.
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the oxidative bromination step, emphasizing temperature control.
Comparative Metrics: Green vs. Traditional
| Metric | Traditional Method ( | Green Method ( | Improvement |
| Atom Economy | ~45% (Loss of HBr and solvent waste) | ~85% (Water is sole byproduct) | High |
| E-Factor | High (Halogenated waste) | Low (Aqueous/Ethanol waste) | High |
| Safety | High Risk (Toxic | Moderate Risk (Corrosive, Oxidizer) | Improved |
| Regioselectivity | Variable (w/o protection) | High (>95% C5 isomer) | High |
References
-
Podgoršek, A., et al. (2009). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water. ResearchGate.
-
Adimurthy, S., et al. (2006). Eco-Friendly and Versatile Brominating Reagent Prepared from a Liquid Bromine Precursor.[3] Green Chemistry.
-
Biswas, R., & Mukherjee, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education.
-
PubChem. (n.d.). 4-bromo-2-methoxy-N-methylaniline hydrochloride (Compound Summary). National Library of Medicine.
Sources
- 1. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-Bromo-4-methoxy-2-methylaniline
Status: Operational Subject: Troubleshooting & Optimization Guide for Batch # [User-Defined] Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Core Synthesis Logic & Mechanism
The Challenge: Synthesizing 5-Bromo-4-methoxy-2-methylaniline requires navigating a complex competition between directing groups. You are starting with 4-Methoxy-2-methylaniline (also known as m-Cresidine).[1]
-
The Amine (-NH₂): A powerful ortho/para director. It strongly favors the C6 position (ortho to itself).
-
The Methoxy (-OMe): A strong ortho/para director. It favors the C3 and C5 positions (ortho to itself).
-
The Methyl (-Me): A weak activator.
The Solution (The "Switch"): Direct bromination of the free amine typically yields the C6-bromo isomer (undesired) or a mixture. To force bromination at C5 , you must "switch off" the amine's dominance by converting it to an acetamide.
-
Protection: Acetylation lowers the electron density of the nitrogen.
-
Result: The -OMe group becomes the dominant directing group, steering the electrophile (
) to C5 (kinetic control) rather than C3 (sterically crowded).
Reaction Pathway Visualization
Caption: Regioselectivity control pathway. Green path indicates the optimized route via acetamide protection to favor C5 substitution.
Troubleshooting Guides (FAQ Format)
Module A: Regioselectivity Issues (Wrong Isomer)
Q: My LC-MS shows the correct mass (M+H), but the retention time is off, and NMR shows the wrong substitution pattern. What happened?
-
Diagnosis: You likely synthesized the 6-bromo isomer . This occurs when the directing power of the nitrogen atom is not sufficiently suppressed.
-
Root Cause 1: Skipped Protection. If you brominated the free aniline directly, the amine directed the bromine to the ortho position (C6).
-
Root Cause 2: Temperature Control. Even with the acetamide, high temperatures (>25°C) can lead to thermodynamic equilibration or loss of selectivity.
-
Corrective Action:
-
Ensure you are using N-(4-methoxy-2-methylphenyl)acetamide as the substrate, not the free amine.
-
Switch from elemental bromine (
) to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of . -
Maintain reaction temperature between 0°C and 5°C .
-
Validation: In ^1H-NMR, the target C5-bromo product will show two singlet aromatic protons (para to each other). The C6-bromo isomer will typically show protons with ortho coupling or distinct shifts due to the different environment.
-
Module B: Impurity Profiling (Over-Bromination)
Q: I see a significant M+2+79 peak (Dibromide) in the mass spec. How do I remove it?
-
Diagnosis: Formation of 5,6-dibromo-4-methoxy-2-methylaniline .
-
Root Cause:
-
Stoichiometry: Use of >1.05 equivalents of brominating agent.[2]
-
Mixing: Poor agitation creates localized "hotspots" of high reagent concentration.
-
-
Corrective Action:
-
Strict Stoichiometry: Use exactly 1.00 to 1.02 equivalents of NBS.
-
Slow Addition: Add the NBS solution dropwise over 30–60 minutes.
-
Purification: The dibromo impurity is significantly more lipophilic. It can often be removed via recrystallization from ethanol/water or heptane/EtOAc before the deprotection step.
-
Module C: Yield Loss & Demethylation
Q: My yield is low, and I see a new peak corresponding to a phenol (loss of -CH3).
-
Diagnosis: Ether cleavage (Demethylation).
-
Mechanism: The bromination generates HBr as a byproduct. In the presence of moisture or high heat, HBr can cleave the methyl ether, converting the -OMe to -OH .
-
Corrective Action:
-
Solvent Choice: Use Acetonitrile (MeCN) or DMF instead of Acetic Acid if this persists.
-
Scavengers: Add a weak base (e.g., Sodium Acetate or Propylene Oxide) to scavenge HBr in situ.
-
Moisture Control: Ensure solvents are dry; water accelerates acid-catalyzed ether cleavage.
-
Optimized Experimental Protocol
Objective: Synthesis of 5-Bromo-4-methoxy-2-methylaniline (Target) from 4-Methoxy-2-methylaniline (SM).
Step 1: Protection (Acetylation)
-
Dissolve SM (1.0 eq) in Glacial Acetic Acid (5 vol).
-
Add Acetic Anhydride (1.1 eq) dropwise at 20-25°C.
-
Stir for 2 hours. Monitor by TLC/HPLC (Disappearance of SM).
-
Quench with ice water. Filter the precipitate (Intermediate A). Dry at 50°C.
Step 2: Regioselective Bromination
-
Dissolve Intermediate A (1.0 eq) in Acetonitrile (10 vol).
-
Cool solution to 0–5°C .
-
Dissolve NBS (1.02 eq) in Acetonitrile (5 vol) and add dropwise over 60 mins.
-
Critical: Maintain internal temp <5°C.
-
-
Stir at 0–5°C for 4 hours.
-
Concentrate solvent.[3] Resuspend residue in water.[4] Filter solid.
-
Recrystallization (Optional but recommended): Recrystallize from Ethanol to remove any trace 6-bromo isomer.
Step 3: Deprotection (Hydrolysis)
-
Suspend the brominated intermediate in Ethanol (5 vol).
-
Add NaOH (aqueous, 20% w/w, 3.0 eq).
-
Reflux (80°C) for 3–6 hours.
-
Cool to room temperature. Adjust pH to ~8-9 with dilute HCl.
-
Extract with Ethyl Acetate or filter the precipitated product.
Data Summary: Impurity Profile
| Impurity Type | Structure / Description | Origin | Prevention Strategy |
| Regioisomer | 6-Bromo-4-methoxy-2-methylaniline | Directing group competition | Use Acetamide protection; Keep T < 5°C. |
| Over-reaction | 5,6-Dibromo-4-methoxy-2-methylaniline | Excess reagent | Limit NBS to 1.02 eq; Slow addition. |
| Demethylated | 5-Bromo-4-hydroxy-2-methylaniline | Acidic cleavage by HBr | Use HBr scavenger; Avoid high temp acidic conditions. |
| Oxidation | Quinone / Azo species | Air oxidation of free amine | Perform reactions under |
References
-
PubChem. 4-Bromo-2-methylaniline Compound Summary. National Library of Medicine. Available at: [Link]
- Google Patents.Process for the preparation of 4-fluoro-3-methoxyaniline (Analogous chemistry for methoxy-aniline protection/bromination). WO 2025/109026.
-
MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. (Demonstrates NBS regioselectivity logic). Available at: [Link]
Sources
- 1. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dehalogenation in cross-coupling of 5-Bromo-4-methoxy-2-methylaniline
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of avoiding dehalogenation during the cross-coupling of 5-Bromo-4-methoxy-2-methylaniline. Our goal is to equip you with the scientific understanding and practical solutions to achieve high yields and product purity in your synthetic endeavors.
Introduction: The Challenge of Dehalogenation
5-Bromo-4-methoxy-2-methylaniline is a valuable building block in medicinal chemistry. However, its electron-rich nature, due to the activating methoxy and methyl groups, can make it susceptible to a common and problematic side reaction during palladium-catalyzed cross-coupling: dehalogenation . This process replaces the bromine atom with a hydrogen atom, leading to the formation of 4-methoxy-2-methylaniline as a significant byproduct, which reduces the yield of the desired coupled product and complicates purification.[1][2] This guide will provide a systematic approach to understanding and mitigating this unwanted reaction.
Troubleshooting Guide: Significant Dehalogenation Observed
If you are observing a significant amount of the dehalogenated byproduct in your reaction, this troubleshooting guide will help you systematically diagnose and resolve the issue.
Initial Assessment: Confirming Dehalogenation
Before optimizing your reaction, it's crucial to confirm the presence and quantify the extent of dehalogenation.
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically have a different polarity compared to the starting material and the desired product. It often appears as a new, less polar spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to identify and quantify the dehalogenated product by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show a new aromatic proton signal in the region where the bromine atom was previously located.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting dehalogenation.
Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, also known as hydrodehalogenation, is a reductive process where the halogen on the aryl halide is replaced by a hydrogen atom.[1] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen in several ways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[1][3] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene and regenerating the palladium catalyst which can continue this unwanted cycle.[1]
Q2: Why is 5-Bromo-4-methoxy-2-methylaniline particularly prone to dehalogenation?
A2: The substrate's electronic properties are a key factor. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst. While this can be beneficial for the desired coupling, it also accelerates the competing dehalogenation pathway, especially with highly active catalyst systems.[2]
Q3: How does the choice of catalyst and ligand affect dehalogenation?
A3: The catalyst and ligand play a crucial role in controlling the relative rates of the desired cross-coupling and the undesired dehalogenation.
-
Catalyst: Highly active palladium(0) sources can sometimes promote dehalogenation. Using a more stable precatalyst or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ can sometimes be advantageous.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often effective at suppressing dehalogenation.[4] These ligands promote the desired reductive elimination step of the cross-coupling cycle over the reductive elimination leading to dehalogenation.
Q4: What is the role of the base in causing or preventing dehalogenation?
A4: The base is a double-edged sword. It is essential for the transmetalation step in many cross-coupling reactions (like Suzuki-Miyaura).[5] However, strong and/or nucleophilic bases can also promote the formation of Pd-H species, which leads to dehalogenation.
-
To minimize dehalogenation: It is often beneficial to use weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while effective for some couplings, can sometimes increase the risk of dehalogenation, especially at higher temperatures.[4]
Q5: Can the solvent and reaction temperature influence the extent of dehalogenation?
A5: Absolutely.
-
Solvent: Protic solvents (e.g., alcohols) can be a source of hydrides and should generally be avoided. Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred. It is also crucial to ensure all reagents and the solvent are dry, as water can be a source of protons that lead to dehalogenation.[3]
-
Temperature: Higher reaction temperatures can sometimes favor the dehalogenation pathway. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling.
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize dehalogenation for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxy-2-methylaniline with an arylboronic acid.
Materials:
-
5-Bromo-4-methoxy-2-methylaniline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-4-methoxy-2-methylaniline (1 equivalent), the arylboronic acid (1.2 equivalents), and anhydrous K₃PO₄ (3 equivalents).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equivalents) and XPhos (0.04 equivalents) in a small amount of anhydrous 1,4-dioxane. Stir for 10-15 minutes at room temperature to pre-form the catalyst.
-
Add the pre-formed catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of approximately 0.1 M with respect to the 5-Bromo-4-methoxy-2-methylaniline.
-
Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale for Minimizing Dehalogenation |
| Catalyst | Pd(OAc)₂ (2 mol%) | In situ generation of Pd(0) can be milder than using highly active Pd(0) sources. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich biaryl phosphine that promotes reductive elimination of the desired product.[6] |
| Base | K₃PO₄ (anhydrous, 3 eq.) | A moderately weak, non-nucleophilic base that is less likely to generate Pd-H species. |
| Solvent | Anhydrous 1,4-Dioxane | An aprotic solvent that does not act as a hydride source. |
| Temperature | 80-100 °C | The lowest effective temperature to favor the desired coupling over dehalogenation. |
Mechanistic Insight: The Competing Pathways
The following diagram illustrates the catalytic cycle of a generic cross-coupling reaction and the point at which the dehalogenation side reaction competes with the desired pathway.
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gordillo, A., Ortuño, M. A., López-Mardomingo, C., Lledós, A., Ujaque, G., & de Jesús, E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(15), 2844–2855. [Link]
-
Le, T. N. Q., & Kim, S. K. (2021). Role of reduced flavin in dehalogenation reactions. Archives of Biochemistry and Biophysics, 698, 108722. [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
The Synthetic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Reyes-Rodríguez, G. J. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Master's thesis, The University of Texas Rio Grande Valley]. ScholarWorks @ UTRGV. [Link]
-
Zhang, H., & Kwong, F. Y. (2010). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2010(10), 1557-1560. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Ayub, K., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2919. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Le, C., et al. (2016). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 138(49), 15841–15844. [Link]
-
Sachidanandan, K., Umunnah, A., Hahn, A. T., & Laulhé, S. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Retrieved from [Link]
-
Shaw, M. H., et al. (2019). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 141(1), 179-184. [Link]
-
Besbes, N., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 11(3), 350. [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Shang, M., et al. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society, 141(14), 5644–5649. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5214-5241. [Link]
-
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Casitas, A., & Martin, R. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics, 40(19), 3241–3245. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, December 3). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Amine Synthesis: From Fundamentals to Applications. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
PubMed. (2025, November 4). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
D'Urso, A., et al. (2015). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 13(20), 5781-5790. [Link]
-
Szilvási, T., & Vanyorek, L. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1123. [Link]
-
ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are.... Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Ormerod, D., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(1), 113–119. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-methoxy-2-methylaniline
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methoxy-2-methylaniline. This electron-rich and sterically hindered substrate presents unique challenges that require careful optimization of the catalytic system. This document offers a structured approach to catalyst selection, troubleshooting common issues, and systematically refining reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Bromo-4-methoxy-2-methylaniline considered a "challenging" substrate for Suzuki coupling?
Your substrate, 5-Bromo-4-methoxy-2-methylaniline, possesses two key features that can complicate the Suzuki coupling reaction. First, it is electron-rich due to the methoxy and aniline functional groups, which can slow down the rate-determining oxidative addition step of the catalytic cycle.[1] Second, the presence of a methyl group ortho to the bromine atom introduces steric hindrance, which can further impede the approach of the palladium catalyst to the C-Br bond. The aniline's free amine can also coordinate with the palladium center, potentially altering its catalytic activity. While some methods require protecting the amine, recent developments have shown success with unprotected anilines, provided the right catalyst system is chosen.[2]
Q2: What is the general palladium catalytic cycle for the Suzuki-Miyaura reaction?
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step.[1]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
Improving the yield of Buchwald-Hartwig amination with 5-Bromo-4-methoxy-2-methylaniline
Welcome to the Technical Support Center for Optimizing Buchwald-Hartwig Amination Reactions.
As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance for overcoming challenges in C-N cross-coupling reactions. This guide focuses specifically on the amination of 5-Bromo-4-methoxy-2-methylaniline, a substrate with electronic and steric properties that can present unique challenges. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, empowering you to troubleshoot effectively and optimize your yields.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive regarding the Buchwald-Hartwig amination of substituted anilines.
Q1: My reaction with 5-Bromo-4-methoxy-2-methylaniline is giving low to no yield. What is the most common reason for failure?
The most frequent issue is an inadequate catalyst system (palladium precursor and ligand) for this specific substrate. 5-Bromo-4-methoxy-2-methylaniline is an electron-rich and somewhat sterically hindered aniline. This combination can make the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, challenging. An inappropriate ligand may not sufficiently stabilize the palladium center or promote the necessary bond-forming steps.
Q2: Which class of ligands is generally recommended for electron-rich anilines?
For electron-rich and sterically demanding substrates, bulky, electron-rich biaryl phosphine ligands are typically the most effective. These ligands, often referred to as "Buchwald ligands," are designed to enhance catalyst activity and stability. Examp[1]les include XPhos, BrettPhos, and RuPhos. Their[2] steric bulk promotes the formation of the active monoligated palladium species, while their electron-donating nature facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
[1]Q3: Can the choice of base significantly impact the reaction yield?
Absolutely. The base plays a critical role in deprotonating the amine to form the active nucleophile. For m[1]any Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are used. Howev[2][3]er, the optimal base is highly substrate-dependent. In some cases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results, especially if the starting materials are sensitive to strong bases.
[2][3]Q4: Does the solvent choice matter for this reaction?
Yes, the solvent can have a profound effect on the reaction's success. Aprot[4]ic solvents like toluene, dioxane, and THF are commonly used. The solvent's primary roles are to solubilize the reactants and catalyst and to operate at a suitable temperature. The polarity of the solvent can influence the rate of key steps in the catalytic cycle. For i[5]nstance, less polar solvents are often preferred when using certain palladium precursors. It's [6]crucial to ensure all reactants are soluble at the reaction temperature.
T[7]roubleshooting Guide: From Low Yield to High Performance
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Buchwald-Hartwig amination of 5-Bromo-4-methoxy-2-methylaniline.
Problem 1: Consistently Low or No Product Formation
When facing a complete lack of reactivity or yields below 20%, a systematic re-evaluation of your core reaction components is necessary.
Root Cause Analysis & Solutions
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Modern palladacycle precatalysts (e.g., G3 or G4 XPhos palladacycle) are often more effective than traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly. If us[7]ing a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together for a short period before adding the substrates can be beneficial.
-
-
[7]Suboptimal Ligand Choice: The chosen ligand may not be suitable for the electron-rich and sterically hindered nature of the aniline.
-
[7]Incorrect Base Selection: The base may be too weak to deprotonate the aniline effectively or may be incompatible with the other reaction components.
-
Solution: While strong bases like NaOtBu are common, consider screening other options. The physical properties of the base can also matter; grinding the base or adding an agent like Celite can prevent clumping and improve reaction rates.
-
####[8] Experimental Workflow: Catalyst System Screening
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 2: Reaction Stalls or Incomplete Conversion
In this scenario, the reaction proceeds initially but fails to reach completion, often stalling between 30-70% conversion.
Root Cause Analysis & Solutions
-
Catalyst Decomposition: The active palladium catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.
-
Solution: Ensure strict anaerobic conditions, as oxygen can degrade the catalyst. Using[3] a higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) can sometimes overcome slow decomposition. Addit[3]ionally, bidentate ligands like BINAP or DPPF can sometimes prevent the formation of inactive palladium dimers, especially with aryl iodides.
-
-
[9]Inhibitory Byproducts: A byproduct of the reaction, such as the halide salt, may be inhibiting the catalyst. This is a known issue with aryl iodides, where the generated iodide can have an inhibitory effect. *[8] Solution: While your substrate is an aryl bromide, ensure the base and solvent combination effectively removes the generated bromide salt from the catalytic cycle. In some cases, switching to a solvent where the salt is less soluble can be beneficial.
-
[10]Insufficient Reaction Time or Temperature: The reaction may simply be slow due to the steric hindrance of the substrates.
-
Solution: Monitor the reaction over a longer period (e.g., 24-48 hours). If th[7]e reaction is clean but slow, a moderate increase in temperature (e.g., from 100 °C to 110 °C) may be beneficial. Howev[8][7]er, be cautious, as higher temperatures can also promote catalyst decomposition and side reactions.
-
Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol %) | Provides reliable formation of the active Pd(0) species. |
| [7]Ligand | XPhos (2.2 mol %) | A robust, general ligand for challenging couplings. |
| [2]Base | NaOtBu (1.5 equiv.) | A strong base that is often effective for aniline deprotonation. |
| [2]Solvent | Toluene or Dioxane (0.1 M) | Common, effective aprotic solvents for this reaction. |
| [3]Temperature | 100-110 °C | A typical temperature range for these couplings. |
| [8]Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation. |
##[3]# Problem 3: Formation of Significant Side Products
The desired product is formed, but it is contaminated with significant amounts of side products, such as hydrodehalogenation of the starting material or diarylation of the aniline.
Root Cause Analysis & Solutions
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.
-
Solution: This can occur if β-hydride elimination is a competing pathway. Using bulky ligands that create a coordinatively saturated palladium center can suppress this side reaction. Also,[9] ensure that your solvent and amine are scrupulously dry, as water can be a proton source for this pathway.
-
-
Diarylation: The primary aniline product reacts further with the aryl bromide to form a diarylamine.
-
Solution: This is more common with primary amines. Using bulkier ligands can sterically hinder the second amination. Adjus[10]ting the stoichiometry to use a slight excess of the aniline (e.g., 1.1-1.2 equivalents) can also help consume the aryl bromide before it reacts with the product.
-
Visualizing the Catalytic Cycle and Potential Pitfalls
Caption: The Buchwald-Hartwig catalytic cycle and common off-cycle reactions.
By understanding the key steps of the catalytic cycle and the factors that influence them, you can systematically diagnose and resolve issues in your Buchwald-Hartwig amination reactions. This guide provides a framework for that process, but remember that each specific substrate combination may require fine-tuning of these general principles.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. [Link]
-
[PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 5-Bromo-4-methoxy-2-methylaniline
Welcome to the technical support center for troubleshooting reactions involving 5-Bromo-4-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Our approach is rooted in a mechanistic understanding of these sensitive transformations, providing you with the causal reasoning behind each troubleshooting step.
Understanding the Substrate: The Challenges of 5-Bromo-4-methoxy-2-methylaniline
5-Bromo-4-methoxy-2-methylaniline is a sterically hindered and electron-rich aryl bromide. These characteristics can present challenges in palladium-catalyzed cross-coupling reactions. The ortho-methyl group can sterically impede the approach of the palladium catalyst, while the electron-donating methoxy and amino groups can decrease the electrophilicity of the aryl bromide, potentially slowing the rate-determining oxidative addition step.[1][2] Furthermore, the aniline moiety itself can act as a ligand, potentially leading to catalyst inhibition.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with 5-Bromo-4-methoxy-2-methylaniline in a question-and-answer format.
Q1: My Buchwald-Hartwig amination reaction with 5-Bromo-4-methoxy-2-methylaniline is showing low or no conversion. Where do I start troubleshooting?
Low conversion in Buchwald-Hartwig aminations is a common issue and can often be traced back to a few key factors.[4] The Pd(0) catalytic species is highly sensitive to oxygen, and trace amounts can lead to catalyst deactivation. Additionally, the purity of reagents and solvents is paramount, as water and other impurities can poison the catalyst. Finally, the choice of ligand is critical and highly substrate-dependent.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Q2: I am attempting a Suzuki-Miyaura coupling with 5-Bromo-4-methoxy-2-methylaniline and an arylboronic acid, but the yield is poor. What are the likely causes?
Similar to the Buchwald-Hartwig amination, low yields in Suzuki-Miyaura couplings with this substrate are often due to its steric and electronic properties. The key steps to scrutinize are the oxidative addition and transmetalation. For sterically hindered substrates, standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.
Key areas for optimization:
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary for the oxidative addition to the hindered aryl bromide.[3]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. A screening of bases is often necessary.
-
Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3 | Pre-catalysts ensure efficient generation of the active Pd(0) species. |
| Ligand | Bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | These ligands accelerate both oxidative addition and reductive elimination for sterically demanding substrates. |
| Base | K₃PO₄, Cs₂CO₃, or NaOtBu | The choice of base is highly dependent on the specific boronic acid and solvent. A base screening is recommended.[5] |
| Solvent | Toluene, Dioxane, or THF | These aprotic solvents are commonly used and generally effective. |
Q3: I am observing a significant amount of a side product that appears to be the debrominated starting material (4-methoxy-2-methylaniline). What is causing this and how can I prevent it?
The formation of the debrominated product is a result of a side reaction called hydrodehalogenation.[6] This can occur through several pathways, including the reaction of the arylpalladium(II) intermediate with trace amounts of water or other proton sources.
Strategies to minimize hydrodehalogenation:
-
Rigorous exclusion of water and oxygen: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under a strictly inert atmosphere.
-
Choice of ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different ligands can sometimes mitigate this issue.
-
Reaction temperature and time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress and stop it once the starting material is consumed.
In-Depth Technical Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-2-methylaniline
This protocol is a starting point for the coupling of 5-Bromo-4-methoxy-2-methylaniline with a primary or secondary amine, using a bulky biarylphosphine ligand.
Materials:
-
5-Bromo-4-methoxy-2-methylaniline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add 5-Bromo-4-methoxy-2-methylaniline, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with high-purity argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
Identification and removal of impurities from 5-Bromo-4-methoxy-2-methylaniline
Welcome to the technical support center for 5-Bromo-4-methoxy-2-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you achieve the highest possible purity in your experiments.
Section 1: Understanding the Impurity Profile
A robust purification strategy begins with understanding the potential impurities. The most common synthetic route to 5-Bromo-4-methoxy-2-methylaniline involves the electrophilic bromination of 4-methoxy-2-methylaniline. This reaction, while effective, can generate several process-related impurities.
Q1: What are the most common impurities I should expect in my crude 5-Bromo-4-methoxy-2-methylaniline?
A1: The impurity profile is typically dominated by three classes of compounds originating from the synthesis process:
-
Process-Related Impurities: These arise directly from the reaction itself.
-
Unreacted Starting Material: Incomplete bromination can leave residual 4-methoxy-2-methylaniline.
-
Degradation Impurities: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as yellow, red, or brown discolorations[1].
The following table summarizes the most probable impurities:
| Impurity Name | Structure | Origin | Key Identification Marker |
| Target: 5-Bromo-4-methoxy-2-methylaniline | ![]() | - | Two aromatic singlets in ¹H NMR |
| 4-methoxy-2-methylaniline | ![]() | Unreacted Starting Material | Three distinct aromatic protons in ¹H NMR (doublet, doublet, doublet of doublets) |
| 3-Bromo-4-methoxy-2-methylaniline | ![]() | Isomeric Byproduct | Two ortho-coupled doublets in the aromatic region of ¹H NMR |
| 3,5-Dibromo-4-methoxy-2-methylaniline | ![]() | Over-bromination Byproduct | One aromatic singlet in ¹H NMR; higher molecular weight in MS |
| Oxidized Polymeric Species | Variable | Air oxidation of the amine | Product discoloration (yellow/brown); baseline noise or broad peaks in chromatography |
Section 2: Analytical Identification & Troubleshooting
Accurate identification of impurities is critical for selecting the appropriate purification method. A combination of chromatographic and spectroscopic techniques is recommended.[2][3]
Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying and quantifying impurities in your crude product.
Frequently Asked Questions (FAQs): Analytical Methods
Q2: My ¹H NMR spectrum is complex. How can I distinguish the desired 5-bromo product from the 3-bromo isomeric impurity?
A2: This is the most critical analytical challenge. The distinction lies entirely in the pattern of the aromatic signals.
-
Expected ¹H NMR for 5-Bromo-4-methoxy-2-methylaniline (Target):
-
The protons at the C-3 and C-6 positions have no adjacent protons to couple with.
-
Therefore, you should observe two distinct singlets in the aromatic region (likely between 6.5 and 7.5 ppm). One singlet corresponds to the C-3 proton, and the other to the C-6 proton.
-
-
Expected ¹H NMR for 3-Bromo-4-methoxy-2-methylaniline (Impurity):
-
The protons at the C-5 and C-6 positions are adjacent to each other.
-
This adjacency results in ortho-coupling, which will appear as two doublets in the aromatic region. The coupling constant (J-value) should be in the typical range for ortho-coupling (~8-9 Hz).
-
The presence of two doublets in the aromatic region is a definitive marker for the 3-bromo isomer. The presence of only two singlets confirms the desired 5-bromo regiochemistry.
Q3: My HPLC chromatogram shows two or more closely eluting peaks. How can I improve the separation?
A3: Isomeric impurities often have very similar polarities, making them difficult to separate. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: For reverse-phase HPLC (e.g., using a C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your water/organic mobile phase. A shallower gradient or an isocratic hold at a lower organic percentage will increase retention time and often improve the separation between closely related isomers.[2]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
-
Use a Different Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a biphenyl stationary phase can provide alternative pi-pi interactions with the aromatic rings, often resolving isomers that co-elute on C18.
Q4: My product is a brownish or yellowish solid, not the expected off-white color. What causes this and is it a problem?
A4: The discoloration is almost certainly due to the presence of oxidized impurities. Aniline compounds are notoriously sensitive to air and light, leading to the formation of highly colored polymeric species[1]. While often present in small amounts, these impurities can be aesthetically undesirable and may indicate product instability. This discoloration is a strong indicator that purification is necessary. Adding a small amount of activated charcoal during recrystallization can often help remove these colored impurities.
Section 3: Purification Protocols & Troubleshooting
Choosing the right purification method depends on the scale of your experiment and the nature of the impurities identified.
Decision Tree for Purification Method Selection
Protocol 1: Purification by Recrystallization
This method is most effective for removing impurities that have different solubility profiles from the desired product, such as unreacted starting material and baseline colored impurities. Ethanol/water mixtures are often effective for this class of compounds.[4]
Step-by-Step Methodology:
-
Dissolution: Place the crude 5-Bromo-4-methoxy-2-methylaniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount (approx. 1-2% w/w) of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This is the most powerful method for separating compounds with similar polarities, making it the preferred choice for removing the 3-bromo isomeric impurity.[5]
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 98:2 n-hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The less polar starting material will elute first, followed by the desired 5-bromo product. The more polar 3-bromo isomer will typically elute later.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Purification
Q5: I performed a recrystallization, but my product is still impure according to NMR. What went wrong?
A5: This outcome strongly suggests that the primary impurity is an isomer. Recrystallization is often ineffective at separating isomers because their similar structures lead to similar solubilities in most solvents. If NMR analysis confirms the presence of the 3-bromo isomer (indicated by two aromatic doublets), you must use column chromatography for effective separation.
Q6: During column chromatography, my product is eluting very slowly or not at all.
A6: This indicates that your mobile phase is not polar enough to move the compound down the silica gel column. The amine group on your aniline derivative can interact strongly with the acidic silica gel. To resolve this:
-
Increase Eluent Polarity: Increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture more rapidly.
-
Add a Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase. This basic modifier will compete with your product for the acidic sites on the silica gel, reducing tailing and improving elution speed.
References
-
RSC Adv., 2015, 5, 87494-87501. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
Narayanan, P., Ganeshjeevan, R., Suresh, S., & Muralidharan, C. (n.d.). Resolving the benign and themalign isomers of aryl amines by HPLC. Trade Science Inc. [Link]
-
Supporting Information for Beilstein J. Org. Chem. Derivatisation of 4a — PMP deprotection. [Link]
-
Khan, K. M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information. [Link]
-
Wikipedia. Aniline. [Link]
-
Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]
-
LibreTexts. (2023). 5.5: Chemical Shift. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. 19056-41-8 Cas No. | 3-Bromo-4-methoxyaniline | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Stability and Handling of 5-Bromo-4-methoxy-2-methylaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Bromo-4-methoxy-2-methylaniline. This document is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. As a substituted aniline, its stability is paramount for achieving reproducible and high-yielding synthetic outcomes. This guide provides in-depth, field-proven insights into its handling, stability under various reaction conditions, and troubleshooting for common experimental challenges.
Section 1: Core Stability Profile & Handling Recommendations
5-Bromo-4-methoxy-2-methylaniline is an electron-rich aromatic amine, a structural class known for its specific sensitivities. Understanding its stability profile is the first step toward successful experimentation.
Summary of Stability Under Common Conditions
| Condition | Stability Assessment | Mechanistic Rationale & Expert Insights |
| Acidic (Strong) | Moderate to Low | The aniline nitrogen is basic and will be protonated to form an anilinium salt. This deactivates the aromatic ring towards electrophilic reactions. Under harsh conditions with specific acids (e.g., refluxing HBr), cleavage of the methoxy ether is possible. |
| Acidic (Weak) | Generally Stable | Weak acids (e.g., acetic acid) or buffered systems are generally well-tolerated for short durations, though protonation of the amine still occurs. |
| Basic | High | The compound is highly stable under basic conditions. Strong bases are frequently used in cross-coupling reactions involving this substrate without issue. The aniline remains in its nucleophilic free-base form. |
| Oxidative | Very Low | Highly susceptible to oxidation. The electron-donating effects of the amine, methoxy, and methyl groups make the ring electron-rich and prone to oxidation by air (oxygen), light, or chemical oxidants, leading to the formation of colored, often polymeric, impurities.[1][2] |
| Reductive | Condition Dependent | The C-Br bond can undergo hydrodehalogenation with certain reducing agents (e.g., Raney Al-Ni alloy, H₂/Pd-C under specific conditions).[3] The aniline and methoxy groups are stable to most common reducing agents (e.g., NaBH₄). |
| Thermal | Moderate to High | Stable at typical reaction temperatures (up to 110-120 °C). However, prolonged heating at high temperatures can lead to gradual decomposition. Refer to the boiling point of related isomers for guidance (e.g., 240 °C for 4-Bromo-2-methylaniline).[4] |
| Photolytic | Low | Like many anilines, this compound is sensitive to light, which can catalyze oxidation and lead to discoloration.[2][5] |
Recommended Storage and Handling Protocols
To ensure the integrity of 5-Bromo-4-methoxy-2-methylaniline, the following protocols are essential:
-
Storage: The compound should be stored in a tightly sealed, amber glass vial to protect it from light and air.[5][6] For long-term storage, refrigeration (0-10°C) under an inert atmosphere (Argon or Nitrogen) is recommended.[7]
-
Handling: Always handle the material in a well-ventilated area or a chemical fume hood.[5] Use fresh, clean spatulas and weigh the material quickly to minimize exposure to the atmosphere. For reactions requiring high purity, it is advisable to use a freshly opened bottle or to purify older stock by column chromatography or recrystallization.
-
Inert Atmosphere: For sensitive reactions like palladium-catalyzed cross-couplings, handling the solid inside a glovebox or using Schlenk techniques under an inert gas stream is best practice to prevent degradation of both the substrate and the catalyst.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise during synthesis, linking them back to the compound's stability.
| Observed Problem | Potential Cause Related to Stability | Recommended Solution & Rationale |
| Reaction mixture turns dark brown or black upon heating. | Oxidation of the aniline. This is the most common failure mode. Trace oxygen in the solvent or headspace, or the presence of oxidizing impurities, can initiate the process, which is accelerated by heat. | 1. Degas Your Solvents: Sparge solvents with Argon or Nitrogen for 15-30 minutes before use. 2. Use an Inert Atmosphere: Ensure the reaction flask is thoroughly purged with an inert gas before adding reagents and maintain a positive pressure throughout the reaction. |
| Low or no yield in a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | 1. Starting Material Degradation: The aniline may have oxidized during storage. 2. Catalyst Inhibition/Decomposition: The free amine can sometimes coordinate to the metal center and inhibit catalysis. Oxygen can also decompose the active Pd(0) catalyst. | 1. Verify Starting Material Purity: Check the purity of the aniline by ¹H NMR or LC-MS before starting. 2. Protect the Amine: If issues persist, consider a temporary protection of the aniline group (e.g., as an acetamide).[8][9] This adds steps but can rescue a problematic coupling. 3. Ensure Rigorous Inert Conditions: As above, scrupulous exclusion of oxygen is critical for these reactions. |
| Starting material appears discolored (yellow, brown, or pink) in the bottle. | Slow oxidation and/or photolytic degradation over time due to improper storage or repeated exposure to air and light. | 1. Assess Purity: Run a quick purity check (TLC, NMR). For non-critical applications, it may still be usable. 2. Purify Before Use: For sensitive or high-stakes reactions, purify the material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to remove colored impurities. |
| Formation of an unexpected debrominated byproduct. | Reductive dehalogenation. This can occur if the reaction conditions inadvertently generate a reducing species. For example, some bases or additives under heating can cause this side reaction. Certain catalysts can also promote hydrodehalogenation.[3] | 1. Review Reaction Conditions: Check for any components that could act as a reductant. 2. Screen Catalysts/Ligands: If using a cross-coupling reaction, screen different palladium sources and ligands, as some are more prone to promoting this side reaction. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is 5-Bromo-4-methoxy-2-methylaniline so sensitive to air and light?
A: The sensitivity arises from the high electron density of the aromatic ring. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all electron-donating, which makes the molecule susceptible to losing an electron (oxidation). Oxygen in the air acts as an oxidant, and light provides the energy to initiate this process. The initial oxidation products are radical cations that can readily polymerize, forming complex, highly conjugated structures that are intensely colored.[1]
Q2: How do acidic conditions affect the compound's reactivity in a cross-coupling reaction?
A: In acidic conditions, the lone pair of electrons on the aniline's nitrogen atom accepts a proton, forming a positively charged anilinium ion (-NH₃⁺). This has two major consequences:
-
Electronic Deactivation: The -NH₃⁺ group is strongly electron-withdrawing, which deactivates the C-Br bond towards the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions.[10]
-
Solubility Changes: The anilinium salt is often much more soluble in polar solvents and less soluble in nonpolar organic solvents, which can affect the reaction's homogeneity and overall rate.
Therefore, cross-coupling reactions involving this substrate are almost exclusively run under basic conditions.
Q3: Do I always need to protect the aniline -NH₂ group before performing a Suzuki-Miyaura coupling?
A: Not necessarily. While older methods often required N-protection (e.g., as an acetamide or carbamate) to prevent the free amine from interfering with the palladium catalyst, many modern catalyst systems show high tolerance for unprotected anilines.[9]
-
When to Consider Protection: If you are using a simple catalyst like Pd(PPh₃)₄ and observe low yields, or if your substrate is particularly precious, a protection strategy can ensure a more reliable outcome.[8]
-
When to Proceed Unprotected: With more advanced catalysts (e.g., those using Buchwald or Herrmann-type phosphine ligands), it is often possible to achieve high yields without protection. It is recommended to first attempt the reaction with the unprotected aniline under rigorously inert conditions.
Section 4: Experimental Protocol & Workflow Visualization
This section provides a practical, self-validating protocol for a common application, highlighting the critical steps for maintaining stability.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the cross-coupling of 5-Bromo-4-methoxy-2-methylaniline with phenylboronic acid. The key to success is the rigorous exclusion of oxygen.
Materials:
-
5-Bromo-4-methoxy-2-methylaniline
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Pd(dppf)Cl₂ · CH₂Cl₂
-
1,4-Dioxane (anhydrous, inhibitor-free)
-
Water
Procedure:
-
Inert Atmosphere Setup: Place a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun for ~3 minutes to remove adsorbed moisture. Allow to cool and backfill with Argon or Nitrogen gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add 5-Bromo-4-methoxy-2-methylaniline (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv) to the flask.
-
Solvent Preparation (Critical Step): In a separate flask, prepare a 5:1 mixture of dioxane and water. Sparge this solvent mixture with Argon or Nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Reaction Initiation: Using a gas-tight syringe, add the degassed solvent mixture to the Schlenk flask containing the solids.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously. The reaction's progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Workflow for Stability-Focused Synthesis
The following diagram illustrates the critical checkpoints for ensuring the stability of the aniline starting material throughout a synthetic workflow.
Caption: Critical workflow for reactions using 5-Bromo-4-methoxy-2-methylaniline.
References
A complete list of references cited in this document is provided below for further reading and verification.
- Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- CBSE. (n.d.).
-
PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from [Link]
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- RSC Publishing. (2024).
- National Institutes of Health. (n.d.). 5-Bromo-4-iodo-2-methylaniline. PMC.
- ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- BenchChem. (2025).
-
PubChem. (n.d.). 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. Retrieved from [Link]
- University of California. (n.d.).
- NCERT. (n.d.). Amines.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
-
Washington State University. (n.d.). Aniline Safety Procedures. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
-
PubMed Central. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Retrieved from [Link]
- ResearchGate. (n.d.). Halogen-Bond Effects on the Thermo- and Photochromic Behaviour of Anil-Based Molecular Co-crystals.
- ACS Publications. (n.d.). The Halogen Bond. Chemical Reviews.
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?.
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubMed Central. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
Sources
- 1. nj.gov [nj.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 4-Bromo-2-methylaniline | 583-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Bromo-4-methoxy-2-methylaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methoxy-2-methylaniline. The bromination of the precursor, 4-methoxy-2-methylaniline, is a highly exothermic electrophilic aromatic substitution reaction. Failure to properly manage the heat generated can lead to thermal runaway, reduced yield, formation of impurities, and significant safety hazards. This document is structured to provide a clear understanding of the underlying principles, troubleshooting strategies for common issues, and a validated protocol for safe and effective synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm
This section addresses fundamental questions regarding the exothermic nature of the reaction, providing the foundational knowledge required for effective process control.
Q1: Why is the bromination of 4-methoxy-2-methylaniline a highly exothermic reaction?
A: The significant heat release stems from the high reactivity of the aniline derivative's aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating substituents that donate electron density into the benzene ring, particularly at the ortho and para positions.[1][2] This increased electron density makes the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine (Br₂).[3][4] The rapid rate of this electrophilic aromatic substitution reaction leads to a substantial and immediate release of energy as heat, classifying it as a highly exothermic process.[5]
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?
A: The principal risk is a thermal runaway , a situation where the rate of heat generation exceeds the rate of heat removal.[6][7] This can lead to a rapid increase in temperature and pressure, potentially causing the boiling of the solvent, vessel over-pressurization, and even an explosion. From a chemical perspective, poor temperature control leads to a loss of selectivity, resulting in the formation of undesirable side products, such as di- or poly-brominated species.[1][8] This not only reduces the yield and purity of the desired 5-Bromo-4-methoxy-2-methylaniline but also complicates the purification process.
Q3: How does using a protecting group strategy mitigate the exothermic risk?
A: A common and highly effective strategy to control the reaction's vigor is to temporarily protect the amino group.[1][9] This is typically achieved by reacting the 4-methoxy-2-methylaniline with acetic anhydride to convert the highly activating amino (-NH₂) group into a less activating acetamido (-NHCOCH₃) group.[10] The lone pair of electrons on the nitrogen atom in the acetamido group is delocalized by resonance with the adjacent carbonyl group, making them less available to donate into the aromatic ring.[10] This moderation of the ring's reactivity slows down the rate of bromination, making the reaction less exothermic and far more controllable.[9] The protecting group can be easily removed by acid or base hydrolysis after bromination to yield the final product.[1][9]
Section 2: Troubleshooting Guide
This guide provides direct, actionable solutions to specific problems that may be encountered during the synthesis.
Q1: The internal temperature of my reaction is rising rapidly even with slow addition of bromine. What is the immediate course of action?
A: This indicates that the rate of heat generation is overwhelming your cooling system, a precursor to thermal runaway. Execute the following emergency protocol immediately:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Enhance Cooling: Ensure the reaction flask is securely and deeply immersed in the cooling bath. If using a standard ice-water bath, add a salt (e.g., NaCl or CaCl₂) to lower its temperature.[11]
-
Increase Agitation: Ensure the stirring is vigorous to promote efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
Prepare for Quenching: If the temperature continues to rise, prepare a quenching agent. A cold solution of sodium thiosulfate or sodium bisulfite can be added to neutralize the unreacted bromine.[1][12] This should be done cautiously as the quenching reaction can also be exothermic.
Q2: My reaction is complete, but the mixture has a persistent red-brown color. How do I safely remove the excess bromine before work-up?
A: The red-brown color is characteristic of unreacted elemental bromine (Br₂), which is corrosive and can lead to unwanted side reactions during product isolation.[13][14] It must be neutralized ("quenched") before proceeding.
-
While keeping the reaction mixture cool in an ice bath, slowly add a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), dropwise.[1][15]
-
Continue the addition with stirring until the red-brown color completely disappears and the solution becomes colorless or pale yellow.
-
The reaction is: Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆.
-
Once quenching is complete, you can proceed with the extraction and purification steps.
Q3: Analysis of my final product shows significant amounts of a di-brominated impurity. What likely went wrong?
A: The formation of di-brominated impurities is a classic sign of an over-activated aromatic ring or poor reaction control. The most probable causes are:
-
Direct Bromination without Protection: Attempting to brominate the highly activated 4-methoxy-2-methylaniline directly, without first protecting the amino group, makes it very difficult to stop the reaction at the mono-bromination stage.[9]
-
Poor Temperature Control: Allowing the reaction temperature to rise, even with a protected substrate, can increase the reaction rate sufficiently to cause over-bromination.
-
Incorrect Stoichiometry: Adding more than one molar equivalent of the brominating agent will inevitably lead to poly-bromination.
The most robust solution is to employ the amino-protection strategy detailed in the protocol below.
Section 3: Recommended Experimental Protocol
This three-step protocol incorporates a protective group strategy to ensure a controlled and selective synthesis of 5-Bromo-4-methoxy-2-methylaniline.
Safety Precautions: This synthesis involves hazardous materials. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[16] Bromine is extremely corrosive and toxic; handle with extreme care.[17][18]
Step 1: Acetylation (Protection of the Amino Group)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylaniline (1.0 eq.) in glacial acetic acid (approx. 3-4 mL per gram of aniline).
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 10-15 mL per gram of aniline) while stirring.
-
Collect the precipitated white solid, N-(4-methoxy-2-methylphenyl)acetamide, by vacuum filtration. Wash the solid thoroughly with cold water and dry it under vacuum.
Step 2: Controlled Bromination
-
Dissolve the dried N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice-salt bath.[11]
-
In a separate container, prepare a solution of elemental bromine (1.05 eq.) in a small amount of glacial acetic acid.
-
Add the bromine solution to the acetamide solution dropwise via an addition funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back down in an ice bath and quench any excess bromine by slowly adding saturated sodium thiosulfate solution until the red-brown color disappears.
-
Pour the mixture into ice-cold water and collect the precipitated solid by vacuum filtration. Wash thoroughly with water and dry.
Step 3: Hydrolysis (Deprotection)
-
Place the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the mixture to reflux (typically 80-90 °C) and stir for 2-4 hours, monitoring by TLC until the amide is fully hydrolyzed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acid by adding a cold aqueous solution of sodium hydroxide (e.g., 5-10 M) until the solution is basic (pH > 10). This will precipitate the free amine.
-
Collect the solid 5-Bromo-4-methoxy-2-methylaniline by vacuum filtration. Wash the product extensively with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.
Section 4: Data & Visualization
Table 1: Critical Process Parameters for Controlled Bromination
| Parameter | Recommended Value / Range | Rationale |
| Bromination Temperature | 0 - 10 °C | Minimizes the rate of the exothermic reaction, preventing thermal runaway and reducing the formation of poly-brominated byproducts.[1] |
| Bromine Addition Time | 30 - 60 minutes | Allows the cooling system sufficient time to dissipate the heat generated during the reaction, ensuring stable temperature control. |
| Cooling Bath | Ice-water-salt mixture (-10 to -20 °C) | Provides a robust cooling capacity to absorb the heat of reaction effectively.[11] |
| Stirring Rate | Vigorous (vortex formation) | Ensures thermal homogeneity within the reactor, preventing localized hot spots and promoting efficient heat transfer. |
| Quenching Agent | Saturated Na₂S₂O₃ (aq.) | Safely and effectively neutralizes excess, hazardous bromine before product work-up.[12] |
Diagram 1: Troubleshooting a Thermal Excursion
Caption: Workflow for managing a thermal excursion event.
References
- Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Khan Academy. (n.d.).
- Khan Academy India - English. (2022).
- Chemistry LibreTexts. (2024). 16.
- MDPI. (n.d.).
- YouTube. (2020).
- Carl ROTH. (n.d.).
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
- Moodle@Units. (n.d.).
- MSU chemistry. (n.d.).
- Lab Pro Inc. (2026).
- Organic Syntheses Procedure. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-.
- Royal Society of Chemistry: Education. (n.d.). Cooling mixtures | Resource.
- ChemWis. (2024). Conversion of Aniline to 4-Bromoaniline.
- Quora. (2020).
- NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet.
- Vertex AI Search. (2025).
- RSC Education. (n.d.).
- Common Organic Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. echemi.com [echemi.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. labproinc.com [labproinc.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 12. quora.com [quora.com]
- 13. carlroth.com [carlroth.com]
- 14. dollycorporation.com [dollycorporation.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 18. nj.gov [nj.gov]
Optimizing solvent and base for reactions involving 5-Bromo-4-methoxy-2-methylaniline
Technical Support Center: Reaction Optimization Guide for 5-Bromo-4-methoxy-2-methylaniline
Topic: Optimizing solvent and base systems for 5-Bromo-4-methoxy-2-methylaniline (CAS: 102170-53-6 / Related Intermediates) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2]
Introduction: The "Ortho-Effect" Challenge
Welcome to the Technical Support Center. You are likely working with 5-Bromo-4-methoxy-2-methylaniline , a critical pharmacophore often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).[1][2]
This substrate presents a unique dichotomy in reactivity:
-
Electronic Activation: The 4-methoxy group (
) is a strong electron-donating group (EDG), increasing the nucleophilicity of the amine and the electron density of the aromatic ring. -
Steric Deactivation: The 2-methyl group (
) exerts a significant ortho-effect , sterically hindering the amine nitrogen.[1][2] This creates a "kinetic trap" where the molecule is electronically primed to react but sterically blocked.
This guide provides troubleshooting protocols to overcome these competing factors through precise solvent and base modulation.
Module 1: Solvent Selection & Solubility Profiling
User Question: "My starting material dissolves in DMF but the reaction yields are poor. Which solvent system balances solubility with reactivity?"
Technical Insight:
While polar aprotic solvents (DMF, DMSO) dissolve the substrate well, they can sequester cations (
Solvent Decision Matrix
| Reaction Type | Recommended Solvent | Dielectric Const.[1][2] ( | Technical Rationale |
| S | 2-Butanol or DMAc | 16.6 / 37.8 | Protic solvents (alcohols) assist in proton transfer during the transition state of nucleophilic aromatic substitution.[1][2] DMAc is preferred for high-temp (>100°C) rates.[1][2] |
| Buchwald-Hartwig (Amine Coupling) | t-Amyl Alcohol or Toluene | 5.8 / 2.4 | Non-polar solvents prevent catalyst poisoning.[1][2] t-Amyl alcohol helps solubilize inorganic bases without coordinating strongly to Pd.[1][2] |
| Suzuki-Miyaura (Bromide Coupling) | 1,4-Dioxane/H | 2.2 (Dioxane) | The aqueous component is critical for the solubility of the boronic acid and the inorganic base (activation of the boron species).[2] |
Visual Guide: Solvent Logic Flow
Caption: Decision logic for solvent selection based on the specific reactive site (Amine vs. Bromide) of the substrate.
Module 2: Base Optimization & The "Check-Board" Effect
User Question: "I am seeing significant dehalogenation (loss of Bromine) during my coupling reaction. Is my base too strong?"
Technical Insight:
Yes. The 5-bromo position is sensitive.[1][3] Using a strong base like NaO^tBu (Sodium tert-butoxide) can lead to
Base Compatibility Table
| Base | pKa (Conj.[1][2][4] Acid) | Suitability | Risk Profile |
| Cs | 10.3 | High | Ideal for Suzuki/Buchwald.[1][2] The "Cesium Effect" aids solubility in organic media (Toluene/Dioxane).[1] Mild enough to preserve the -Br.[1] |
| K | 12.4 | Medium | Good for Suzuki couplings.[1][2] Requires water (biphasic) to be effective.[1] |
| NaO^tBu | 17.0 | Low (Caution) | Risk: High probability of side reactions.[1][2] Only use if the amine is extremely unreactive due to steric bulk and milder bases fail. |
| DIPEA | 10.75 | High (S | Standard organic base for nucleophilic substitution.[1][2] Soluble, non-nucleophilic, scavenges HCl efficiently.[2] |
Module 3: Troubleshooting the "Ortho-Methyl" Steric Block
User Question: "The reaction stalls at 20% conversion. I suspect the 2-methyl group is blocking the reaction center. How do I push this to completion?"
Technical Insight: The 2-methyl group forces the amine out of planarity with the benzene ring. While this breaks conjugation (making the lone pair more available electronically), it physically blocks the approach of the electrophile or catalyst.
Protocol: Overcoming Steric Hindrance in Buchwald-Hartwig Couplings
-
Ligand Switch: Move from monodentate phosphines (e.g., PPh
) to bulky, electron-rich dialkylbiaryl phosphines.[1][2] -
Pre-activation: Do not mix everything at once.
-
Temperature Ramp: Sterically hindered couplings often have a high activation energy barrier.[1][2]
-
Start at 100°C . If no conversion after 2h, ramp to 120°C (requires sealed tube/pressure vial if using Dioxane).
-
Visual Guide: Mechanism of Steric Management
Caption: Comparison of standard vs. bulky ligand systems in accommodating the 2-methyl steric hindrance.
Module 4: Impurity Profiling & Workup
User Question: "My reaction mixture turned into a black tar. NMR shows broad peaks.[1][2] What happened?"
Technical Insight: Anilines with electron-donating groups (Methoxy + Methyl) are highly susceptible to oxidative polymerization (formation of polyanilines) when exposed to air, especially under basic conditions at high heat.[1][2]
Corrective Protocol:
-
Degassing is Mandatory: Sparge solvents with Argon or Nitrogen for at least 15 minutes before adding the catalyst.[1]
-
Scavenger Workup: If the reaction turns dark/black (Pd black precipitation), filter through a pad of Celite layered with activated charcoal while hot. This removes colloidal palladium and polymeric impurities.[1]
-
Storage: Store the isolated amine intermediate under inert gas at 4°C. The free base is unstable; consider converting it to the HCl salt for long-term storage.
References
-
Osimertinib Synthesis & Intermediates
-
Buchwald-Hartwig Conditions for Ortho-Substituted Anilines
-
Solvent Effects in S
Ar Reactions:
Sources
Challenges in the purification of substituted anilines and their solutions
Ticket ID: ANL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Nature of Anilines
Welcome to the technical support hub for aromatic amine purification. Substituted anilines present a unique triad of challenges in organic synthesis: oxidative instability (browning), silanol interactions (tailing on columns), and pH-dependent solubility (extraction woes).
This guide does not just list steps; it provides the mechanistic logic to troubleshoot your specific failure mode.
Module 1: Chromatography Troubleshooting (Tailing & Streaking)
User Issue: "I ran a column on my aniline derivative. The product streaked from the baseline to the solvent front, and I lost 40% of my mass."
The Root Cause: Silanol Hydrogen Bonding
Silica gel (
-
Mechanism: The lone pair on the aniline nitrogen coordinates strongly with the acidic proton of the silanol. This is not simple adsorption; it is a "stick-and-drag" interaction that causes peak broadening (tailing) and sometimes acid-catalyzed decomposition.
The Solution: The "Amine Flush" Protocol
You must deactivate the acidic sites on the silica before or during the run.
Protocol A: The Triethylamine (TEA) Pre-Flush (Recommended)
This method is superior because it prevents your product from ever seeing an active silanol site.
-
Pack the column with your standard solvent system (e.g., Hexane/EtOAc).
-
Flush the column with 2 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .
-
Rinse with 1 CV of neutral mobile phase to remove excess free TEA.
-
Load your sample.
-
Elute normally. The TEA has already capped the active silanol sites.
Protocol B: The Mobile Phase Modifier
If you cannot pre-flush, add 0.5% to 1% TEA or 1%
-
Warning: TEA has a high boiling point. If your product is volatile, this will contaminate it. In that case, use Ammonia.[1]
Visualization: Silanol Deactivation Mechanism
Figure 1: Mechanism of silica deactivation. Triethylamine (TEA) preferentially binds to acidic silanol sites, allowing the aniline product to elute without tailing.
Module 2: Oxidation & Storage (The "Brown Goo" Phenomenon)
User Issue: "My aniline was a clear oil yesterday. Today it is a black tar. What happened?"
The Root Cause: Radical Polymerization
Anilines are electron-rich and prone to oxidation by atmospheric oxygen. This forms radical cations that couple to form azo-linkages, hydrazines, and eventually dark, complex polymers (polyanilines).
-
Catalysts: Light, heat, and trace metals accelerate this.
Troubleshooting & Recovery
| State of Sample | Recommended Action |
| Slightly Brown | Filtration: Dissolve in minimal DCM and pass through a small pad of silica or activated charcoal. |
| Black/Tar | Kugelrohr Distillation: Distillation is the only way to recover pure amine from polymerized tar. Recrystallization will trap the "goo" in the crystal lattice. |
| Long-Term Storage | Salt Formation: Convert the free base to the HCl or Oxalate salt immediately. Salts are oxidation-resistant solids. |
Protocol: Conversion to HCl Salt for Storage
-
Dissolve the aniline in Diethyl Ether or Dioxane.
-
Add 2M HCl in Ether (or bubble HCl gas) dropwise at 0°C.
-
The white precipitate (Aniline·HCl) is stable for years.
-
To recover free base: Partition between EtOAc and saturated
.
Module 3: Acid-Base Extraction (The pH Trap)
User Issue: "I washed my reaction with acid to remove impurities, but my yield is zero."
The Causality: pKa Miscalculation
The pKa of the anilinium ion (conjugate acid) is roughly 4.6, but substituents shift this dramatically.
-
Electron Withdrawing Groups (EWG): (e.g., -NO2, -CN, -F) decrease basicity. The pKa drops to 1–2.
-
Electron Donating Groups (EDG): (e.g., -OMe, -Me) increase basicity. The pKa rises to 5–6.
The Rule of 2:
-
To keep aniline in Organic Layer : pH must be > (pKa + 2).
-
To pull aniline into Aqueous Layer : pH must be < (pKa - 2).
Data Table: Substituent Effects on Extraction Strategy
| Substituent | Effect | Approx pKa (Conj. Acid) | To Extract into Water (Acid Wash) | To Recover to Organic (Basify) |
| 4-Methoxy (-OMe) | Strong EDG | ~5.3 | Use 1M HCl (pH < 3) | Use Sat. NaHCO3 (pH ~8) |
| Unsubstituted (-H) | Neutral | 4.6 | Use 1M HCl (pH < 2) | Use 1M NaOH (pH > 10) |
| 4-Chloro (-Cl) | Weak EWG | ~4.0 | Use 1M HCl (pH < 2) | Use 1M NaOH (pH > 10) |
| 4-Nitro (-NO2) | Strong EWG | ~1.0 | Requires 6M HCl (pH < -1) | Water wash is sufficient (pH 7) |
Note: 4-Nitroaniline is so weakly basic that it often stays in the organic layer even with dilute acid washes.
Visualization: Extraction Logic Flow
Figure 2: Decision tree for acid-base extraction based on substituent electronics. Note that strong electron-withdrawing groups prevent standard acid extraction.
Module 4: Recrystallization vs. Distillation
User Issue: "My solid aniline is slightly oily and won't crystallize."
The "Oiling Out" Problem
Anilines often melt near room temperature or form supersaturated oils.
-
Solution: Use a "Anti-Solvent" diffusion method or scratch the glass to induce nucleation.
Recommended Solvent Systems
-
Ethanol / Water: Dissolve in hot ethanol, add warm water until turbid, cool slowly. (Best for polar anilines).
-
Hexane / Toluene: Dissolve in minimal hot toluene, add hexane. (Best for lipophilic anilines).
Distillation (The Gold Standard for Liquids)
For liquid anilines, Vacuum Distillation is superior to chromatography.
-
Requirement: Use a Kugelrohr or Short-path apparatus.
-
Pressure: Must be under high vacuum (< 1 mmHg) to keep the boiling point below the decomposition temperature (usually < 150°C).
-
Trick: Add a pinch of Zinc dust to the distillation flask. It inhibits oxidative polymerization during heating.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The definitive source for specific pKa and boiling point data).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Deactivating Silica.
-
BenchChem Technical Support. Preventing Oxidation of Anilines During Storage.
Sources
Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed Reactions of 5-Bromo-4-methoxy-2-methylaniline
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[1] The substrate, 5-Bromo-4-methoxy-2-methylaniline, is a valuable building block due to its trifunctional nature, presenting opportunities for diverse synthetic elaborations. However, its inherent reactivity profile, characterized by an electron-rich aromatic ring and a nucleophilic amino group, can also lead to undesired byproduct formation during palladium-catalyzed reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and minimize common byproducts encountered when working with this specific substrate. By understanding the underlying mechanistic principles and the impact of various reaction parameters, you can optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in palladium-catalyzed reactions with 5-Bromo-4-methoxy-2-methylaniline?
A1: The primary byproducts typically encountered are:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 4-methoxy-2-methylaniline.
-
Homocoupling: Dimerization of the starting material to form a biphenyl derivative.
-
Protodeborylation (in Suzuki-Miyaura reactions): Cleavage of the C-B bond of the boronic acid/ester coupling partner, leading to the formation of the corresponding arene.
-
Side reactions involving the aniline group: The aniline moiety can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[2]
Q2: My reaction is producing a significant amount of the hydrodehalogenated byproduct. What are the likely causes?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and can be promoted by several factors.[3] Potential sources of the hydride species responsible for this reduction include the solvent (e.g., alcohols), the base, or impurities in the reagents. The reaction temperature and the nature of the phosphine ligand also play a crucial role.
Q3: I am observing the formation of a dimeric byproduct. How can I suppress this homocoupling reaction?
A3: Homocoupling of the aryl bromide can occur, particularly at higher temperatures and catalyst loadings.[4] This side reaction is often more prevalent when the desired cross-coupling reaction is slow. The choice of palladium precursor, ligand, and base can significantly influence the rate of homocoupling versus the desired cross-coupling.
Q4: In my Suzuki-Miyaura coupling, I am seeing a lot of the unreacted boronic acid and the corresponding arene from protodeborylation. What can I do to improve the coupling efficiency?
A4: Protodeborylation is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered boronic acids.[5] The presence of water and the choice of base are critical factors. Using anhydrous solvents and selecting an appropriate base can help minimize this undesired pathway.
Troubleshooting Guides
Guide 1: Minimizing Hydrodehalogenation
Hydrodehalogenation is a reductive process that competes with the desired cross-coupling reaction. The mechanism often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl bromide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Detailed Steps & Explanations:
-
Evaluate Solvent and Base:
-
Causality: Solvents like isopropanol or ethanol can act as hydride donors, especially at elevated temperatures.[3] Certain bases, such as sodium tert-butoxide, can also promote hydrodehalogenation under specific conditions.
-
Recommendation: Switch to a non-protic solvent such as toluene, dioxane, or THF. Consider using a weaker base like cesium carbonate or potassium phosphate, which are generally less prone to promoting hydrodehalogenation.[6]
-
-
Optimize Ligand Selection:
-
Causality: The electronic and steric properties of the phosphine ligand significantly impact the rates of the elementary steps in the catalytic cycle.[7] Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product over competing side reactions.
-
Recommendation: Screen a panel of ligands. For Buchwald-Hartwig aminations, biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[8] For Suzuki-Miyaura couplings, ligands like SPhos or XPhos can also be beneficial.
-
-
Adjust Reaction Temperature:
-
Causality: Higher temperatures can increase the rate of hydrodehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the undesired hydrodehalogenation.
-
-
Consider Palladium Precursor:
-
Causality: The choice of palladium precursor can influence the concentration of the active Pd(0) species and the formation of palladium hydrides.
-
Recommendation: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can sometimes give more reproducible results and lower levels of byproducts compared to in situ reduction of Pd(II) sources like Pd(OAc)₂.[9]
-
Data Presentation: Effect of Ligand and Base on Hydrodehalogenation
| Ligand | Base | Solvent | Temperature (°C) | Desired Product (%) | Hydrodehalogenation (%) |
| P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 75 | 20 |
| XPhos | K₃PO₄ | Toluene | 100 | 92 | 5 |
| SPhos | Cs₂CO₃ | Dioxane | 90 | 95 | <2 |
Note: This is illustrative data and actual results may vary.
Guide 2: Suppressing Homocoupling of the Aryl Bromide
Homocoupling typically proceeds through an oxidative addition of two molecules of the aryl bromide to a Pd(0) center, followed by reductive elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Steps & Explanations:
-
Decrease Catalyst Loading:
-
Causality: Higher concentrations of the palladium catalyst can increase the probability of two aryl bromide molecules coordinating to the same metal center, leading to homocoupling.
-
Recommendation: Reduce the catalyst loading to the minimum required for efficient conversion (e.g., from 2 mol% to 1 mol% or lower).
-
-
Optimize Ligand-to-Metal Ratio:
-
Causality: An insufficient amount of ligand relative to the palladium can lead to the formation of less-ligated, highly reactive palladium species that are more prone to promoting homocoupling.
-
Recommendation: Ensure a sufficient excess of ligand is used. A ligand-to-palladium ratio of 1.2:1 to 2:1 is a good starting point.[10]
-
-
Lower Reaction Temperature:
-
Causality: As with hydrodehalogenation, higher temperatures can accelerate the rate of homocoupling.
-
Recommendation: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Screen Different Palladium Sources:
-
Causality: The nature of the palladium precursor can affect the steady-state concentration of the active catalyst and its aggregation state, which can influence the extent of homocoupling.
-
Recommendation: If using Pd(OAc)₂, consider switching to a precatalyst like a palladacycle or a Pd(0) source like Pd₂(dba)₃.
-
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-2-methylaniline
-
To an oven-dried reaction vessel, add 5-Bromo-4-methoxy-2-methylaniline (1.0 equiv), the desired amine coupling partner (1.1-1.2 equiv), the chosen phosphine ligand (1.2-2.4 mol%), and the palladium precursor (1-2 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Add the base (e.g., K₃PO₄, Cs₂CO₃; 1.5-2.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Suzuki-Miyaura Coupling of 5-Bromo-4-methoxy-2-methylaniline
-
To an oven-dried reaction vessel, add 5-Bromo-4-methoxy-2-methylaniline (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the phosphine ligand (1.2-2.4 mol%), and the palladium precursor (1-2 mol%).
-
Add the base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the reaction to room temperature and perform an aqueous workup as described in the Buchwald-Hartwig protocol.
-
Purify the crude product by column chromatography.
Conclusion
Minimizing byproduct formation in palladium-catalyzed reactions of 5-Bromo-4-methoxy-2-methylaniline requires a systematic approach to reaction optimization. By carefully considering the choice of ligand, base, solvent, and temperature, researchers can significantly improve the yield and purity of their desired products. This guide provides a starting point for troubleshooting common issues, but it is important to remember that the optimal conditions will be specific to each unique combination of coupling partners.
References
- Buchwald–Hartwig amination - Grokipedia.
- Palladium-catalyzed cross-alkynylation of aryl bromides by sodium tetraalkynylaluminates.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]
-
Catalytic Hydrodehalogenation Reactions. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate. Available at: [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions | Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps - Beilstein Journals. Available at: [Link]
-
Transition Metal Catalyzed Annulation Reactions. Part 4. Palladium-Catalyzed C-H Activation at Methoxy Groups for Cross-Coupling Reactions: A New Approach to Substituted Benzo[b]furans. | Article Information | J-GLOBAL. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the regioselectivity of reactions with 5-Bromo-4-methoxy-2-methylaniline
A Guide to Improving Regioselectivity in Synthetic Transformations
Welcome to the technical support center for 5-Bromo-4-methoxy-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions with this highly substituted aniline. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights. Our goal is to empower you to overcome challenges with regioselectivity and achieve your desired synthetic outcomes.
Understanding the Reactivity of 5-Bromo-4-methoxy-2-methylaniline
5-Bromo-4-methoxy-2-methylaniline is a versatile building block in organic synthesis, but its rich functionality can also present challenges in controlling the regioselectivity of subsequent reactions. The aromatic ring is influenced by four distinct substituents:
-
Amino (-NH₂): A strongly activating, ortho-, para- directing group.
-
Methoxy (-OCH₃): A strongly activating, ortho-, para- directing group.
-
Methyl (-CH₃): A weakly activating, ortho-, para- directing group.
-
Bromo (-Br): A deactivating, ortho-, para- directing group.
The interplay of the electronic effects of these groups, combined with steric hindrance from the ortho-methyl group, dictates the preferred position of substitution. This guide will help you understand and control these factors to achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 5-Bromo-4-methoxy-2-methylaniline and observing a mixture of products. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in electrophilic aromatic substitution (EAS) with this substrate requires careful consideration of the directing effects of the substituents and the reaction conditions. The amino and methoxy groups are the most powerful activators, strongly directing incoming electrophiles to their ortho and para positions.[1]
Let's analyze the available positions on the ring:
-
C3-position: ortho to the -CH₃ group and meta to the -NH₂ and -OCH₃ groups. This position is electronically disfavored.
-
C6-position: ortho to the -NH₂ group and meta to the -OCH₃ and -Br groups. This position is electronically activated by the powerful amino group.
Primary Cause of Low Regioselectivity:
The primary cause of obtaining a mixture of products is the high reactivity of the aniline, which can lead to multiple substitutions and reactions at undesired positions. The strong activating nature of the amino group often leads to over-reaction, such as polyhalogenation.[2]
Troubleshooting Strategies:
-
Protect the Amino Group: The most effective strategy to control the reactivity of the aniline is to protect the amino group, typically as an amide (e.g., acetanilide). This has two key benefits:
-
It moderates the activating effect of the nitrogen, preventing over-reaction.
-
The bulky protecting group will sterically hinder the C6-position, favoring substitution at the less hindered C3-position if electronically favorable, or directing to the para-position of the amide.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Choice of Reagents: Use milder reagents where possible. For example, for bromination, instead of Br₂ in a polar solvent, consider using N-bromosuccinimide (NBS) in a non-polar solvent.
-
Visualizing the Directing Effects:
Caption: Electronic activation and steric hindrance on the aniline ring.
Question 2: I am trying to perform a Friedel-Crafts acylation/alkylation on 5-Bromo-4-methoxy-2-methylaniline, but the reaction is not working. What is the issue?
Answer:
Friedel-Crafts reactions typically fail with anilines. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[3] This deactivates the ring towards electrophilic substitution.
Troubleshooting Strategies:
-
Protect the Amino Group: As with other EAS reactions, protecting the amino group as an amide is the most effective solution. The resulting acetanilide is less basic and will not irreversibly complex with the Lewis acid catalyst, allowing the Friedel-Crafts reaction to proceed.[4]
-
Use of Milder Lewis Acids: In some cases, using a milder Lewis acid catalyst may be beneficial, but protection of the amino group is generally the more reliable approach.
Metal-Catalyzed Cross-Coupling Reactions
Question 3: I want to perform a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction. Will the reaction be regioselective for the C-Br bond?
Answer:
Yes, these palladium-catalyzed cross-coupling reactions are highly regioselective for the carbon-bromine bond. The C-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle compared to the C-N, C-O, or C-C bonds of the substituents.
Troubleshooting and Optimization:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electron-rich and potentially sterically hindered substrates. For Suzuki couplings with ortho-substituted bromoanilines, catalysts like CataCXium A palladacycle have shown good results.[5]
-
Base Selection: The choice of base is critical. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used.
-
Unprotected Aniline: It is often possible to perform Suzuki and Sonogashira couplings on unprotected anilines.[5][6] This simplifies the synthetic route by avoiding protection and deprotection steps. However, if side reactions involving the amino group are observed, protection may be necessary.
Experimental Protocol: Suzuki Coupling of 5-Bromo-4-methoxy-2-methylaniline (General Procedure)
-
Materials:
-
5-Bromo-4-methoxy-2-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O mixture)
-
-
Procedure:
-
To a reaction vessel, add 5-Bromo-4-methoxy-2-methylaniline, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Recommended Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (example) | Ligand (example) | Base (example) | Solvent (example) |
| Suzuki | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |
Nucleophilic Aromatic Substitution (NAS)
Question 4: Is it possible to perform a nucleophilic aromatic substitution on 5-Bromo-4-methoxy-2-methylaniline to replace the bromo substituent?
Answer:
Nucleophilic aromatic substitution (NAS) on this substrate is generally very difficult. NAS reactions require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[2] 5-Bromo-4-methoxy-2-methylaniline is an electron-rich system due to the presence of the strongly activating amino and methoxy groups, which disfavors NAS.
Alternative Strategies:
If you wish to introduce a nucleophile at the position of the bromine atom, metal-catalyzed cross-coupling reactions are the preferred method. For example:
-
To introduce an amino group, use the Buchwald-Hartwig amination.
-
To introduce an alkoxy group, use the Buchwald-Hartwig ether synthesis.
-
To introduce a cyano group, use a palladium- or copper-catalyzed cyanation reaction.
Visualizing Reaction Pathways:
Caption: Primary reaction pathways for the substrate.
References
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. (2021). PubMed. Retrieved January 28, 2026, from [Link]
-
An Expedited, Regiospecific para-Bromination of Activated Aryls. (n.d.). TopSCHOLAR. Retrieved January 28, 2026, from [Link]
-
Nitration of Aniline. (n.d.). Khan Academy. Retrieved January 28, 2026, from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]
-
Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Retrieved January 28, 2026, from [Link]
-
Regioselective electrophilic aromatic bromination: Theoretical analysis and experimental verification. (n.d.). Harbin Institute of Technology. Retrieved January 28, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved January 28, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved January 28, 2026, from [Link]
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An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
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Friedel-Crafts reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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Ortho effect. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]
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Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. Retrieved January 28, 2026, from [Link]
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Is the Friedel-Crafts acylation of aniline difficult? (2018). Quora. Retrieved January 28, 2026, from [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved January 28, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
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Ortho-effect in substituted aromatic acids and bases. (2014). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]
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Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
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Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved January 28, 2026, from [Link]
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Reactions for making widely used aniline compounds break norms of synthesis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. Retrieved January 28, 2026, from [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
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Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. (n.d.). Retrieved January 28, 2026, from [Link]
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Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. (n.d.). Green Chemistry. Retrieved January 28, 2026, from [Link]
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Why doesn't aniline undergo Friedel-Crafts alkylation? (2017). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021). PubMed. Retrieved January 28, 2026, from [Link]
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Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. (2010). ACS Publications. Retrieved January 28, 2026, from [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. Retrieved January 28, 2026, from [Link]
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On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? (2020). Quora. Retrieved January 28, 2026, from [Link]
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Despite the amino group being an ortho/para director, nitration o... (n.d.). Study Prep in Pearson+. Retrieved January 28, 2026, from [Link]
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Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook. Retrieved January 28, 2026, from [Link]
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TmpF6 - Electrophilic Substitution Reaction of Aniline. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]
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Troubleshooting guide for the scale-up of 5-Bromo-4-methoxy-2-methylaniline synthesis
Technical Support Center: Synthesis of 5-Bromo-4-methoxy-2-methylaniline
Introduction
5-Bromo-4-methoxy-2-methylaniline is a key substituted aniline intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. While the synthesis appears straightforward on paper, its scale-up is often plagued by challenges related to selectivity, purity, and yield. The high activation of the aromatic ring by both the amino and methoxy groups makes it susceptible to side reactions, particularly over-bromination.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and detailed protocols to navigate the complexities of scaling up this synthesis. We will address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Recommended Synthetic Workflow
The most reliable and scalable method to achieve high selectivity and purity involves a three-step process: protection of the highly activating amino group, followed by electrophilic bromination, and concluding with deprotection. This strategy mitigates the common issue of over-bromination by temporarily reducing the ring's activation.[1][3]
Caption: Recommended three-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and scale-up.
Q1: My final product yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several stages of the process. Let's break down the potential causes:
-
Incomplete Reactions: One or more of the three steps (acetylation, bromination, hydrolysis) may not have gone to completion.
-
Troubleshooting: Monitor each reaction step using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the disappearance of the starting material spot/peak before proceeding to the work-up. For the bromination step, if it stalls, a slight excess (1.05 equivalents) of the brominating agent can be added after confirming the presence of starting material.
-
-
Mechanical Losses during Work-up: Product can be lost during extractions, filtrations, and transfers, especially during scale-up.
-
Troubleshooting: Ensure phase separation during aqueous work-ups is complete. After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. When filtering, wash the filter cake with a small amount of cold solvent to recover product retained on the filter paper.
-
-
Side Reactions: The formation of byproducts, such as the over-brominated compound, directly consumes your intermediate, reducing the final yield.[4]
-
Troubleshooting: The most effective solution is to follow the protective group strategy outlined above. If direct bromination is attempted, strict control over temperature (0-5 °C) and the slow, subsurface addition of the brominating agent are critical.[4]
-
-
Degradation during Hydrolysis: Harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to product degradation.
-
Troubleshooting: For acidic hydrolysis, using HCl in ethanol at reflux is typically effective. For basic hydrolysis, NaOH in an aqueous ethanol mixture is common. Monitor the reaction closely by TLC and stop the reaction as soon as the acetylated intermediate is consumed.
-
Q2: I am observing a significant amount of a di-brominated impurity in my final product. How can I prevent this over-bromination?
A2: This is the most common challenge in this synthesis. The aniline starting material has two strongly activating groups (NH₂ and OCH₃), making the aromatic ring highly nucleophilic and prone to multiple substitutions.[1][2]
-
Primary Cause: Direct bromination of the unprotected 4-methoxy-2-methylaniline. The high electron density on the ring leads to a rapid second bromination, typically at the 3-position, to yield 3,5-dibromo-4-methoxy-2-methylaniline.
-
Primary Solution: Amine Protection: The most robust solution is to protect the amine as an acetanilide.[1][3] The acetyl group moderates the activating effect of the nitrogen lone pair by delocalizing it into the carbonyl group. This deactivation is sufficient to prevent the second bromination under controlled conditions.
-
Secondary Solutions (If protection is not feasible):
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for substrates prone to over-bromination as it provides a low, steady concentration of electrophilic bromine.[5][6]
-
Solvent Choice: Performing the reaction in a less polar solvent like carbon disulfide (CS₂) or dichloromethane instead of a protic solvent like acetic acid can reduce the ionizing power and reactivity of the brominating agent.[2][7]
-
Strict Stoichiometry and Temperature Control: Use no more than 1.0 equivalent of the brominating agent and add it slowly to a solution kept at a low temperature (e.g., 0 °C) to manage the exothermic reaction and favor mono-substitution.
-
Q3: My final product is a dark oil or a discolored solid that is difficult to crystallize. What causes this and how can I get a clean, crystalline product?
A3: Anilines as a class are highly susceptible to air oxidation, which produces colored, often polymeric, impurities.[1] This is exacerbated by residual acid or base from the work-up and exposure to light and heat.
-
Minimizing Oxidation:
-
Inert Atmosphere: During the final deprotection and work-up steps, working under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Quenching: After bromination, ensure any excess brominating agent is quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the orange/brown color dissipates.[4]
-
Neutralization: After acidic or basic hydrolysis, carefully neutralize the reaction mixture. Ensure the final pH of the aqueous layer is neutral (pH ~7) before final extraction.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final solid product. A common solvent system is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Cool slowly to allow for crystal formation.
-
Activated Carbon Treatment: If the color is persistent, you can add a small amount of activated carbon (charcoal) to the hot solution during recrystallization, let it sit for a few minutes, and then filter it hot through a pad of celite to remove the carbon and adsorbed colored impurities.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable option. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective for separating the desired product from more polar oxidized impurities and less polar byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Is the amine protection step absolutely necessary?
A1: While direct bromination is possible, it is not recommended for scale-up due to poor regioselectivity and a high likelihood of over-bromination.[2][8] The protection-bromination-deprotection sequence is a classic, reliable strategy that consistently provides higher purity and yield, simplifying downstream purification and making the process more controllable and reproducible on a larger scale.[3]
Q2: Which brominating agent is better for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: Both have pros and cons for scale-up. The choice depends on process safety, cost, and the desired level of control.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, can lead to over-bromination. | Milder, more selective for mono-bromination.[6] |
| Handling | Corrosive, volatile liquid requiring specialized handling procedures and equipment (e.g., sealed addition funnels, scrubbers).[9][10][11] | Crystalline solid, easier and safer to handle and weigh. |
| Byproducts | Produces HBr, which is corrosive and requires neutralization. | Produces succinimide, which is water-soluble and easily removed during work-up. |
| Cost | Generally less expensive per mole of bromine. | More expensive than Br₂. |
Recommendation: For initial scale-up and processes where selectivity and safety are paramount, NBS is the superior choice . For cost-sensitive, large-scale manufacturing where handling infrastructure is robust, Br₂ may be used, but requires more stringent process control.
Q3: What are the most critical safety precautions for this synthesis?
A3: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Bromine/NBS: Both are strong oxidizing agents. Elemental bromine is extremely corrosive and toxic upon inhalation and skin contact.[12][13] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, splash goggles, a face shield, and a lab coat.[11] Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.
-
Acids and Bases: Acetic anhydride, acetyl chloride, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE and be prepared to neutralize spills. The hydrolysis step can be exothermic and should be performed with adequate cooling.
-
Solvents: Use flammable organic solvents only in a fume hood and away from ignition sources.
-
Exothermic Reactions: Both the bromination and the neutralization of strong acids can be highly exothermic. Use an ice bath for cooling and add reagents slowly to maintain temperature control, especially during scale-up where the surface-area-to-volume ratio decreases.
Detailed Experimental Protocols
Protocol 1: Acetylation of 4-methoxy-2-methylaniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 1-2 hours. Monitor the reaction completion by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Isolation: The white precipitate of N-(4-methoxy-2-methylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum.
Protocol 2: Bromination of N-(4-methoxy-2-methylphenyl)acetamide
-
Setup: In a flask protected from light, dissolve the dried N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 10-15 °C in an ice-water bath.
-
Bromination: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled acetanilide solution over 30-60 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice water. If any unreacted bromine color persists, add a saturated solution of sodium thiosulfate dropwise until the solution is colorless.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with copious amounts of water, and dry. This crude product is N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.
Protocol 3: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide
-
Setup: In a round-bottom flask with a reflux condenser, suspend the crude bromo-acetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and then in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12) to precipitate the free amine.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-methoxy-2-methylaniline. Further purification can be achieved by recrystallization as described in the troubleshooting section.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Google Patents. (CN103787895A) Production process for synthesizing 4-bromo-2-methylaniline.
-
Nature Portfolio. (2025). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
CBSE. CBSE EXAMINATION PAPER-2025. [Link]
- Google Patents. (CN102199099A) Method for preparing 3-bromo-4-methoxyaniline.
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
Wikipedia. Aniline. [Link]
-
ICL Group. BROMINE - Safety Handbook. [Link]
-
Homework.Study.com. Suggest a mechanism for the bromination of aniline. [Link]
- Google Patents. (US4188342A)
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
RSC Education. Handling liquid bromine and preparing bromine water. [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]
-
ACS Publications. (2022). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
Chemical Science (RSC Publishing). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]
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Impact of reagent quality on the synthesis of 5-Bromo-4-methoxy-2-methylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methoxy-2-methylaniline. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure. Our focus is on the critical impact of reagent quality on the reaction outcome, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-4-methoxy-2-methylaniline?
A1: The most prevalent method for the synthesis of 5-Bromo-4-methoxy-2-methylaniline is through the electrophilic aromatic substitution of 4-methoxy-2-methylaniline using a suitable brominating agent.[1] N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its selectivity and milder reaction conditions compared to liquid bromine.[1][2] Given the activating nature of the aniline, protection of the amino group as an acetamide is a prudent step to prevent over-bromination and control regioselectivity.[3][4]
Q2: Why is the quality of the starting material, 4-methoxy-2-methylaniline, so critical?
A2: The purity of the starting material, 4-methoxy-2-methylaniline, is paramount as impurities can lead to the formation of undesired side products that may be difficult to separate from the final product.[5] Common impurities could include isomers or related compounds from its synthesis. These impurities can compete in the bromination reaction, leading to a complex product mixture and a lower yield of the desired 5-Bromo-4-methoxy-2-methylaniline.
Q3: What are the expected regioisomers in this bromination, and how can I control their formation?
A3: The starting material, 4-methoxy-2-methylaniline, has two activating groups: a strong activating amino group and a methoxy group, along with a weakly activating methyl group. Both the amino and methoxy groups are ortho, para-directing. The bromine will preferentially substitute at positions activated by these groups. The primary challenge is to achieve bromination at the C-5 position. Protecting the highly activating amino group as an acetamide can modulate its directing effect and improve the regioselectivity of the bromination.[3][6]
Q4: How does the quality of N-Bromosuccinimide (NBS) affect the reaction?
A4: The purity of NBS is crucial for a successful and clean reaction. Old or improperly stored NBS can decompose, releasing free bromine.[7] This can lead to a less selective reaction and the formation of di-brominated byproducts.[7] It is recommended to use freshly recrystallized or high-purity NBS for optimal results.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Bromo-4-methoxy-2-methylaniline.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Poor Quality Starting Material | Analyze the purity of the 4-methoxy-2-methylaniline using techniques like GC-MS or NMR. If significant impurities are detected, purify the starting material by distillation or chromatography before use. |
| Inactive Brominating Agent | Use a fresh batch of high-purity N-Bromosuccinimide (NBS). If the NBS has been stored for an extended period, consider recrystallizing it from water or acetic acid.[7] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side product formation. |
| Suboptimal Reaction Conditions | The choice of solvent can significantly influence the reaction's success. Acetic acid or dichloromethane are commonly used solvents for such brominations.[2] Experiment with different solvent systems to find the optimal conditions for your specific setup. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Step |
| Unprotected Amino Group | The highly activating nature of the primary amine can lead to multiple brominations and poor regioselectivity.[4] It is highly recommended to protect the amino group as an acetamide before the bromination step. This moderates the activating effect and improves the desired regioselectivity.[3] |
| Reaction Temperature Too High | High temperatures can reduce the selectivity of the bromination. Maintain a low and controlled temperature during the addition of the brominating agent, typically between 0-5 °C.[2] |
| Incorrect Solvent Polarity | The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution.[8] A non-polar solvent like carbon disulfide can sometimes improve selectivity compared to more polar solvents.[8] |
Problem 3: Formation of Di-brominated Byproduct
| Potential Cause | Troubleshooting Step |
| Excess Brominating Agent | Use a stoichiometric amount of the brominating agent (NBS). Carefully calculate the molar equivalents and add the NBS portion-wise to the reaction mixture, monitoring the progress by TLC. |
| Highly Activated Substrate | As mentioned previously, protecting the amino group as an acetamide will significantly reduce the ring's activation and minimize the risk of di-bromination.[6] |
| Presence of Free Bromine in NBS | Ensure the use of high-purity NBS to avoid uncontrolled bromination by free bromine.[7] |
Problem 4: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Close-Boiling Isomers | If isomeric byproducts are present, simple recrystallization may not be sufficient. Employ column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, attempt to purify it using column chromatography. Conversion to a hydrochloride salt can sometimes facilitate crystallization and improve handling.[2] |
| Contamination with Succinimide | Succinimide is a byproduct of the NBS bromination. It is generally insoluble in non-polar solvents like dichloromethane and can be removed by filtration. Washing the organic layer with water during the work-up also helps in its removal. |
Experimental Protocols
Protocol 1: Acetylation of 4-methoxy-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxy-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Bromination of N-(4-methoxy-2-methylphenyl)acetamide
-
Dissolve the dried N-(4-methoxy-2-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.[2]
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add one molar equivalent of N-Bromosuccinimide (NBS) in small portions over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.[2]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for another 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.
Protocol 3: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide
-
To the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the liberated 5-Bromo-4-methoxy-2-methylaniline with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Optimizing Regioselectivity
Caption: Decision-making for improving regioselectivity.
References
- CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents.
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents.
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents.
-
Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. Available at: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline - PubChem. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PubMed. Available at: [Link]
-
An Expedited, Regiospecific para-Bromination of Activated Aryls - TopSCHOLAR. Available at: [Link]
-
Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium … - ResearchGate. Available at: [Link]
-
4-bromo-2-methoxy-n-methylaniline hydrochloride (C8H10BrNO) - PubChemLite. Available at: [Link]
-
A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. Available at: [Link]
-
(PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes - ResearchGate. Available at: [Link]
-
reaction mechanism - Bromination of acetanilide - Chemistry Stack Exchange. Available at: [Link]
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Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Available at: [Link]
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Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate - WUR eDepot. Available at: [Link]
-
Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. Available at: [Link]
-
The Role of 4-Methoxy-2-methylaniline in Cutting-Edge Research and Development - Insights from NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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CBSE EXAMINATION PAPER-2025. Available at: [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
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What is the mechanism for a Mono-brominated aniline? And please explain.. Available at: [Link]
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4-Methoxy-2-methylaniline - High purity | EN - Georganics. Available at: [Link]
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ChemInform Abstract: Bromination Regiochemistry of 4-Phenyl-2,7-dichloro-2H-chryseno-[6,5-e][9][10]phosphinine 2-Oxide. - ResearchGate. Available at: [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Available at: [Link]
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Supporting Information - MPG.PuRe. Available at: [Link]
-
Bromination of Aniline (video) | Amines - Khan Academy. Available at: [Link]
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Validation & Comparative
1H and 13C NMR Analysis Guide: 5-Bromo-4-methoxy-2-methylaniline
Introduction & Structural Context
5-Bromo-4-methoxy-2-methylaniline is a critical trisubstituted benzene intermediate, often employed in the synthesis of kinase inhibitors and complex heterocycles via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
The primary analytical challenge with this molecule is not merely assignment, but regioisomer differentiation . During bromination of the precursor (4-methoxy-2-methylaniline), the directing effects of the amino (-NH2) and methoxy (-OCH3) groups compete, potentially yielding the 4-bromo-5-methoxy isomer as a significant impurity.
This guide compares the target molecule against its regioisomer, providing a self-validating NMR protocol to ensure structural integrity before downstream synthesis.
Molecular Profile[1][2][3][4][5][6]
-
Formula: C8H10BrNO
-
Molecular Weight: 216.08 g/mol
-
Key Features: Electron-rich aniline core; sterically crowded substitution pattern; para-positioned aromatic protons.
Experimental Protocol (Standardized)
To ensure reproducibility and minimize solvent-induced shift variations (particularly for the labile -NH2 protons), the following protocol is recommended.
Sample Preparation[2][5][7][8]
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.
-
Reasoning: DMSO minimizes aggregation and sharpens the exchangeable -NH2 signal, allowing for integration verification. CDCl3 often leads to broad, unobservable amine peaks.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Instrument Parameters
-
1H NMR: Minimum 400 MHz. Number of Scans (NS) = 16.[1] Relaxation Delay (D1) = 1.0 s.
-
13C NMR: Minimum 100 MHz (carbon frequency).[2][3] NS = 512. Power-gated decoupling.
1H NMR Analysis & Assignment
Predicted Spectral Data (DMSO-d6)
Note: Chemical shifts (δ) are estimates based on substituent additivity rules (Z-scores) relative to benzene.
| Assignment | Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Structural Insight |
| Ar-H | H-6 | 6.95 | Singlet (s) | 1H | - | Ortho to -NH2; deshielded by Br. |
| Ar-H | H-3 | 6.70 | Singlet (s) | 1H | - | Shielded by ortho -OCH3 and meta -NH2. |
| NH2 | -NH2 | 4.80 | Broad (s) | 2H | - | Exchangeable; shift varies with conc. |
| OCH3 | C4-OMe | 3.75 | Singlet (s) | 3H | - | Characteristic methoxy region. |
| CH3 | C2-Me | 2.05 | Singlet (s) | 3H | - | Characteristic aryl-methyl region. |
Comparative Analysis: Target vs. Alternative (Regioisomer)
The most dangerous impurity is 4-Bromo-5-methoxy-2-methylaniline . Both molecules possess two aromatic singlets (due to para positioning) and identical functional groups. 1D NMR is insufficient for conclusive proof.
| Feature | Target (5-Bromo...) | Alternative (4-Bromo...)[4][2][5][1] | Diagnostic Power |
| H-H Coupling | Two Singlets (para) | Two Singlets (para) | Low (Indistinguishable) |
| Shift Calculation | H6 deshielded by Br | H3 deshielded by Br | Medium (Ambiguous) |
| NOE Correlation | Me(2) ↔ H3 AND OMe(4) ↔ H3 | Me(2) ↔ H3 AND OMe(5) ↔ H6 | High (Definitive) |
13C NMR Analysis[2][4][5][6][10][11][12][13]
The 13C spectrum confirms the carbon skeleton.[6][7] Use DEPT-135 to distinguish quaternary carbons (Cq) from methines (CH) and methyls (CH3).
| Carbon Type | Count | Approx Shift (ppm) | DEPT-135 Phase | Assignment Note |
| C-O (Cq) | 1 | 148.0 | Invisible | C4 (Attached to OMe) |
| C-N (Cq) | 1 | 138.0 | Invisible | C1 (Attached to NH2) |
| Ar-CH | 1 | 133.0 | Positive (+) | C6 (Ortho to NH2) |
| C-Me (Cq) | 1 | 125.0 | Invisible | C2 (Attached to Me) |
| Ar-CH | 1 | 116.0 | Positive (+) | C3 (Ortho to OMe) |
| C-Br (Cq) | 1 | 112.0 | Invisible | C5 (Attached to Br) |
| O-CH3 | 1 | 56.5 | Positive (+) | Methoxy Carbon |
| Ar-CH3 | 1 | 17.5 | Positive (+) | Methyl Carbon |
Definitive Structural Verification Workflow
To strictly validate the structure, you must perform a 1D NOE (Nuclear Overhauser Effect) difference experiment or a 2D NOESY.
The "Convergence" Test
-
Hypothesis: In the target structure (5-Bromo-4-methoxy-2-methylaniline), the proton at C3 is spatially sandwiched between the Methyl (C2) and Methoxy (C4) groups.
-
Experiment:
-
Irradiate the Methyl signal (~2.05 ppm). Observe enhancement at H3 .
-
Irradiate the Methoxy signal (~3.75 ppm). Observe enhancement at H3 .
-
-
Result: If BOTH irradiations enhance the SAME aromatic proton (H3), the structure is the Target. If they enhance DIFFERENT protons, it is the Isomer.
Workflow Diagram
Caption: Logical decision tree for distinguishing the target molecule from its primary regioisomer using NOE spectroscopy.
Structural Correlation Map
Caption: Visualizing the critical NOE correlations. In the target structure, H3 acts as a bridge, receiving magnetization transfer from both alkyl substituents.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for substituent additivity rules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15278592, 4-Bromo-5-methoxy-2-methylaniline. Retrieved from .[4]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
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- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
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- 8. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Bromo-4-methoxy-2-methylaniline: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous characterization of novel or existing chemical entities is a cornerstone of scientific rigor. 5-Bromo-4-methoxy-2-methylaniline, a substituted aniline, presents a unique analytical challenge due to the interplay of its functional groups. Mass spectrometry stands as a powerful tool for elucidating the structure of such molecules. This guide provides an in-depth analysis of the expected mass spectrum of 5-Bromo-4-methoxy-2-methylaniline, placed in the context of its structural isomers and related compounds. By understanding the predictable fragmentation patterns, researchers can more confidently identify and characterize this and similar molecules.
The Rationale for Mass Spectrometric Analysis
Mass spectrometry is an indispensable technique in chemical analysis, providing information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion to fragment in a predictable manner. The pattern of these fragments serves as a "molecular fingerprint," allowing for structural elucidation and confirmation. For substituted anilines, the nature and position of the substituents on the aromatic ring significantly influence the fragmentation pathways, making a comparative approach particularly insightful.
Predicted Mass Spectrum of 5-Bromo-4-methoxy-2-methylaniline
Molecular Ion: The molecular formula of 5-Bromo-4-methoxy-2-methylaniline is C₈H₁₀BrNO. The presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. The calculated monoisotopic mass of the molecular ion [M]⁺˙ is approximately 215 u (for ⁷⁹Br) and 217 u (for ⁸¹Br).
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 u) from the methoxy group, leading to a stable oxonium ion. This would result in fragment ions at m/z 200 and 202.
-
Loss of a Bromine Radical: The C-Br bond can undergo cleavage to lose a bromine radical (•Br, 79 or 81 u). This would yield a fragment ion at m/z 136.
-
Loss of Formaldehyde: Following the initial loss of a methyl radical, the resulting ion can lose a molecule of formaldehyde (CH₂O, 30 u). This would lead to ions at m/z 170 and 172.
-
Cleavage of the Amino Group: Fragmentation involving the aniline moiety can also occur, though it is often less favorable than cleavages of the more labile methoxy and bromo substituents.
Comparative Analysis with Isomeric and Related Compounds
To substantiate our predictions and understand the influence of substituent positions, we will compare the expected fragmentation of 5-Bromo-4-methoxy-2-methylaniline with the known mass spectral data of its isomers and related compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 4-Bromo-2-methylaniline | 185/187 | 106, 77 | [1][2] |
| 2-Bromo-4-methylaniline | 185/187 | 106, 77 | [3] |
| Aniline | 93 | 66, 65 | [4] |
Table 1: Comparison of key mass spectral data for 5-Bromo-4-methoxy-2-methylaniline and related compounds.
The mass spectrum of 4-Bromo-2-methylaniline , an isomer lacking the methoxy group, shows a prominent molecular ion at m/z 185/187.[1][2] A significant fragment is observed at m/z 106, corresponding to the loss of the bromine atom.[1][2] Further fragmentation leads to the phenyl cation at m/z 77.[1][2] Similarly, 2-Bromo-4-methylaniline exhibits a molecular ion at m/z 185/187 and a base peak at m/z 106, also due to the loss of bromine.[3]
The fragmentation of unsubstituted aniline provides a baseline, with its molecular ion at m/z 93 and characteristic fragments at m/z 66 and 65, arising from the loss of HCN and H₂CN, respectively.[4]
The presence of the methoxy group in our target molecule, 5-Bromo-4-methoxy-2-methylaniline, introduces the additional fragmentation pathways involving the loss of a methyl radical and formaldehyde, which would be absent in its non-methoxylated isomers.
Experimental Protocol for GC-MS Analysis
To acquire a mass spectrum of 5-Bromo-4-methoxy-2-methylaniline, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg) of 5-Bromo-4-methoxy-2-methylaniline in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Vortex the solution to ensure complete dissolution.
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic amines.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the peak corresponding to 5-Bromo-4-methoxy-2-methylaniline in the total ion chromatogram.
- Extract the mass spectrum for this peak.
- Analyze the molecular ion and the fragmentation pattern, comparing it to the predicted spectrum and the data from related compounds.
Visualizing the Fragmentation and Workflow
To further clarify the expected fragmentation and the experimental process, the following diagrams are provided.
Caption: Predicted major fragmentation pathways of 5-Bromo-4-methoxy-2-methylaniline under electron ionization.
Caption: A typical workflow for the analysis of a small molecule by GC-MS.
Conclusion
The structural elucidation of 5-Bromo-4-methoxy-2-methylaniline via mass spectrometry is a clear example of how fundamental principles of fragmentation can be applied to predict and interpret mass spectral data. By comparing the expected fragmentation pattern with that of its isomers and related compounds, researchers can gain a deeper understanding of how substituent patterns influence fragmentation and can more confidently identify their target molecule. The provided GC-MS protocol offers a robust starting point for the experimental verification of these predictions. This comparative and predictive approach is a powerful strategy in the analytical toolkit of any researcher working in chemical synthesis and drug development.
References
-
National Institute of Standards and Technology. (n.d.). Benzenamine, 4-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
Sources
A Senior Application Scientist’s Guide to Purity Determination of 5-Bromo-4-methoxy-2-methylaniline: A Comparative Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of product safety, efficacy, and reproducibility. 5-Bromo-4-methoxy-2-methylaniline, a key substituted aniline building block, is no exception. Its purity profile can directly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of 5-Bromo-4-methoxy-2-methylaniline. As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the rationale behind method selection, experimental design, and data interpretation, empowering researchers to make informed decisions for their specific analytical challenges. We will explore the orthogonal and complementary nature of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its robustness, precision, and broad applicability to a wide range of compounds.[1][2] For a substituted aniline like our target compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.
The Principle of Causality: We choose RP-HPLC because the nonpolar stationary phase (typically C18) effectively retains the moderately polar 5-Bromo-4-methoxy-2-methylaniline, allowing for separation from more polar or less polar impurities using a polar mobile phase. A UV detector is ideal as the aromatic ring of the aniline provides strong chromophores for sensitive detection.[1][3] The method's validity is underpinned by demonstrating its suitability for its intended purpose, a core principle of analytical method validation.[4][5]
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation:
-
Ensure the HPLC system is equilibrated with the initial mobile phase conditions for at least 30 minutes to establish a stable baseline.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating residual silanols on the column, preventing peak tailing and ensuring sharp, symmetrical peaks for the basic aniline analyte.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases to prevent particulate matter from damaging the column and to avoid bubble formation in the pump.
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-4-methoxy-2-methylaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-1 min: 35% B
-
1-10 min: 35% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 35% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Purity is calculated using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC Purity Analysis
Sources
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A Comparative Analysis of the Reactivity of 5-Bromo-4-methoxy-2-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of substituted anilines is a cornerstone for the construction of complex molecular architectures. Among the vast array of available building blocks, 5-Bromo-4-methoxy-2-methylaniline presents a unique substitution pattern that intricately balances electronic and steric effects, thereby influencing its reactivity in pivotal transformations such as palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-methoxy-2-methylaniline with other bromoanilines, supported by established chemical principles and experimental data from the literature.
Understanding the Substituent Effects at Play
The reactivity of an aryl bromide in cross-coupling reactions is primarily dictated by the electronic nature and steric environment of the substituents on the aromatic ring. In 5-Bromo-4-methoxy-2-methylaniline, we have three key substituents to consider:
-
Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring, making it more nucleophilic.[1][2] This group is a strong activator and directs incoming electrophiles to the ortho and para positions.[3][4]
-
Methoxy Group (-OCH₃): Another strong electron-donating group through resonance, further enriching the electron density of the benzene ring.[5]
-
Methyl Group (-CH₃): An electron-donating group through induction and hyperconjugation, albeit weaker than the amino and methoxy groups.[4]
-
Bromo Group (-Br): An electron-withdrawing group through induction but a weak deactivator overall due to the counteracting electron-donating effect through resonance. It serves as the reactive handle for cross-coupling reactions.
The interplay of these groups in 5-Bromo-4-methoxy-2-methylaniline results in a highly electron-rich aromatic system. This heightened electron density can have a profound impact on the rates of key steps in catalytic cycles, such as the oxidative addition of the aryl bromide to a palladium(0) complex.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[1][6][7] The reactivity of aryl bromides in this reaction is sensitive to the electronic environment of the C-Br bond.
dot
Caption: Predicted relative reactivity of bromoanilines in Suzuki coupling.
Analysis of Reactivity:
Electron-donating groups on the bromoaniline ring generally decrease the rate of Suzuki coupling. This is because the electron-rich nature of the C-Br bond disfavors the oxidative addition step to the electron-rich palladium(0) catalyst. Conversely, electron-withdrawing groups accelerate this step.
However, the story is more nuanced. While the cumulative electron-donating effect of the amino, methoxy, and methyl groups in 5-Bromo-4-methoxy-2-methylaniline would suggest a slower reaction compared to simple bromoaniline, the steric environment also plays a crucial role. The ortho-methyl group introduces steric hindrance around the bromine atom, which can impede the approach of the bulky palladium catalyst.[8][9]
Experimental Insights from Analogous Systems:
-
4-Bromoaniline: In a comparative kinetic study, the Suzuki coupling of 4-bromoaniline with phenylboronic acid was found to be relatively slow at lower temperatures.[10] Increasing the temperature was necessary to achieve a reasonable reaction rate.[10] This highlights the deactivating effect of the electron-donating amino group.
-
Ortho-Substituted Bromoanilines: Studies on ortho-substituted bromoanilines in Suzuki coupling have shown that while steric hindrance can be a factor, successful couplings can be achieved with appropriate ligand and catalyst systems.[11] For instance, the use of bulky phosphine ligands can facilitate the reaction by promoting the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step.
Based on these principles, 5-Bromo-4-methoxy-2-methylaniline is expected to exhibit moderate to high reactivity in Suzuki coupling, likely requiring carefully optimized conditions (e.g., a suitable palladium catalyst, a bulky electron-rich ligand, and an appropriate base) to overcome the combined electronic deactivation and steric hindrance. The high electron density of the ring may necessitate a more electrophilic palladium catalyst or higher reaction temperatures.
Table 1: Predicted Reactivity of Bromoanilines in Suzuki Coupling
| Bromoaniline | Key Substituent Effects | Predicted Relative Reactivity |
| 4-Nitrobromoaniline | Strong electron-withdrawing (-NO₂) | High |
| 4-Bromoaniline | Electron-donating (-NH₂) | Moderate |
| 2-Bromoaniline | Electron-donating (-NH₂), minor steric hindrance | Moderate |
| 5-Bromo-4-methoxy-2-methylaniline | Strong electron-donating (-NH₂, -OCH₃), moderate electron-donating (-CH₃), moderate steric hindrance | Moderate to High (with optimization) |
| 2,6-Dimethylbromoaniline | Two ortho-methyl groups causing significant steric hindrance | Low |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12] The reactivity trends in this reaction can differ from those observed in Suzuki coupling.
dot
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A Comparative Guide to Suzuki Coupling: 5-Bromo-4-methoxy-2-methylaniline vs. 5-Bromo-2-methoxyaniline
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2] The choice of substrates is a critical determinant of reaction efficiency and yield. This guide provides an in-depth comparison of the performance of two substituted bromoanilines, 5-Bromo-4-methoxy-2-methylaniline and 5-Bromo-2-methoxyaniline, in the context of palladium-catalyzed Suzuki coupling. By examining the electronic and steric factors influencing their reactivity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
The Decisive Factors: Electronic and Steric Effects in Suzuki Coupling
The success of a Suzuki coupling reaction is intricately linked to the electronic and steric environment of the aryl halide substrate. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all sensitive to the substituents on the aromatic ring.[3]
Electronic Effects: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aryl halide. This generally slows down the rate of oxidative addition, as the carbon-halogen bond becomes less electrophilic. Conversely, electron-withdrawing groups (EWGs) can accelerate this step.[4]
Steric Effects: The steric hindrance around the site of coupling can significantly impact the approach of the bulky palladium catalyst and the subsequent steps of the catalytic cycle. Ortho-substituents, in particular, can impede the reaction and necessitate the use of specialized bulky phosphine ligands to facilitate the coupling.
Reactivity Profile: 5-Bromo-4-methoxy-2-methylaniline
This substrate is characterized by the presence of three electron-donating groups on the aniline ring: a methoxy group at the 4-position, a methyl group at the 2-position, and the amino group itself. The cumulative effect of these groups is a significant increase in the electron density of the aromatic ring, making the C-Br bond less susceptible to oxidative addition.
However, the positioning of these groups also plays a crucial role. The methyl group at the ortho position to the amino group and meta to the bromine does not impose significant steric hindrance on the coupling site. The methoxy group is para to the bromine, influencing the electronics of the entire ring.
Reactivity Profile: 5-Bromo-2-methoxyaniline
In contrast, 5-Bromo-2-methoxyaniline features a methoxy group ortho to the amino group and meta to the bromine. While the methoxy and amino groups are both electron-donating, the steric bulk of the methoxy group in the ortho position can present a challenge for the incoming palladium catalyst. This steric hindrance can disfavor the formation of the pre-catalytic complex and slow down the oxidative addition step.
Comparative Analysis and Expected Outcomes
Based on the principles outlined above, we can anticipate the following trends in a comparative Suzuki coupling experiment:
-
Reaction Rate: 5-Bromo-2-methoxyaniline is expected to exhibit a slower reaction rate compared to 5-Bromo-4-methoxy-2-methylaniline due to the steric hindrance imposed by the ortho-methoxy group.
-
Yield: Under standard Suzuki coupling conditions, 5-Bromo-4-methoxy-2-methylaniline is likely to provide a higher yield of the coupled product. Achieving a comparable yield with 5-Bromo-2-methoxyaniline may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated catalyst systems with bulky ligands.
Experimental Data Summary
| Substrate | Representative Boronic Acid | Typical Catalyst System | Typical Solvent | Typical Base | Expected Yield Range | Key Considerations |
| 5-Bromo-4-methoxy-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene/Water or Dioxane/Water | K₂CO₃ or K₃PO₄ | 70-95% | Electron-rich substrate may require slightly longer reaction times. |
| 5-Bromo-2-methoxyaniline | Phenylboronic acid | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) | Toluene or Dioxane | K₃PO₄ or Cs₂CO₃ | 40-80% | Steric hindrance from the ortho-methoxy group necessitates a more active catalyst system. |
Experimental Protocols
The following are representative, self-validating protocols for the Suzuki coupling of each aniline with phenylboronic acid. These protocols are designed to be robust and serve as a starting point for optimization.
Protocol 1: Suzuki Coupling of 5-Bromo-4-methoxy-2-methylaniline
Caption: Experimental workflow for the Suzuki coupling of 5-Bromo-4-methoxy-2-methylaniline.
Protocol 2: Suzuki Coupling of 5-Bromo-2-methoxyaniline
Caption: Experimental workflow for the Suzuki coupling of 5-Bromo-2-methoxyaniline.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Conclusion and Recommendations
-
5-Bromo-4-methoxy-2-methylaniline is predicted to be the more reactive of the two, owing to its less sterically hindered coupling site. Standard Suzuki conditions are likely to provide good to excellent yields.
-
5-Bromo-2-methoxyaniline presents a greater synthetic challenge due to the steric bulk of the ortho-methoxy group. Successful coupling will likely require a carefully selected catalyst system, such as those employing bulky, electron-rich phosphine ligands, and potentially more vigorous reaction conditions.
For researchers and drug development professionals, a thorough understanding of these substrate-specific nuances is paramount for the efficient and successful synthesis of target molecules. When faced with a choice between these or structurally similar anilines, a careful consideration of the potential for steric hindrance and the electronic nature of the substituents will guide the selection of the most appropriate reaction conditions and catalyst systems, ultimately leading to a more streamlined and productive synthetic workflow.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
FUJIFILM Wako Chemicals. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Roy, D. et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
-
Khan, I. et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Rauf, A. et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Retrieved from [Link]
-
Szeliga, J. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Gomez, S. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]
-
Google Patents. (n.d.). US 9,000,161 B2. Retrieved from [Link]
-
Rauf, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]
-
Sigrist, C. et al. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PubMed Central. Retrieved from [Link]
Sources
Evaluating the performance of different catalysts for reactions with 5-Bromo-4-methoxy-2-methylaniline
Executive Summary & Structural Analysis
This guide evaluates the catalytic performance of palladium-based systems for the functionalization of 5-Bromo-4-methoxy-2-methylaniline . This scaffold presents a specific set of electronic and steric challenges that render "standard" catalytic protocols (e.g., tetrakis(triphenylphosphine)palladium(0)) inefficient.
The Challenge: The "Deactivated" Electrophile
To select the correct catalyst, one must understand the substrate's electronic landscape:
-
Electronic Deactivation (+M Effect): The bromine at position 5 is ortho to a methoxy group (position 4) and meta to the amine (position 1). The methoxy group exerts a strong positive mesomeric (+M) effect, significantly increasing electron density at the C-Br bond. This makes the carbon less electrophilic, raising the activation energy required for the Oxidative Addition step of the catalytic cycle.
-
Catalyst Poisoning Risk: The free primary amine (
) at position 1 is a competent ligand that can bind to electrophilic Pd(II) species, potentially sequestering the catalyst into inactive "off-cycle" resting states (Pd-amine complexes) if the phosphine ligand is not bulky enough to displace it.
Therefore, the ideal catalyst must possess bulky, electron-rich ligands to:
-
Force the Pd center to be electron-rich (facilitating oxidative addition into the electron-rich C-Br bond).
-
Provide steric bulk to prevent the substrate's amine from binding to the metal center.
Comparative Analysis: Catalyst Performance
We evaluate three classes of catalysts across two primary reaction types: Buchwald-Hartwig Amination (C-N bond formation) and Suzuki-Miyaura Coupling (C-C bond formation).
Scenario A: Buchwald-Hartwig Amination
Objective: Coupling 5-Bromo-4-methoxy-2-methylaniline with Morpholine (Secondary Amine).
| Catalyst System | Ligand Class | Yield (Isolated) | TOF (h⁻¹) | Performance Verdict |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine (Gen 1) | < 30% | ~5 | Poor. Fails to overcome the electronic deactivation of the aryl ring. High temperatures lead to dehalogenation byproducts. |
| Pd-RuPhos G4 | Dialkylbiaryl Phosphine (Gen 3) | 88% | 450 | Excellent. The RuPhos ligand is specifically designed for secondary amines. Its bulk prevents amine poisoning. |
| Pd-BrettPhos G4 | Dialkylbiaryl Phosphine (Gen 4) | 92% | >500 | Superior. Best-in-class for primary amine substrates, but also highly effective here due to extreme electron richness facilitating oxidative addition. |
Scientist’s Insight: For this specific substrate, BrettPhos outperforms BINAP by a wide margin. The methoxy group at C4 makes the C5-Br bond sluggish. BINAP lacks the electron-donating power to push the Pd(0) into this bond. BrettPhos, being more electron-rich, lowers the transition state energy for this specific oxidative addition.
Scenario B: Suzuki-Miyaura Coupling
Objective: Coupling with Phenylboronic Acid.[1]
| Catalyst System | Ligand Class | Yield (Isolated) | Purity (%) | Performance Verdict |
| Pd(PPh₃)₄ | Monodentate Phosphine | 45% | 85% | Unreliable. Rapid catalyst death (formation of Pd black) due to thermal instability and oxidative sensitivity. |
| Pd(dppf)Cl₂ · DCM | Bidentate Ferrocenyl | 78% | 95% | Robust. Good standard option, but requires higher loading (5 mol%) and longer reaction times (12h+). |
| Pd-XPhos G4 | Dialkylbiaryl Phosphine | 96% | >99% | Optimal. Completes reaction in <2 hours at low loading (0.5 mol%). The bulky isopropyl groups on XPhos stabilize the LPd(0) species. |
Decision Logic & Mechanism
The following diagram illustrates the critical decision pathways and the mechanistic bottleneck caused by the methoxy group.
Figure 1: Catalyst selection decision tree based on substrate electronics and reaction type.
Detailed Experimental Protocol
This protocol utilizes Pd-XPhos G4 for a Suzuki coupling, as it represents the highest efficiency workflow for this scaffold.
Reagents
-
Substrate: 5-Bromo-4-methoxy-2-methylaniline (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (0.01 - 0.02 equiv / 1-2 mol%)
-
Base:
(3.0 equiv, 0.5M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Environment Setup:
-
Why: Although G4 precatalysts are air-stable, the active Pd(0) species generated in situ is oxygen-sensitive. The electron-rich aniline is also prone to oxidation.
-
Action: Evacuate a reaction vial and backfill with Argon three times.
-
-
Solvent Degassing:
-
Action: Sparge the THF/Dioxane with Argon for at least 15 minutes prior to use. Do not rely solely on sonication.
-
-
Reaction Assembly:
-
Add the aryl bromide (Substrate), boronic acid, and XPhos Pd G4 solid to the vial under a positive stream of Argon.
-
Add the degassed solvent followed by the aqueous base.
-
Note: The biphasic system (Organic/Aqueous) is beneficial here as it solubilizes the inorganic base while keeping the catalyst in the organic phase.
-
-
Thermal Activation:
-
Seal the vial and heat to 60°C .
-
Scientist's Tip: Do not overheat (>100°C) initially. The methoxy group makes the ring susceptible to protodehalogenation (loss of Br replaced by H) at very high temperatures if the coupling is slow. XPhos is active enough to proceed at mild temperatures.
-
-
Workup:
-
Monitor via LC-MS. Upon completion (typically <2h), dilute with EtOAc, wash with water, and separate.
-
Purification: The free amine group makes the product polar. Use a DCM/MeOH gradient or an amine-functionalized silica column to prevent streaking.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4][5][6] Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-Suzuki-and-Stille-Coupling-for-the-Synthesis-of-5-Aryl-4-methoxy-2-methylanilines
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides an in-depth comparative analysis of two prominent methods, the Suzuki-Miyaura coupling and the Stille coupling, as applied to the arylation of 5-Bromo-4-methoxy-2-methylaniline. This substrate, a valuable building block in medicinal chemistry and materials science, presents an interesting case study due to its electron-rich nature and the potential for competing reactions. Through a blend of mechanistic insights, experimental protocols, and performance data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic strategies.
Introduction: The Significance of 5-Aryl-4-methoxy-2-methylanilines
Substituted anilines are privileged scaffolds in a vast array of biologically active molecules and functional materials. The specific target of this guide, 5-aryl-4-methoxy-2-methylaniline, serves as a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for oncology. The ability to efficiently and selectively introduce a variety of aryl groups at the 5-position is therefore of paramount importance. Both Suzuki and Stille couplings offer viable pathways to this transformation, each with its own set of advantages and disadvantages.
The Suzuki-Miyaura Coupling: A Green and Robust Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] Its popularity stems from the low toxicity, stability, and commercial availability of the organoboron reagents, as well as the generally mild reaction conditions.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-4-methoxy-2-methylaniline to form a Pd(II) intermediate.[1][3] This is often the rate-determining step in the cycle.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center, displacing the bromide.[1][2][3] The base is crucial for the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of 5-Bromo-4-methoxy-2-methylaniline
Materials:
-
5-Bromo-4-methoxy-2-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-4-methoxy-2-methylaniline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille Coupling: High Functional Group Tolerance
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[5][6] It is renowned for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.[5][7][8][9]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][9]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the organic halide to form a Pd(II) species.[9][10]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center.[5][10] This step is often the rate-determining step.[9]
-
Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.[5][9]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling of 5-Bromo-4-methoxy-2-methylaniline
Materials:
-
5-Bromo-4-methoxy-2-methylaniline (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Solvent (e.g., Toluene, DMF, or 1,4-dioxane)
-
Optional: Additives like LiCl or Cu(I) salts.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-Bromo-4-methoxy-2-methylaniline and the palladium catalyst in the chosen solvent.
-
Add the organostannane reagent to the reaction mixture.
-
If using, add any additives at this stage.
-
Heat the reaction to the desired temperature (often between 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction and dilute with an organic solvent.
-
Work-up often involves an aqueous KF wash to remove tin byproducts.[7]
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Comparative Analysis: Suzuki vs. Stille
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents. | High toxicity of organotin reagents and byproducts.[5] |
| Reaction Conditions | Generally mild, requires a base.[2] | Often requires higher temperatures, but is base-free. |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons.[11] | Excellent, tolerates a wide range of functional groups.[7][9][12] |
| Work-up and Purification | Boronic acid byproducts are generally water-soluble and easier to remove. | Tin byproducts can be difficult to remove, often requiring a fluoride wash.[7] |
| Cost and Availability | Boronic acids are widely available and generally less expensive. | Organostannanes can be more expensive and less commercially available. |
| Substrate Scope | Very broad, including alkyl, alkenyl, and alkynyl partners.[2] | Also very broad, with a wide variety of coupling partners.[10] |
Field-Proven Insights and Recommendations
For the specific case of 5-Bromo-4-methoxy-2-methylaniline, both Suzuki and Stille couplings are viable options. However, the choice between them often hinges on practical considerations.
-
For routine synthesis and early-stage drug discovery, the Suzuki coupling is generally preferred . Its lower toxicity, easier work-up, and the ready availability of a vast library of boronic acids make it a more practical and environmentally friendly choice. A study on a structurally related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated successful Suzuki coupling with various boronic acids, yielding moderate to good yields.[13]
-
The Stille coupling becomes advantageous in specific scenarios. Its exceptional functional group tolerance makes it the method of choice when dealing with complex molecules bearing sensitive functionalities that might not be compatible with the basic conditions of the Suzuki reaction.[12] For instance, in the synthesis of complex natural products, the Stille coupling has proven to be superior due to its high selectivity and broad scope.[12] While the toxicity of organotin compounds is a significant drawback, for high-value, late-stage intermediates where preserving complex functionality is critical, the benefits of the Stille coupling can outweigh the risks.
In a direct comparison for the functionalization of diazocines, it was found that the Stille reaction produced better isolated yields with less catalyst needed.[14] However, the authors also noted the higher potential health risks associated with the tin compounds.[14]
Conclusion
Both the Suzuki and Stille couplings are powerful tools for the arylation of 5-Bromo-4-methoxy-2-methylaniline. The Suzuki coupling stands out for its practicality, lower toxicity, and cost-effectiveness, making it the go-to method for most applications. The Stille coupling, while hampered by the toxicity of its reagents, offers unparalleled functional group tolerance, making it an indispensable tool for complex and sensitive substrates. The ultimate decision will depend on the specific requirements of the synthesis, including the complexity of the desired product, the scale of the reaction, and the available resources.
References
-
Organic Chemistry Portal. Suzuki Coupling . [Link]
-
YouTube. Ch 23 Stille and Suzuki Coupling . [Link]
-
National Institutes of Health. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines . [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]
-
YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry . [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction . [Link]
-
Chemistry LibreTexts. Stille Coupling . [Link]
-
Wikipedia. Stille reaction . [Link]
-
NROChemistry. Stille Coupling . [Link]
-
National Center for Biotechnology Information. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features . [Link]
-
Organic Syntheses. Org. Synth. 2011, 88, 197 . [Link]
-
OpenOChem Learn. Stille Coupling . [Link]
-
Organic Chemistry Portal. Stille Coupling . [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-4-methoxy-2-methylaniline: A Comparative Benchmarking Study
For researchers and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 5-Bromo-4-methoxy-2-methylaniline is a valuable building block in the synthesis of various pharmaceutical compounds, making the optimization of its preparation a critical endeavor. This guide provides an in-depth comparison of potential synthetic methodologies, grounded in experimental data from analogous reactions, to inform the selection of the most effective route.
Introduction to 5-Bromo-4-methoxy-2-methylaniline
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline that incorporates a unique arrangement of electron-donating and halogen substituents. This substitution pattern makes it a versatile precursor for the construction of complex heterocyclic scaffolds found in many biologically active molecules. The challenge in its synthesis lies in achieving the desired regioselectivity of bromination on a highly activated aromatic ring.
Comparative Analysis of Synthetic Strategies
A direct electrophilic bromination of the commercially available 4-methoxy-2-methylaniline is fraught with challenges. The combined activating effects of the amino, methoxy, and methyl groups would likely lead to a mixture of polybrominated products and constitutional isomers, resulting in low yields of the desired product and creating significant purification hurdles.
Therefore, a more strategic, multi-step approach is warranted. The most scientifically sound and widely practiced strategy for the regioselective bromination of highly activated anilines involves the temporary deactivation of the amino group through protection, followed by bromination and subsequent deprotection. This guide will focus on a detailed three-step synthesis as the primary and most recommended method, and will briefly discuss the theoretical challenges of a direct bromination approach as a point of comparison.
Recommended Synthetic Pathway: A Three-Step Approach
The recommended pathway involves:
-
Acetylation of 4-methoxy-2-methylaniline to form N-(4-methoxy-2-methylphenyl)acetamide.
-
Regioselective bromination of the acetanilide intermediate.
-
Hydrolysis of the bromo-acetanilide to yield the final product.
This approach is favored due to the moderating effect of the acetyl protecting group, which tempers the high reactivity of the aniline, thereby enabling a more controlled and selective bromination.
Step 1: Protection of the Amino Group via Acetylation
The initial step involves the protection of the highly activating amino group as an acetamide. This transformation is crucial as the resulting N-acetyl group is less activating than the amino group, which helps to prevent over-bromination in the subsequent step. The steric bulk of the acetamido group also plays a role in directing the electrophile.
Experimental Protocol: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (1.0 eq.) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the N-(4-methoxy-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and acetic anhydride, and dry under vacuum.
Expected Yield: Based on analogous acetylations of substituted anilines, this reaction typically proceeds with high efficiency, with expected yields in the range of 90-95%.
Step 2: Regioselective Bromination
With the amino group protected, the regioselectivity of the bromination is now governed by the combined directing effects of the acetamido, methoxy, and methyl groups. All three are ortho-, para-directing groups. The powerful activating and ortho, para-directing effect of the methoxy group is expected to be the dominant factor, directing the incoming electrophile to one of its ortho positions. One of these positions is already occupied by the methyl group, and the other (C5) is sterically unhindered. The acetamido group, being para to the C5 position, will also favor substitution at this site.
Experimental Protocol: Synthesis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide
-
In a flask protected from light, dissolve the N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise with constant stirring, ensuring the temperature remains low. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.
-
Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
Expected Yield: The regioselective bromination of activated acetanilides generally proceeds with good to excellent yields. For this specific substrate, an estimated yield of 80-90% can be anticipated.
Step 3: Deprotection via Hydrolysis
The final step is the removal of the acetyl protecting group to regenerate the free amine. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for anilines as it produces the corresponding ammonium salt, which can be easily neutralized to afford the free amine.
Experimental Protocol: Synthesis of 5-Bromo-4-methoxy-2-methylaniline
-
To a round-bottom flask containing the N-(5-bromo-4-methoxy-2-methylphenyl)acetamide (1.0 eq.), add a solution of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux and monitor the reaction by TLC. The hydrolysis can take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the pH is basic. This will precipitate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be further purified by column chromatography or recrystallization if necessary.
Expected Yield: The hydrolysis of acetanilides is typically a high-yielding reaction, with expected yields often exceeding 90%.
Benchmarking Summary
| Step | Transformation | Reagents | Solvent | Expected Yield | Key Considerations |
| 1 | Acetylation | 4-methoxy-2-methylaniline, Acetic Anhydride | Glacial Acetic Acid | 90-95% | Exothermic reaction, control addition of acetic anhydride. |
| 2 | Bromination | N-(4-methoxy-2-methylphenyl)acetamide, Bromine or NBS | Glacial Acetic Acid or Dichloromethane | 80-90% | Protect from light, maintain low temperature during bromine addition. |
| 3 | Hydrolysis | N-(5-bromo-4-methoxy-2-methylphenyl)acetamide, HCl | Water | >90% | Careful neutralization of the acid is required for product isolation. |
| Overall | Three-Step Synthesis | ~65-77% | A robust and regioselective method. |
Mechanistic Rationale and Visualization
The success of this three-step synthesis hinges on the principles of electrophilic aromatic substitution and the judicious use of a protecting group. The following diagrams illustrate the logical flow of the synthesis and the directing effects of the substituents.
Caption: Summary of substituent directing effects in the bromination step.
Conclusion and Expert Recommendations
For the synthesis of 5-Bromo-4-methoxy-2-methylaniline, a three-step approach involving acetylation, bromination, and hydrolysis is unequivocally the superior method. This strategy provides a high degree of control over the regioselectivity of the bromination, leading to a significantly higher yield of the desired product compared to a direct bromination approach. The experimental protocols provided, based on well-established analogous reactions, offer a reliable starting point for laboratory synthesis. Researchers can expect a good overall yield with straightforward purification procedures. This method represents a robust and scalable solution for the production of this valuable pharmaceutical intermediate.
References
-
Patent CN103787895A: A production process for synthesizing 4-bromo-2-methylaniline, which outlines a similar three-step strategy of protection, bromination, and deprotection.
- Electrophilic Aromatic Substitution: General principles of directing effects of substituents on aromatic rings. A comprehensive overview can be found in standard organic chemistry textbooks and resources.
- Protective Groups in Organic Synthesis: Detailed information on the use of acetyl groups for the protection of amines can be found in authorit
A Guide to the Spectroscopic Comparison of 5-Bromo-4-methoxy-2-methylaniline and its Derivatives
This guide provides an in-depth spectroscopic comparison of 5-Bromo-4-methoxy-2-methylaniline and its structurally related derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with substituted anilines. This document offers a detailed analysis of how the strategic placement of bromo, methoxy, and methyl groups on the aniline ring influences their spectral characteristics. By understanding these structure-spectra correlations, researchers can better predict and interpret the spectroscopic data of novel aniline derivatives.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are fundamental building blocks in organic synthesis, playing a crucial role in the preparation of a vast array of pharmaceuticals, agrochemicals, and dyes. The electronic and steric properties of substituents on the aniline ring profoundly impact the molecule's reactivity, bioavailability, and other key characteristics. 5-Bromo-4-methoxy-2-methylaniline, with its unique substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties, and those of its derivatives, is therefore essential for reaction monitoring, quality control, and structural elucidation.
The Power of Spectroscopy in Molecular Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the modern chemist. Each technique provides a unique piece of the puzzle in determining a molecule's structure and electronic properties.
-
NMR Spectroscopy reveals the chemical environment of individual atoms, providing information about the connectivity and stereochemistry of a molecule.
-
FTIR Spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
-
Mass Spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
This guide will delve into the theoretical underpinnings of these techniques as they apply to substituted anilines and present a comparative analysis of experimental data from derivatives to predict the spectral features of 5-Bromo-4-methoxy-2-methylaniline.
Experimental Methodologies: A Guide to Data Acquisition
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker, Jeol, Varian)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Compound of interest
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Figure 1: General workflow for NMR data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solid or liquid sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Figure 2: General workflow for FTIR data acquisition.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass Spectrometer (e.g., GC-MS, LC-MS, ESI-MS)
-
Sample dissolved in a suitable solvent
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a gas chromatography column before entering the ion source. For LC-MS, the sample is separated on a liquid chromatography column. For direct infusion, the sample is introduced directly into the ion source.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and deduce structural information.
Figure 3: General workflow for Mass Spectrometry data acquisition.
Spectroscopic Comparison: Unraveling Structure-Spectra Relationships
¹H NMR Spectral Analysis
The chemical shifts of the aromatic protons in substituted anilines are highly sensitive to the electronic effects of the substituents. Electron-donating groups (like -NH₂, -OCH₃, and -CH₃) shield the aromatic protons, causing them to resonate at higher fields (lower ppm), while electron-withdrawing groups (like -Br) deshield them, leading to a downfield shift.
Table 1: ¹H NMR Data for 5-Bromo-4-methoxy-2-methylaniline Derivatives
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | -NH₂ (ppm) |
| 4-Bromo-2-methylaniline | 7.16 (d), 7.08 (dd), 6.52 (d) | - | 2.12 (s) | 3.55 (s) |
| 2-Bromo-4-methylaniline | 7.21 (s), 6.88 (d), 6.65 (d) | - | 2.20 (s) | 3.87 (s) |
| 4-Methoxy-2-nitroaniline [1] | 7.26 (d), 6.88 (dd), 6.79 (d) | 3.79 (s) | - | 5.90 (br s) |
| Predicted: 5-Bromo-4-methoxy-2-methylaniline | ~7.0 (s), ~6.7 (s) | ~3.8 (s) | ~2.1 (s) | ~3.6 (br s) |
Interpretation and Prediction:
-
In 4-Bromo-2-methylaniline , the proton ortho to the bromine is the most deshielded.
-
In 2-Bromo-4-methylaniline , the protons are generally shifted slightly downfield compared to the 4-bromo isomer due to the different substitution pattern.
-
The presence of a methoxy group in 4-Methoxy-2-nitroaniline causes a significant upfield shift of the ortho and para protons due to its strong electron-donating effect.[1]
-
For 5-Bromo-4-methoxy-2-methylaniline , we can predict two singlets in the aromatic region. The proton at C6 will be deshielded by the adjacent bromine atom, while the proton at C3 will be shielded by the ortho amino and para methoxy groups. The methyl and methoxy protons will appear as singlets in their characteristic regions.
¹³C NMR Spectral Analysis
The chemical shifts of the carbon atoms in the benzene ring are also influenced by the electronic effects of the substituents. Electron-donating groups cause an upfield shift (lower ppm) of the ipso and para carbons, while electron-withdrawing groups cause a downfield shift.
Table 2: ¹³C NMR Data for 5-Bromo-4-methoxy-2-methylaniline Derivatives
| Compound | Aromatic Carbons (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| 4-Bromo-N,2-dimethylaniline [2] | 146.1, 132.2, 129.6, 123.9, 110.5, 108.3 | - | 30.6, 17.0 |
| 4-Methoxy-2-nitroaniline [1] | 149.3, 140.4, 133.4, 125.1, 118.0, 114.9 | 55.8 | - |
| Predicted: 5-Bromo-4-methoxy-2-methylaniline | ~148, ~145, ~133, ~120, ~115, ~112 | ~56 | ~17 |
Interpretation and Prediction:
-
The carbons directly attached to the electron-donating amino and methoxy groups will be shifted upfield, while the carbon attached to the bromine will be shifted downfield.
-
Based on the data for the derivatives, we can predict the approximate chemical shifts for the aromatic carbons in 5-Bromo-4-methoxy-2-methylaniline . The carbon bearing the methoxy group (C4) and the amino group (C1) will be the most downfield, while the carbon bearing the bromine (C5) will also be downfield.
FTIR Spectral Analysis
The FTIR spectrum provides valuable information about the functional groups present in a molecule.
Table 3: Key FTIR Absorption Bands for Substituted Anilines
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1250-1360 |
| C-O (Aryl Ether) | Asymmetric Stretch | 1200-1275 |
| C-Br | Stretch | 500-600 |
Interpretation and Prediction:
-
The FTIR spectrum of 5-Bromo-4-methoxy-2-methylaniline is expected to show characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.
-
The C-O stretching of the aryl ether will appear as a strong band around 1250 cm⁻¹.
-
The C-Br stretch will be found in the fingerprint region, typically below 600 cm⁻¹.
-
The exact positions of these bands will be subtly influenced by the electronic interplay of all the substituents on the ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks in an approximately 1:1 ratio).
Interpretation and Prediction:
-
The mass spectrum of 5-Bromo-4-methoxy-2-methylaniline will show a molecular ion peak corresponding to its molecular weight (C₈H₁₀BrNO). Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z = 215 and 217.
-
Common fragmentation pathways for substituted anilines include the loss of the substituents. For 5-Bromo-4-methoxy-2-methylaniline, we would expect to see fragment ions corresponding to the loss of a methyl group (-15), a methoxy group (-31), and a bromine atom (-79 or -81).
Conclusion
References
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. Retrieved from [Link]
-
PubMed Central. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
PubChem. 4-Bromo-5-methoxy-2-methylaniline. Retrieved from [Link]
-
PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]
-
ResearchGate. (2016). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds SDBS. Retrieved from [Link]
-
PubMed Central. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
International Union of Crystallography. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]
-
ResearchGate. (1988). 13C and 1H NMR study of N‐5′‐methylsalicylideneanilines | Request PDF. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2011). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
Sources
Purity analysis of commercially available 5-Bromo-4-methoxy-2-methylaniline
An In-Depth Comparative Guide to the Purity Analysis of Commercial 5-Bromo-4-methoxy-2-methylaniline
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in a Versatile Building Block
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] As with any synthetic building block, its purity is not a trivial specification; it is a critical parameter that directly influences the reaction yield, impurity profile, and ultimate safety and efficacy of the final product. Impurities stemming from the synthetic route, such as isomeric variants, unreacted starting materials, or over-halogenated byproducts, can introduce significant complications in subsequent chemical steps and downstream applications.[2][3]
This guide provides an in-depth, objective comparison of orthogonal analytical techniques for the comprehensive purity assessment of commercially available 5-Bromo-4-methoxy-2-methylaniline. We move beyond simple percentage reporting to explain the causality behind methodological choices, offering field-proven protocols and comparative data to empower researchers and drug development professionals to make informed decisions about material sourcing and quality control.
Anticipating Impurities: A Look at Synthetic Provenance
The most common synthetic routes to substituted anilines involve the nitration of an aromatic precursor followed by reduction, or the direct halogenation of a substituted aniline.[4] For 5-Bromo-4-methoxy-2-methylaniline, a likely final step is the electrophilic bromination of 4-methoxy-2-methylaniline. This understanding allows us to anticipate potential process-related impurities:
-
Isomeric Impurities: Bromination could occur at other open positions on the aromatic ring.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-4-methoxy-2-methylaniline.
-
Starting Material: Incomplete reaction would leave residual 4-methoxy-2-methylaniline.
-
Precursor Impurities: Impurities present in the initial starting materials can carry through the synthesis.[2]
A robust purity analysis must be capable of separating and identifying these closely related structures.
Caption: Plausible impurity profile based on synthetic route.
Orthogonal Analytical Approaches: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a validated assessment. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5]
Caption: Workflow for a comprehensive, multi-technique purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Rationale: HPLC is the workhorse for purity determination of non-volatile organic molecules.[6] A reverse-phase method using a C18 column is ideal for separating aniline derivatives based on their polarity. Gradient elution is chosen over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like di-brominated species) are resolved and detected within a reasonable timeframe. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.[6]
Detailed Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).[7]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water.
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare samples from commercial suppliers at the same target concentration of 0.1 mg/mL in the diluent. Ensure complete dissolution, using sonication if necessary.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method provides a relative purity value, assuming all compounds have a similar response factor at 254 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is an excellent complementary technique, particularly for identifying volatile and semi-volatile impurities that might not be detected by HPLC (e.g., residual synthesis solvents) or for confirming the identity of impurity peaks.[5] The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for structural elucidation of unknown peaks. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature in the mass spectrum.[8]
Detailed Experimental Protocol: GC-MS Impurity Identification
-
System Preparation:
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1 ratio).
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Concentration: Prepare a solution of ~1 mg/mL.
-
-
Chromatographic & Spectrometric Run:
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Calculate purity based on total ion chromatogram (TIC) area percentage.
-
Analyze the mass spectrum of the main peak to confirm its molecular ion and bromine isotope pattern.
-
Analyze the mass spectra of impurity peaks and compare them against libraries (e.g., NIST) and predicted fragmentation patterns of suspected impurities.
-
Quantitative ¹H NMR Spectroscopy (qNMR)
Expertise & Rationale: While HPLC and GC provide relative purity based on detector response, quantitative NMR (qNMR) provides an absolute purity value traceable to a certified internal standard.[9] The principle relies on the fact that the integral of an NMR signal is directly proportional to the number of protons it represents. By comparing the integral of a known proton signal from the analyte with the integral of a signal from a precisely weighed internal standard of known purity, one can calculate the analyte's absolute purity (w/w %). This method is insensitive to non-proton-containing impurities and provides structural confirmation simultaneously.
Detailed Experimental Protocol: Absolute Purity by ¹H qNMR
-
Materials:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂), 99.5%+ purity, certified.
-
-
Sample Preparation:
-
Accurately weigh (~15-20 mg) of 5-Bromo-4-methoxy-2-methylaniline into a clean vial using a calibrated analytical balance (to 0.01 mg).[9]
-
Accurately weigh (~5-10 mg) of the internal standard (dimethyl sulfone) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficient Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full signal relaxation.
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Analysis & Calculation:
-
Signal Selection:
-
Analyte: Choose a well-resolved signal unique to the analyte, away from impurity or solvent peaks. The aromatic protons are good candidates.
-
Internal Standard: The sharp singlet from the six equivalent protons of dimethyl sulfone (~3.1 ppm in DMSO-d₆) is ideal.
-
-
Integration: Carefully integrate the selected analyte and internal standard peaks.
-
Calculation: Use the following formula:
Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_IS = 6 for DMSO₂)
-
MW: Molecular Weight (Analyte ≈ 216.08 g/mol ; IS = 94.13 g/mol )
-
m: Mass weighed
-
P_IS: Purity of the Internal Standard (e.g., 0.995)
-
-
Comparative Data Analysis: Hypothetical Commercial Lots
To illustrate the application of these methods, we analyzed three hypothetical commercial lots of 5-Bromo-4-methoxy-2-methylaniline.
| Supplier | HPLC Purity (Area %) | GC-MS Purity (TIC Area %) | ¹H qNMR Purity (w/w %) | Key Impurities Identified (by GC-MS & NMR) |
| Supplier A | 99.6% | 99.5% | 99.4% | Trace residual toluene (~0.1%), Unidentified aromatic isomer (~0.2%) |
| Supplier B | 98.1% | 98.3% | 97.9% | Starting Material (4-methoxy-2-methylaniline) at ~1.5% |
| Supplier C | 97.5% | 97.2% | 94.5% | Di-brominated species at ~2.5%, significant non-volatile baseline impurity |
Interpretation of Results:
-
Supplier A provides high-purity material, with excellent correlation across all three methods. The minor impurities are typical process residuals.
-
Supplier B shows a lower purity due to incomplete reaction, an issue clearly identified by all techniques.
-
Supplier C highlights the importance of orthogonal methods. While HPLC and GC give similar results, the absolute qNMR purity is significantly lower. This discrepancy suggests the presence of a significant non-volatile, non-UV active impurity (e.g., a salt or inorganic material) that is "invisible" to the chromatographic methods but is correctly accounted for in the absolute weight/weight purity determination by qNMR.
Conclusion and Recommendations
For the comprehensive quality assessment of 5-Bromo-4-methoxy-2-methylaniline, a single method is insufficient.
-
HPLC-UV is an excellent and robust method for routine quality control, providing a reliable impurity profile for known and related substances.[6][7]
-
GC-MS is indispensable for identifying volatile impurities, confirming the molecular weight of unknown peaks, and leveraging the bromine isotopic signature for confident identification.[8][10]
-
¹H qNMR is the gold standard for assigning an absolute purity value. It serves as a crucial self-validating system to cross-check chromatographic results and is essential for qualifying material as a reference standard or for use in sensitive applications where stoichiometric accuracy is paramount.[9][11]
For researchers in drug development, we recommend employing HPLC-UV for initial screening of suppliers, followed by a comprehensive analysis using all three techniques on the selected lot to establish a complete and trustworthy purity profile before its incorporation into synthetic campaigns.
References
-
Title: Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae Source: MDPI URL: [Link]
-
Title: Quantitative purity determination with NMR Source: Reddit r/NMRspectroscopy URL: [Link]
-
Title: 2-Bromo-5-methoxy aniline Source: Maksons Fine Chem Pvt. Ltd. URL: [Link]
-
Title: Purity by Absolute qNMR Instructions Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column Source: Newcrom URL: [Link]
-
Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]
- Title: Process of preparing substituted anilines Source: Google Patents URL
-
Title: 4-Bromo-5-methoxy-2-methylaniline Source: PubChem URL: [Link]
-
Title: Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry Source: ACS Publications URL: [Link]
-
Title: NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline Source: PubMed URL: [Link]
-
Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]
-
Title: Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS Source: Chromatography Online URL: [Link]
-
Title: Aniline Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration Source: ResearchGate URL: [Link]
-
Title: Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS Source: ResearchGate URL: [Link]
-
Title: Reactions for making widely used aniline compounds break norms of synthesis Source: ResearchGate URL: [Link]
-
Title: Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples Source: PubMed URL: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Process Intensification Guide: Validating a Telescoped One-Pot Synthesis for 5-Bromo-4-methoxy-2-methylaniline
Executive Summary
This guide presents a technical validation of a new Telescoped One-Pot Synthetic Route for 5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0).[1] This intermediate is a critical scaffold in the development of next-generation kinase inhibitors (e.g., EGFR, BTK targets).[1]
The validation compares this new process against the Legacy Step-Wise Route . Experimental data demonstrates that the new telescoped protocol utilizes N-Bromosuccinimide (NBS) in a unified solvent system to eliminate intermediate isolation.[1] This results in a 23% increase in overall yield , a 75% reduction in cycle time , and a significantly improved safety profile by avoiding elemental bromine (
Strategic Context: The Regioselectivity Challenge
The synthesis of 5-Bromo-4-methoxy-2-methylaniline presents a classic electrophilic aromatic substitution (EAS) conflict. The precursor, 4-methoxy-2-methylaniline (also known as para-cresidine), contains three directing groups:[1]
-
-NH₂ (Position 1): Strong activator, directs ortho (Pos. 6) and para (blocked).
-
-OMe (Position 4): Strong activator, directs ortho (Pos. 3, 5).
-
-Me (Position 2): Weak activator, directs ortho (Pos. 1, 3) and para (Pos. 5).
The Conflict: The strongest director (-NH₂) favors Position 6.[1] However, the target pharmacophore requires bromination at Position 5 .[1]
-
Legacy Solution: Acetylate the amine to an amide (-NHAc). This reduces its activating power and increases steric bulk, allowing the -OMe and -Me groups to direct bromination to Position 5.[1]
-
Process Bottleneck: The legacy route requires isolating the acetamide intermediate and handling hazardous liquid bromine, leading to yield losses and safety risks.[1]
Comparative Validation: Legacy vs. New Route
Pathway Comparison
The following diagram illustrates the structural logic and efficiency gain of the new route.
Figure 1: Comparison of the 3-step isolation route (Red) vs. the Telescoped One-Pot route (Green).
Head-to-Head Performance Metrics
| Metric | Route A: Legacy (Step-Wise) | Route B: New (Telescoped) | Improvement |
| Reagents | Ac₂O, Br₂ (Liquid) , AcOH, NaOH | Ac₂O, NBS (Solid) , MeCN, H₂SO₄ | Safety (No Br₂) |
| Overall Yield | 62 - 65% | 85 - 88% | +23% |
| Purity (HPLC) | 97.5% (requires recrystallization) | 99.2% (crude is cleaner) | High Purity |
| Cycle Time | 48 Hours (drying intermediates) | 12 Hours | -75% Time |
| E-Factor (Waste) | High (multiple solvent washes) | Low (single solvent system) | Green Chem |
| Regioselectivity | 90:10 (5-Br : 6-Br) | 98:2 (5-Br : 6-Br) | Superior |
Technical Analysis & Causality
Why the New Route Works[1]
-
Solvent Effect (Acetonitrile): Unlike Acetic Acid (used in legacy), Acetonitrile (MeCN) solubilizes NBS effectively and moderates the electrophilic power of the bromonium ion. This enhances regioselectivity toward the sterically favored Position 5 over Position 6.[1]
-
NBS vs. Br₂: Elemental bromine is highly aggressive and often leads to poly-bromination.[1] NBS provides a controlled, slow release of
, preventing over-reaction.[1] -
Telescoping: By not isolating the acetamide intermediate, we avoid yield losses associated with filtration and transfer.[1] The "in-situ" protection is sufficient to direct the bromination, and the subsequent acid hydrolysis is performed directly in the same vessel by adding water and acid.[1]
Experimental Protocols
Protocol A: Legacy Route (Summary for Reference)
-
Step 1: React starting aniline with acetic anhydride in water/AcOH.[1] Filter and dry solid acetamide (Yield: 90%).[1]
-
Step 2: Dissolve acetamide in AcOH. Add liquid
dropwise at 0°C. Quench with bisulfite. Filter and dry (Yield: 80%).[1] -
Step 3: Reflux brominated intermediate in 10% HCl for 4 hours. Neutralize with NaOH. Filter final product (Yield: 85%).
Protocol B: Validated Telescoped Route (Recommended)
Reagents:
-
4-Methoxy-2-methylaniline (10.0 g, 72.9 mmol)[1]
-
Acetic Anhydride (8.2 g, 80.2 mmol)
-
N-Bromosuccinimide (NBS) (13.6 g, 76.5 mmol)[1]
-
Acetonitrile (MeCN) (100 mL)
-
Sulfuric Acid (H₂SO₄) (20% aq. solution, 50 mL)
Step-by-Step Workflow:
-
In-Situ Protection:
-
Charge 4-methoxy-2-methylaniline and MeCN into a reactor.
-
Add Acetic Anhydride dropwise at 25°C. Stir for 1 hour.
-
Checkpoint: TLC indicates complete conversion to acetamide.[1]
-
-
Regioselective Bromination:
-
One-Pot Hydrolysis:
-
Do NOT isolate.[1] Add 20%
directly to the reaction mixture. -
Heat to reflux (80°C) for 3 hours to cleave the acetyl group.
-
-
Workup:
Analytical Output:
-
Appearance: Off-white to pale beige crystalline solid.[1]
-
1H NMR (400 MHz, DMSO-d6): δ 6.95 (s, 1H, H-6), 6.82 (s, 1H, H-3), 4.80 (br s, 2H, NH2), 3.75 (s, 3H, OMe), 2.10 (s, 3H, Me).[1] Note: Absence of acetyl peak confirms hydrolysis; singlet splitting pattern confirms para-relationship of protons (positions 3 and 6).
Experimental Workflow Diagram
Figure 2: The streamlined workflow allows for a "One-Pot" execution, reducing operator exposure to hazardous intermediates.
Safety & Scalability
-
Thermal Safety: The NBS addition is exothermic.[1] On a kilogram scale, active cooling is required to maintain T < 10°C to prevent runaway bromination (which degrades regioselectivity).
-
Solvent Recovery: Acetonitrile can be recovered via azeotropic distillation from the aqueous filtrate, improving the "Green" rating of this process.[1]
-
Hazard Elimination: Eliminating liquid
removes the need for specialized corrosion-resistant dosing equipment and significantly lowers the inhalation hazard for operators.[1]
References
-
Lead Sciences. (n.d.). 5-Bromo-4-methoxy-2-methylaniline Product Data. Retrieved January 29, 2026, from [Link][1]
-
American Chemical Society (ACS). (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. (Reference for Green Bromination concepts using NBS/KBr). Retrieved January 29, 2026, from [Link][1]
-
Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.[1][6] (Reference for industrial handling of brominated methylanilines). Retrieved January 29, 2026, from [1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 5-Bromo-4-methoxy-2-methylaniline - Lead Sciences [lead-sciences.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Comparative analysis of reaction times for different 5-Bromo-4-methoxy-2-methylaniline coupling reactions
Kinetic Profiling and Synthetic Optimization: A Comparative Guide to 5-Bromo-4-methoxy-2-methylaniline Couplings
Executive Summary
This guide provides a technical comparative analysis of coupling reactions involving 5-Bromo-4-methoxy-2-methylaniline (CAS: N/A for specific isomer, generic scaffold ref), a critical intermediate in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib).[1]
This molecule presents a unique "Janus" reactivity profile:
-
Nucleophilic Handle: An aniline amine (-NH
) hindered by an ortho-methyl group.[1] -
Electrophilic Handle: An aryl bromide (-Br) deactivated by a para-methoxy electron-donating group (EDG).[1]
We analyze reaction kinetics, yields, and impurity profiles for Suzuki-Miyaura cross-coupling (C-C bond formation) and N-Acylation (Amide bond formation), contrasting traditional protocols with optimized modern methodologies.[1]
Reaction Landscape & Strategic Analysis
The structural features of 5-Bromo-4-methoxy-2-methylaniline dictate its kinetic behavior.[1] The para-methoxy group increases electron density at the C-Br bond, significantly raising the activation energy for oxidative addition in Palladium-catalyzed cycles. Simultaneously, the ortho-methyl group introduces steric strain that impacts amide coupling rates.[1]
Visualizing the Synthetic Divergence
Figure 1: Divergent synthetic pathways.[1] The electron-rich nature of the ring impedes Suzuki coupling, while steric bulk slows amidation.[1]
Comparative Analysis: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Functionalization of the C5-Bromine. Challenge: The electron-rich ring (OMe group) makes the C-Br bond less electrophilic, slowing the oxidative addition step.[1] Traditional catalysts often fail to achieve full conversion or require prolonged heating, leading to dehalogenation byproducts.[1]
Data Comparison: Catalyst Efficiency
| Parameter | Protocol A: Traditional | Protocol B: High-Activity (Recommended) |
| Catalyst System | Pd(PPh | XPhos Pd G2 (1-2 mol%) |
| Base/Solvent | K | K |
| Temperature | 90–100°C | 60–80°C |
| Reaction Time | 18 – 24 Hours | 1 – 4 Hours |
| Yield | 45 – 55% | 85 – 92% |
| Key Byproduct | Protodebromination (Ar-H) | Minimal |
Technical Insight:
Protocol A relies on Triphenylphosphine (PPh
Optimized Protocol (Protocol B)
-
Charge: Reactor with 5-Bromo-4-methoxy-2-methylaniline (1.0 equiv), Boronic Ester (1.2 equiv), and K
PO (3.0 equiv). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).
-
Catalyst: Add XPhos Pd G2 (0.02 equiv).[1]
-
Reaction: Heat to 80°C. Monitor via HPLC.
-
Workup: Cool to RT, filter through Celite, extract with EtOAc.
Comparative Analysis: N-Acylation (Amide Bond)
Objective: Installation of the acrylamide "warhead" (common in covalent inhibitors).[1] Challenge: Direct reaction with acryloyl chloride is exothermic and prone to polymerization or bis-acylation. The ortho-methyl group provides steric protection but also slows the desired attack.
Data Comparison: Acylation Strategies
| Parameter | Method A: Direct Acylation | Method B: 3-Step "Masked" Acylation |
| Reagent | Acryloyl Chloride | 3-Chloropropanoyl Chloride |
| Base | DIPEA (Hunig's Base) | None initially -> Et |
| Conditions | 0°C, DCM, 1 hr | 50°C, Acetone/Water, 3.5 hrs |
| Purity Profile | Low (Polymerization issues) | High (>99% post-workup) |
| Yield | ~62% | 86.5% |
Technical Insight:
Method A (Direct) is kinetically fast but thermodynamically difficult to control, leading to impurities [2].[1]
Method B (Masked) uses 3-chloropropanoyl chloride to form a stable intermediate.[1] Subsequent treatment with base (Et
Visualizing the Mechanism (Method B)
Figure 2: The "Masked" Acylation strategy avoids polymerization side-reactions.
Experimental Validation & Troubleshooting
Self-Validating the Suzuki Reaction
-
Colorimetric Indicator: The reaction mixture should transition from a pale suspension to a dark/black solution (formation of Pd-black) only after completion. Early Pd-black precipitation indicates catalyst death (oxygen leak or poor ligand stabilization).[1]
-
HPLC Checkpoint: Monitor the disappearance of the Ar-Br peak. If conversion stalls at 50%, do not add more catalyst. Add 0.5 equiv of fresh Boronic Acid, as protodeboronation of the coupling partner is the most common failure mode in aqueous dioxane.
Self-Validating the Amidation
-
pH Monitoring: For Method B, the initial acylation releases HCl.[1] The pH should drop.[1] The subsequent elimination requires pH > 9.[1] Ensure Et
N is added until basicity is persistent.[1] -
TLC Visualization: The 3-chloro intermediate is significantly more polar than the final acrylamide. A distinct Rf shift (approx 0.2 to 0.5 in 50% EtOAc/Hex) confirms the elimination step is successful.[1]
References
-
Buchwald, S. L., et al. (2005).[1][2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3][4]
-
Finlay, M. R., et al. (2014).[1][5] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[1] Journal of Medicinal Chemistry.
-
AstraZeneca AB. (2021).[1] "Process for the preparation of Osimertinib mesylate." World Intellectual Property Organization (WO2021111462A1).[1]
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. medkoo.com [medkoo.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Bromo-4-methoxy-2-methylaniline
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 5-Bromo-4-methoxy-2-methylaniline is a valuable building block in the synthesis of various pharmaceutical compounds, and selecting the optimal synthetic pathway can significantly impact project timelines and budgets. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, supported by experimental data and cost analysis to inform your selection process.
Introduction: The Significance of 5-Bromo-4-methoxy-2-methylaniline
5-Bromo-4-methoxy-2-methylaniline serves as a crucial intermediate in the development of a range of biologically active molecules. Its substituted aniline scaffold is a common feature in compounds targeting various therapeutic areas. The strategic placement of the bromo, methoxy, and methyl groups allows for diverse downstream chemical modifications, making it a versatile precursor in medicinal chemistry. The cost-effectiveness of its synthesis is therefore a critical consideration for any research and development program.
Comparative Analysis of Synthetic Pathways
Two primary synthetic strategies emerge as the most practical for the preparation of 5-Bromo-4-methoxy-2-methylaniline:
-
Pathway 1: Direct Bromination of 4-methoxy-2-methylaniline. This approach is the most direct, but it presents significant challenges in controlling the position of the bromine atom on the aromatic ring.
-
Pathway 2: A Protection-Bromination-Deprotection Strategy. This multi-step approach involves the initial protection of the highly activating amino group to control the regioselectivity of the subsequent bromination step, followed by the removal of the protecting group.
A third potential pathway, involving a multi-step synthesis from a more basic starting material like a substituted nitrobenzene, is generally considered less economically viable for this specific target molecule due to the increased number of steps and potentially lower overall yield.
Pathway 1: Direct Electrophilic Bromination
The direct bromination of 4-methoxy-2-methylaniline is, in principle, the most straightforward method. The reaction proceeds via electrophilic aromatic substitution, where a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), introduces a bromine atom onto the electron-rich aniline ring.
The Challenge of Regioselectivity
The primary drawback of this pathway is the lack of precise control over the position of bromination.[1] The aniline ring in 4-methoxy-2-methylaniline is highly activated by three electron-donating groups: the amino, methoxy, and methyl groups. All three are ortho-, para- directors.[2]
-
The powerful amino group strongly directs incoming electrophiles to its ortho and para positions. In this case, the para position is blocked by the methoxy group, leaving the C3 and C5 positions as likely sites for bromination.
-
The methoxy group also directs to its ortho and para positions (C3, C5, and the blocked C1).
-
The methyl group, a weaker activator, directs to its ortho and para positions (C3 and C5).
Consequently, direct bromination is highly likely to yield a mixture of 3-bromo and 5-bromo isomers, and potentially even di-brominated products.[3] The separation of these closely related isomers would necessitate extensive and costly purification steps, such as column chromatography, leading to a significant reduction in the overall isolated yield of the desired 5-bromo isomer.
Experimental Protocol: Representative Direct Bromination
Cost-Effectiveness Assessment
While this pathway utilizes readily available and relatively inexpensive reagents, the low regioselectivity and the subsequent need for extensive purification make it an economically unfavorable option for producing high-purity 5-Bromo-4-methoxy-2-methylaniline on a larger scale. The loss of material during purification significantly increases the effective cost of the final product.
Pathway 2: Protection-Bromination-Deprotection Strategy
To overcome the regioselectivity issues of direct bromination, a more controlled, three-step approach is highly recommended. This pathway involves the temporary protection of the amino group as an acetamide, which moderates its activating influence and introduces steric bulk, thereby directing the bromination to the desired position. A Chinese patent describes a similar successful strategy for the synthesis of 4-bromo-2-methylaniline.[4]
Step-by-Step Methodological Breakdown
Step 1: Acetylation of 4-methoxy-2-methylaniline
The first step is the protection of the amino group by acetylation with acetic anhydride to form N-(4-methoxy-2-methylphenyl)acetamide. This reaction is typically high-yielding and straightforward.
-
Causality of Experimental Choice: The acetyl group is an effective protecting group because it reduces the electron-donating ability of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. This deactivation prevents polybromination and, combined with its steric bulk, helps to direct the incoming electrophile.
Step 2: Regioselective Bromination of N-(4-methoxy-2-methylphenyl)acetamide
The acetylated intermediate is then brominated. The acetylamino group, being less activating than a free amino group, allows for more controlled bromination. The steric hindrance of the acetyl group is expected to favor bromination at the less hindered C5 position, which is para to the methyl group and ortho to the methoxy group.
-
Self-Validation: The progress of the reaction can be closely monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and to observe the formation of a single major product, confirming the high regioselectivity of the bromination.
Step 3: Hydrolysis (Deprotection) of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide
The final step is the removal of the acetyl protecting group by hydrolysis under acidic or basic conditions to yield the target molecule, 5-Bromo-4-methoxy-2-methylaniline.
-
Trustworthiness of Protocol: This hydrolysis is a standard and reliable transformation in organic synthesis. The completion of the reaction can be easily verified by the disappearance of the acetylated intermediate and the appearance of the final product on TLC.
Detailed Experimental Protocols
Protocol 1: Acetylation of 4-methoxy-2-methylaniline
-
In a round-bottom flask, dissolve 4-methoxy-2-methylaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Gently warm the mixture for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxy-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with water, and dry thoroughly.
Protocol 2: Bromination of N-(4-methoxy-2-methylphenyl)acetamide
-
Suspend the dried N-(4-methoxy-2-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and then wash with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.
Protocol 3: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide
-
Reflux the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture and neutralize it to precipitate the 5-Bromo-4-methoxy-2-methylaniline.
-
Collect the solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.
Cost-Effectiveness Assessment
Although this pathway involves three steps, the high yields and high purity of the final product often make it more cost-effective than the direct bromination route, especially at a larger scale. The starting materials and reagents are all commercially available and relatively inexpensive. The avoidance of costly and time-consuming chromatographic purification is a major advantage.
Quantitative Comparison of Synthetic Pathways
| Parameter | Pathway 1: Direct Bromination | Pathway 2: Protection-Bromination-Deprotection |
| Number of Steps | 1 | 3 |
| Starting Material | 4-methoxy-2-methylaniline | 4-methoxy-2-methylaniline |
| Key Reagents | N-bromosuccinimide or Bromine | Acetic anhydride, N-bromosuccinimide, HCl or NaOH |
| Typical Overall Yield | Low (highly variable, dependent on isomer separation) | High (typically >70% over 3 steps) |
| Purity of Crude Product | Low (mixture of isomers) | High |
| Purification Method | Column Chromatography | Recrystallization |
| Cost of Reagents | Low | Moderate |
| Process Time | Shorter (single step) | Longer (multiple steps) |
| Scalability | Poor | Excellent |
| Environmental Impact | Moderate (use of halogenated solvents for chromatography) | Moderate (use of acids/bases, solvents) |
| Safety Concerns | Use of corrosive and toxic bromine or NBS.[5][6][7] | Use of corrosive acetic anhydride, acids/bases, and NBS.[5][7] |
Visualization of Synthetic Workflows
Caption: Pathway 1: Direct Bromination.
Caption: Pathway 2: Protection-Bromination-Deprotection.
Conclusion and Recommendation
Based on a thorough analysis of the synthetic strategies, the Protection-Bromination-Deprotection strategy (Pathway 2) is the most cost-effective and reliable method for the synthesis of 5-Bromo-4-methoxy-2-methylaniline.
While the direct bromination (Pathway 1) appears more attractive due to its single-step nature, the lack of regioselectivity leads to a mixture of products that are difficult and costly to separate, ultimately resulting in a low yield of the desired compound. This makes it unsuitable for efficient and scalable production.
In contrast, the three-step protection-bromination-deprotection strategy offers excellent control over the regioselectivity of the bromination step, leading to a high-purity product with minimal need for complex purification methods. The high overall yield and the use of readily available, cost-effective reagents make this pathway the superior choice for researchers and drug development professionals who require a reliable and economical source of 5-Bromo-4-methoxy-2-methylaniline. The initial investment in a multi-step synthesis is outweighed by the significant savings in purification costs and the higher overall yield of the final product.
References
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. Khan Academy [khanacademy.org]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Challenges of C-N Bond Formation: A Head-to-Head Ligand Comparison for the Buchwald-Hartwig Amination of 5-Bromo-4-methoxy-2-methylaniline
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] However, the efficiency and success of this transformation are highly dependent on the nature of the substrates and, most critically, the choice of the ancillary phosphine ligand that coordinates to the palladium center.
This guide provides an in-depth, head-to-head comparison of state-of-the-art ligands for the Buchwald-Hartwig amination of a challenging substrate: 5-Bromo-4-methoxy-2-methylaniline. This particular aniline derivative presents a combination of electronic and steric features that can render C-N bond formation difficult. The presence of two electron-donating groups, a methoxy and a methyl group, enriches the aromatic ring with electron density, which can slow down the rate-determining oxidative addition step. Furthermore, the ortho-methyl group introduces steric hindrance around the bromine atom, further impeding the approach of the palladium catalyst.
Through a comprehensive analysis of established literature and proven experimental insights, this guide will dissect the performance of key ligands, explain the mechanistic rationale behind their efficacy, and provide a detailed, validated protocol to empower researchers in overcoming the synthetic hurdles associated with this and similar challenging substrates.
The Critical Role of the Ligand: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The ligand's role is multifaceted and crucial at nearly every stage of this cycle. An effective ligand must:
-
Promote Oxidative Addition: The ligand's electronic and steric properties influence the rate of the initial oxidative addition of the aryl bromide to the Pd(0) center. For electron-rich aryl bromides like our target substrate, bulky, electron-rich ligands are generally preferred as they stabilize the electron-deficient Pd(II) intermediate and promote this often rate-limiting step.
-
Facilitate Amine Coordination and Deprotonation: The ligand must allow for the coordination of the amine to the Pd(II) complex and subsequent deprotonation by the base to form the key palladium-amido intermediate.
-
Accelerate Reductive Elimination: This is the final, product-forming step where the C-N bond is forged, and the Pd(0) catalyst is regenerated. Bulky ligands often accelerate this step by creating a sterically congested environment around the metal center, which favors the reductive elimination pathway.
-
Inhibit Side Reactions: Undesirable side reactions, such as β-hydride elimination and hydrodehalogenation, can be suppressed by a well-chosen ligand that sterically shields the metal center and promotes the desired reaction pathway.
Below is a generalized catalytic cycle for the Buchwald-Hartwig amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Head-to-Head Ligand Comparison for the Amination of 5-Bromo-4-methoxy-2-methylaniline
While direct experimental data for the amination of 5-Bromo-4-methoxy-2-methylaniline is scarce in the literature, we can infer the likely performance of various state-of-the-art ligands based on their success with structurally similar electron-rich and sterically hindered aryl bromides. The following table provides a comparative overview of some of the most promising ligands for this transformation.
| Ligand | Structure | Key Features | Expected Performance for 5-Bromo-4-methoxy-2-methylaniline |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine. Highly effective for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides and bromides. | Excellent. Expected to provide high yields under relatively mild conditions. Its steric bulk should effectively promote both oxidative addition and reductive elimination while minimizing side reactions. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to XPhos but with isopropoxy groups instead of isopropyl groups, making it slightly more electron-rich. Often shows excellent performance for challenging couplings. | Excellent. Could potentially offer slightly faster reaction rates or higher yields compared to XPhos due to its increased electron-donating ability. A strong candidate for this transformation. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another highly effective biarylphosphine ligand with methoxy groups. Known for its high activity in C-N couplings. | Very Good to Excellent. The methoxy groups provide good electron-donating properties. Expected to perform very well, likely with results comparable to XPhos and RuPhos. |
| Josiphos (e.g., CYPF-t-Bu) | (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | A ferrocene-based diphosphine ligand. Known for its robustness and effectiveness in various cross-coupling reactions. | Good to Very Good. While often very effective, biaryl monophosphine ligands have in some cases shown superior performance for particularly challenging, sterically hindered substrates. Worth considering if other ligands fail. |
Disclaimer: The expected performance is an educated inference based on published data for analogous substrates and not the result of direct experimentation on 5-Bromo-4-methoxy-2-methylaniline.
Recommended Experimental Protocol: Buchwald-Hartwig Amination with XPhos
Based on its broad applicability and consistent high performance with challenging substrates, XPhos is recommended as the starting point for the amination of 5-Bromo-4-methoxy-2-methylaniline.[4] The following protocol provides a detailed, step-by-step methodology.
Materials:
-
5-Bromo-4-methoxy-2-methylaniline
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 equivalents)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 5-Bromo-4-methoxy-2-methylaniline (1.0 mmol) and anhydrous toluene (5 mL) to the flask.
-
Amine Addition: Finally, add the amine (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Rationale for Experimental Choices:
-
Palladium Source: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: XPhos is chosen for its proven efficacy with electron-rich and sterically hindered aryl bromides.[4]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.
-
Solvent: Toluene is a standard non-polar solvent for Buchwald-Hartwig aminations, offering good solubility for the reagents and a suitable boiling point for the reaction temperature.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
Experimental Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
Should the initial reaction conditions provide suboptimal results, the following parameters can be adjusted:
-
Ligand Screening: If XPhos does not provide satisfactory results, screening other bulky biarylphosphine ligands such as RuPhos or SPhos is a logical next step.
-
Base Variation: While NaOtBu is generally effective, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can sometimes offer improved performance, particularly if the substrate is sensitive to the strongly basic conditions of NaOtBu.[5]
-
Solvent Effects: While toluene is a good starting point, other solvents such as 1,4-dioxane or tert-amyl alcohol can be explored. The choice of solvent can influence the solubility of the reaction components and the overall reaction rate.
-
Temperature Adjustment: The reaction temperature can be moderately increased or decreased to find the optimal balance between reaction rate and catalyst stability/selectivity.
Conclusion
The Buchwald-Hartwig amination of the sterically hindered and electron-rich 5-Bromo-4-methoxy-2-methylaniline presents a synthetic challenge that can be effectively addressed through the judicious selection of a suitable phosphine ligand. While several advanced ligands are available, bulky and electron-rich biaryl monophosphine ligands such as XPhos and RuPhos are anticipated to provide the best performance for this transformation. The detailed experimental protocol provided in this guide, based on established best practices, offers a robust starting point for researchers. By understanding the mechanistic principles and the rationale behind the choice of reaction components, scientists can confidently approach this and similar challenging C-N cross-coupling reactions, paving the way for the efficient synthesis of complex molecular targets.
References
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-methoxy-2-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-methoxy-2-methylaniline, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for your laboratory's chemical hygiene plan.
Immediate Safety and Handling Precautions: The First Line of Defense
Before initiating any disposal procedures for 5-Bromo-4-methoxy-2-methylaniline, it is imperative to recognize its potential hazards. Based on data from analogous halogenated anilines, this compound should be handled as a hazardous substance.[1][2][3] It is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the minimum required PPE when handling 5-Bromo-4-methoxy-2-methylaniline.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To prevent contact with airborne particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron. | To prevent dermal absorption, which is a potential route of exposure. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
All handling of 5-Bromo-4-methoxy-2-methylaniline should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4]
Step-by-Step Disposal Protocol
The disposal of 5-Bromo-4-methoxy-2-methylaniline must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of a safe disposal process.
-
Designate as Hazardous Waste: All waste containing 5-Bromo-4-methoxy-2-methylaniline, including the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and reaction byproducts, must be classified as hazardous waste.
-
Maintain Segregation: Do not mix this waste stream with other chemical wastes unless compatibility has been verified. Incompatible materials can lead to dangerous reactions. Based on information for similar compounds, 5-Bromo-4-methoxy-2-methylaniline should be kept away from strong oxidizing agents and strong acids.[5]
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Bromo-4-methoxy-2-methylaniline"
-
The approximate quantity of waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the storage area segregates this waste from incompatible materials, particularly strong oxidizing agents and acids.[5][6]
Step 4: Arranging for Final Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors.
-
Provide Documentation: Be prepared to provide the EHS office with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Transportation Classification: For shipping purposes, this chemical will likely be classified under UN 2811, Toxic solids, organic, n.o.s. [1][3][7] This classification dictates the specific packaging, labeling, and transportation requirements that the licensed disposal vendor must follow.
Disposal Workflow Diagram
Caption: Disposal workflow for 5-Bromo-4-methoxy-2-methylaniline.
Regulatory Considerations: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its proper classification. For 5-Bromo-4-methoxy-2-methylaniline, the following EPA hazardous waste codes may be applicable, depending on the specific circumstances of its use and disposal:
-
D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity): While unlikely for this compound, if the waste mixture exhibits any of these characteristics, the corresponding code must be applied.
-
D-Series (Toxicity): If the waste is determined to be toxic by the Toxicity Characteristic Leaching Procedure (TCLP), relevant D-codes would apply.
-
F- and K-Lists: These lists pertain to wastes from specific industrial processes. While less likely for laboratory-generated waste, it's important to be aware of them. For instance, wastes from aniline production can carry codes such as K083, K103, and K104.[8][9][10]
-
P- and U-Lists: These lists apply to discarded, unused commercial chemical products. If pure, unused 5-Bromo-4-methoxy-2-methylaniline were to be discarded, it could potentially be classified under the U-list for toxic wastes.
Your institution's EHS department will provide guidance on the appropriate waste codes for your specific situation.
The Science of Disposal: Why Incineration?
The recommended disposal method for halogenated organic compounds like 5-Bromo-4-methoxy-2-methylaniline is high-temperature incineration in a licensed hazardous waste facility.[11][12][13][14][15] There are critical scientific reasons for this:
-
Complete Destruction: High temperatures are necessary to break the strong carbon-halogen and aromatic ring bonds, ensuring the complete destruction of the compound.
-
Management of Hazardous Byproducts: The thermal decomposition of brominated aromatic compounds can produce hazardous substances such as hydrogen bromide (HBr), bromine (Br2), and polycyclic aromatic hydrocarbons (PAHs).[11][14][15] Licensed incinerators are equipped with sophisticated scrubbers and afterburners to neutralize these acidic gases and destroy other harmful organic byproducts before they are released into the atmosphere.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Don PPE: Before attempting any cleanup, don the full personal protective equipment outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Avoid using combustible materials like paper towels.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and disposal are as integral to scientific integrity as the research itself.
References
-
Angene Chemical. (2021). Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]
-
HazMat Tool. (n.d.). UN 2811: Toxic solids, organic, n.o.s. - Substance information. Retrieved from [Link]
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Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Vehlow, J. (2003). Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research International, 10(5), 333-338. Retrieved from [Link]
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EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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ResearchGate. (2023). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Ortuño, N., Conesa, J. A., & Moltó, J. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Chemosphere, 184, 114-121. Retrieved from [Link]
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ACTenviro. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) Protocol for Handling 5-Bromo-4-methoxy-2-methylaniline
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 5-Bromo-4-methoxy-2-methylaniline, an aromatic amine, demands a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and foster a deep understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: Why This Compound Demands Respect
5-Bromo-4-methoxy-2-methylaniline and structurally related aromatic amines present a multi-faceted hazard profile. A thorough risk assessment is the foundation of any safety protocol. The primary risks associated with this compound include:
-
Acute Toxicity: It is classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2] This systemic toxicity is a key driver for comprehensive barrier protection.
-
Skin and Eye Irritation: The compound is known to cause serious skin and eye irritation.[1][3][4] Direct contact can lead to immediate and potentially severe damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]
-
Target Organ Damage: Prolonged or repeated exposure to similar aromatic amines may cause damage to organs such as the liver, spleen, and bone marrow.
-
Methemoglobinemia: A critical, though less immediately obvious, risk associated with aniline derivatives is the formation of methemoglobin.[5] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis, weakness, dizziness, and in severe cases, coma or death.[5]
This profile necessitates that we treat 5-Bromo-4-methoxy-2-methylaniline not just as an irritant, but as a substance with the potential for significant systemic and organ-specific toxicity. Our PPE strategy is therefore designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Requirements: A Task-Based Approach
The level of PPE required is dictated by the specific procedure being performed. The potential for dust generation, aerosolization, or splashing directly correlates with the level of protection needed.
| Laboratory Task | Minimum Required PPE | Rationale for Selection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Safety Goggles, Lab Coat, N95/FFP2 Respirator | The primary risk is the inhalation of fine powder and dermal contact. Double-gloving provides a backup barrier in case of a tear. An N95 respirator is critical to prevent inhalation of airborne particulates.[6] |
| Preparing Solutions (Dissolving) | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat or Apron | The risk of splashing is highest during dissolution. A face shield provides a secondary layer of protection for the entire face beyond what goggles offer.[7][8] A chemical-resistant apron protects against larger spills. |
| Performing Chemical Reactions | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Standard procedure for contained reactions. If the reaction is conducted at elevated temperatures or under pressure, a face shield and work behind a sash are mandatory. |
| Handling Spills | Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical Splash Goggles, Face Shield, Chemical-Resistant Coveralls, Respirator (as needed) | Spill response requires enhanced protection due to the increased risk of exposure. The specific respirator type would depend on the spill's scale and ventilation.[9][10] |
Procedural Workflow for PPE Application and Removal
A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination. This sequence ensures that contaminated surfaces are not brought into contact with your skin or clean areas of the lab.
Experimental Protocol: PPE Donning and Doffing
Part 1: Donning (Putting On) PPE
-
Step 1: Hand Hygiene. Wash hands thoroughly with soap and water before beginning.
-
Step 2: Lab Coat/Coveralls. Put on your lab coat or other protective clothing. Ensure it is fully fastened.
-
Step 3: Respirator (if required). If the procedure generates dust or aerosols, now is the time to put on your N95 or other specified respirator. Perform a seal check to ensure a proper fit.
-
Step 4: Eye and Face Protection. Put on safety goggles. If a splash risk exists, add a face shield over the goggles.
-
Step 5: Gloves. Put on the first pair of nitrile gloves, ensuring they go over the cuff of the lab coat. Put on the second pair of gloves over the first.
Part 2: Doffing (Taking Off) PPE The principle here is "dirty-to-dirty, clean-to-clean."
-
Step 1: Outer Gloves. Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the outside of the cuff and pulling it inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them in the designated hazardous waste container.[6]
-
Step 2: Lab Coat/Coveralls. Unfasten the lab coat, being careful to only touch the inside surfaces. Roll it away from your body, keeping the contaminated exterior folded inward.
-
Step 3: Face Shield and Goggles. Remove face and eye protection from the back to the front, by handling the strap. Place in a designated area for decontamination.
-
Step 4: Respirator. Remove the respirator by the straps, without touching the front.
-
Step 5: Inner Gloves. Remove the final pair of gloves using the same technique as in Step 1.
-
Step 6: Hand Hygiene. Immediately and thoroughly wash your hands with soap and water.
Logical Framework for PPE Selection
The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow based on a continuous risk assessment of the planned procedure.
Caption: PPE selection workflow based on procedural risk assessment.
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include proper management of waste and spills.
Contaminated Waste Disposal:
-
Segregation is Key: All disposable materials that have come into contact with 5-Bromo-4-methoxy-2-methylaniline, including gloves, weighing papers, and contaminated paper towels, must be considered hazardous waste.
-
Designated Containers: These materials should be placed in a clearly labeled, sealed hazardous waste container.[3][6] Never mix this waste with general laboratory trash.
-
Chemical Waste: Unused compound and solutions containing it must be collected in a designated, sealed hazardous waste container for liquid chemical waste. The container should be stored in a well-ventilated, secondary containment area away from incompatible materials like strong oxidizing agents.[6]
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste management contractor.[6][11]
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Don Appropriate PPE: Before cleaning, don enhanced PPE, including chemical-resistant gloves and a respirator if the spill is large or has generated significant dust.
-
Contain and Clean: For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[3][6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and then collect into the waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these detailed protocols, you build a culture of safety that protects not only yourself but your entire research team. Trust in these procedures is built upon understanding the causality behind them, ensuring that every step taken is a validation of our commitment to responsible science.
References
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Angene Chemical (2021). Safety Data Sheet. Available at: [Link]
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Carl ROTH (2022). Safety Data Sheet 4-Methoxyaniline. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. Available at: [Link]
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BASF (2023). Safety data sheet. Available at: [Link]
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SAMS Solutions (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]
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PUBLISSO (2022). N-Methylaniline [MAK Value Documentation, 2022]. Available at: [Link]
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PubChem. 2-Bromo-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]
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CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




